8-MA-cAMP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C11H14N6NaO6P |
|---|---|
Molecular Weight |
380.23 g/mol |
IUPAC Name |
sodium (4aR,6R,7R,7aS)-6-[6-amino-8-(methylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |
InChI |
InChI=1S/C11H15N6O6P.Na/c1-13-11-16-5-8(12)14-3-15-9(5)17(11)10-6(18)7-4(22-10)2-21-24(19,20)23-7;/h3-4,6-7,10,18H,2H2,1H3,(H,13,16)(H,19,20)(H2,12,14,15);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1 |
InChI Key |
PYXGPPLPPUIPRE-MCDZGGTQSA-M |
Isomeric SMILES |
CNC1=NC2=C(N=CN=C2N1[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])O)N.[Na+] |
Canonical SMILES |
CNC1=NC2=C(N=CN=C2N1C3C(C4C(O3)COP(=O)(O4)[O-])O)N.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 8-Bromo-cAMP in Neuronal Cells
A Note on Nomenclature: The term "8-MA-cAMP" is not a standard designation for a common cyclic AMP analog. This guide will focus on the well-characterized and widely used 8-substituted cAMP analog, 8-Bromo-cAMP (8-Br-cAMP) , which is likely the intended compound of interest. 8-Br-cAMP serves as a valuable tool for investigating the downstream effects of elevated intracellular cyclic adenosine monophosphate (cAMP) in neuronal cells. This document will also discuss other key cAMP analogs to provide a comprehensive understanding of the distinct signaling pathways they activate.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of cAMP signaling in the nervous system. It provides a detailed overview of the mechanism of action of 8-Br-cAMP, quantitative data on its effects, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action: PKA and Epac Pathways
Cyclic AMP is a ubiquitous second messenger that mediates a vast array of physiological responses in neurons, from synaptic transmission to gene expression.[1] Its primary downstream effectors are Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[2][3] 8-Br-cAMP is a cell-permeable analog of cAMP that is resistant to degradation by phosphodiesterases (PDEs), the enzymes that normally break down cAMP.[4] This resistance allows for sustained activation of cAMP-dependent signaling pathways.
8-Br-cAMP is considered a non-selective activator, meaning it can activate both PKA and Epac.[2] This broad activity is useful for studying the overall effects of elevated cAMP but requires further pharmacological or genetic tools to dissect the specific contributions of the PKA and Epac pathways.
The PKA Pathway
Upon binding of 8-Br-cAMP, the regulatory subunits of PKA undergo a conformational change, releasing the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream protein targets on serine and threonine residues. In neurons, PKA targets include ion channels, synaptic proteins, and transcription factors, leading to changes in neuronal excitability, neurotransmitter release, and gene expression.
The Epac Pathway
Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Binding of 8-Br-cAMP to the regulatory domain of Epac induces a conformational change that activates its GEF activity. Activated, GTP-bound Rap1/2 can then initiate a cascade of downstream signaling events, including the activation of phospholipase C and mitogen-activated protein kinases (MAPKs), which are involved in processes such as cell adhesion, trafficking of cellular components, and regulation of gene expression.
Quantitative Data on the Effects of cAMP Analogs
The following tables summarize key quantitative data regarding the activation of cAMP signaling pathways by 8-Br-cAMP and other relevant analogs. It is important to note that the specific values can vary depending on the cell type and experimental conditions.
| Compound | Target | Action | EC50 / Ka | Cell Type / System | Reference |
| 8-Bromo-cAMP | PKA | Activator | Ka = 0.05 µM | In vitro | |
| 8-Bromo-cAMP | PKA & Epac | Activator | Biphasic EC50: 706 pM & 392 µM | Rat Spinal Cord Slices (Substance P release) | |
| 6-Bnz-cAMP | PKA | Selective Activator | EC50 = 0.50 pM | Rat Spinal Cord Slices (Substance P release) | |
| 8-pCPT-2'-O-Me-cAMP | Epac | Selective Activator | EC50 = 2.2 µM | In vitro (Epac1 activation) | |
| 8-pCPT-2'-O-Me-cAMP | Epac | Selective Activator | EC50 = 5.2 µM | Rat Spinal Cord Slices (Substance P release) |
Effects of 8-Bromo-cAMP on Neuronal Function
Neuronal Excitability and Ion Channel Modulation
8-Br-cAMP has been shown to modulate the activity of various ion channels in neurons, thereby altering their excitability. For example, in hippocampal neurons, 8-Br-cAMP can block opioid-activated voltage-gated potassium currents, suggesting a role for cAMP-dependent phosphorylation in regulating these channels. In cerebellar Purkinje neurons, 8-Br-cAMP mimics the β-adrenergic sensitization of GABA responses, indicating an enhancement of inhibitory neurotransmission through a cAMP-mediated mechanism.
Neurotransmitter Release
The cAMP signaling pathway is a key regulator of neurotransmitter release. Studies using 8-Br-cAMP and more selective analogs have demonstrated that both PKA and Epac pathways contribute to this process. For instance, in rat spinal cord slices, both PKA and Epac activation by cAMP analogs induce the release of substance P. The biphasic dose-response of 8-Br-cAMP in this system suggests that PKA is activated at very low concentrations, while Epac activation occurs at higher concentrations.
Gene Expression and Neuronal Differentiation
A critical long-term effect of elevated cAMP in neurons is the regulation of gene expression, which is fundamental for processes like neuronal differentiation, synaptic plasticity, and long-term memory. A primary target of the PKA pathway is the transcription factor cAMP response element-binding protein (CREB). Upon phosphorylation by PKA, CREB binds to cAMP response elements (CREs) in the promoter regions of target genes, initiating their transcription. Treatment of neuroblastoma cells with 8-Br-cAMP has been shown to increase the expression of neuron-specific enolase (NSE) and induce a neuronal phenotype, indicating a role in neuronal differentiation.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways of 8-Bromo-cAMP in Neuronal Cells
Caption: Signaling pathways activated by 8-Bromo-cAMP in a neuronal cell.
General Experimental Workflow for Studying 8-Bromo-cAMP Effects
Caption: Experimental workflow for investigating the effects of 8-Bromo-cAMP.
Detailed Experimental Protocols
Protocol for Whole-Cell Patch-Clamp Recording of Neuronal Response to 8-Bromo-cAMP
This protocol is adapted from standard electrophysiology procedures and is suitable for assessing the effects of 8-Br-cAMP on neuronal excitability.
Materials:
-
Artificial Cerebrospinal Fluid (aCSF): 125 mM NaCl, 2.5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 1.25 mM NaH₂PO₄, 25 mM NaHCO₃, and 25 mM glucose. The solution should be bubbled with 95% O₂/5% CO₂.
-
Intracellular Solution: 130 mM K-gluconate, 5 mM NaCl, 0.4 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 11 mM EGTA, pH adjusted to 7.3 with KOH.
-
8-Bromo-cAMP Stock Solution: Prepare a concentrated stock solution (e.g., 100 mM) in nuclease-free water and store at -20°C.
-
Recording Equipment: Patch-clamp amplifier, micromanipulator, microscope, perfusion system.
Procedure:
-
Prepare neuronal cultures (e.g., primary hippocampal neurons on coverslips).
-
Place the coverslip in the recording chamber and perfuse with aCSF at a rate of 1.5-2 mL/min.
-
Pull borosilicate glass pipettes to a resistance of 3-7 MΩ and fill with intracellular solution.
-
Approach a neuron with the recording pipette while applying positive pressure.
-
Form a giga-ohm seal ( >1 GΩ) with the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity (e.g., resting membrane potential, spontaneous firing rate) in current-clamp mode, or ion channel currents in voltage-clamp mode.
-
Prepare the desired final concentration of 8-Br-cAMP by diluting the stock solution in aCSF.
-
Switch the perfusion to the aCSF containing 8-Br-cAMP.
-
Record the changes in neuronal activity during and after the application of 8-Br-cAMP.
-
Analyze the data to quantify changes in firing frequency, membrane potential, or ion channel current amplitude and kinetics.
Protocol for FRET-Based Imaging of Intracellular cAMP Levels
This protocol utilizes a genetically encoded FRET-based cAMP sensor to visualize changes in intracellular cAMP concentration in response to 8-Br-cAMP.
Materials:
-
Neuronal cells cultured on glass-bottom dishes.
-
FRET-based cAMP sensor plasmid (e.g., Epac-based sensor).
-
Transfection reagent (e.g., Lipofectamine).
-
Imaging medium (e.g., CO₂-independent medium).
-
Fluorescence microscope equipped for FRET imaging (with appropriate excitation and emission filters for the donor and acceptor fluorophores).
-
8-Bromo-cAMP stock solution.
Procedure:
-
Transfect the neuronal cells with the FRET-based cAMP sensor plasmid and allow for expression (typically 24-48 hours).
-
Replace the culture medium with imaging medium.
-
Mount the dish on the microscope stage, maintaining the cells at 37°C.
-
Acquire baseline FRET images by exciting the donor fluorophore and capturing emission from both the donor and acceptor fluorophores.
-
Add 8-Br-cAMP to the imaging medium at the desired final concentration.
-
Acquire a time-lapse series of FRET images to monitor the change in the FRET ratio over time.
-
Analyze the images by calculating the ratio of acceptor to donor fluorescence intensity in regions of interest (e.g., cell bodies, dendrites). An increase or decrease in this ratio (depending on the sensor design) indicates a change in intracellular cAMP concentration.
-
Calibrate the FRET signal to absolute cAMP concentrations using known standards if required.
Protocol for Quantitative Western Blot Analysis of CREB Phosphorylation
This protocol allows for the quantification of the phosphorylation of CREB at Serine 133, a key marker of PKA activation, in response to 8-Br-cAMP.
Materials:
-
Neuronal cell cultures.
-
8-Bromo-cAMP.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blotting apparatus and membranes (e.g., PVDF).
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-CREB (Ser133) and anti-total CREB.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Treat neuronal cultures with 8-Br-cAMP for the desired duration.
-
Lyse the cells in lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-CREB antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total CREB antibody as a loading control.
-
Quantify the band intensities and normalize the phospho-CREB signal to the total CREB signal.
Conclusion
8-Bromo-cAMP is a powerful pharmacological tool for investigating the multifaceted roles of cAMP signaling in neuronal function. By activating both PKA and Epac pathways, it allows for the study of a wide range of downstream effects, from rapid modulation of ion channel activity to long-term changes in gene expression. For more specific investigations into the distinct roles of PKA and Epac, the use of selective activators such as 6-Bnz-cAMP and 8-pCPT-2'-O-Me-cAMP, respectively, is recommended. The protocols and data presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at further unraveling the complexities of cAMP signaling in the nervous system.
References
- 1. Intracellular cAMP Sensor EPAC: Physiology, Pathophysiology, and Therapeutics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exchange protein activated by cAMP (Epac) mediates cAMP activation of p38 MAPK and modulation of Ca2+-dependent K+ channels in cerebellar neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Analysis of Gene Expression in RNAscope-processed Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Nuances: A Technical Guide to 8-MA-cAMP and cAMP
For Immediate Release
A Deep Dive into the Molecular Mechanisms and Practical Applications of Two Key Cyclic AMP Analogs
In the intricate world of cellular signaling, cyclic adenosine monophosphate (cAMP) stands as a ubiquitous and pivotal second messenger, orchestrating a vast array of physiological processes. The scientific community's endeavor to dissect the complexities of cAMP-mediated pathways has led to the development of synthetic analogs, each with unique properties that allow for the targeted investigation of specific downstream effectors. Among these, 8-Methylamino-cAMP (8-MA-cAMP) has emerged as a valuable tool for researchers. This technical guide provides an in-depth exploration of the core differences between this compound and its parent molecule, cAMP, tailored for researchers, scientists, and professionals in drug development.
Chemical and Structural Distinctions
At the heart of their differential activities lies a subtle yet significant structural modification. Both molecules share the fundamental cAMP scaffold, consisting of an adenine base, a ribose sugar, and a cyclic phosphate group. The key distinction in this compound is the substitution of a hydrogen atom with a methylamino group (-NHCH₃) at the 8th position of the adenine ring.
This seemingly minor alteration has profound implications for the molecule's conformation and its interaction with the binding domains of its downstream targets. The presence of the methylamino group at the C8 position influences the glycosidic bond angle, favoring a syn conformation, which in turn dictates its selective interaction with specific cAMP-binding domains.
Differential Activation of Downstream Effectors: PKA vs. Epac
The primary functional divergence between cAMP and this compound lies in their selectivity for the two main families of cAMP effector proteins: Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).
2.1. Protein Kinase A (PKA) Activation:
PKA exists as a heterotetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation and activation of the C subunits. Each R subunit contains two tandem cAMP-binding domains, designated A and B.
Crucially, this compound exhibits a marked selectivity for the B site of both Type I and Type II PKA regulatory subunits.[1][2] This site-selective binding makes this compound a powerful tool for studying the specific roles of the different cAMP-binding sites within the PKA holoenzyme. When used in conjunction with other analogs that show a preference for site A, it allows for the selective stimulation of PKA isozymes.[1][2]
2.2. Exchange Protein directly activated by cAMP (Epac) Activation:
Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Unlike PKA, Epac possesses a single cAMP-binding domain (in Epac1) or two (a high- and a low-affinity site in Epac2). The existing body of research strongly indicates that this compound is a PKA-selective agonist with minimal to no significant activity on Epac. While cAMP readily activates both PKA and Epac, this compound's utility lies in its ability to preferentially engage the PKA signaling axis.
Quantitative Analysis: Binding Affinities and Activation Constants
The differential effects of this compound and cAMP can be quantified by examining their binding affinities (dissociation constant, Kd) and activation constants (Ka or EC50).
| Compound | Effector | Parameter | Value (µM) | Notes |
| cAMP | PKA (Holoenzyme) | Kd | ~2.9 | [3] |
| Epac1 | Kd | ~2.8 - 4 | ||
| Epac2 (High-affinity site) | Kd | ~1.2 | ||
| Epac2 (Low-affinity site) | Kd | ~87 | ||
| Epac1 | EC50 (for Rap1 activation) | ~30 | ||
| This compound | PKA (Type I & II, Site B) | - | Similar affinity to cAMP | |
| Epac1/2 | Kd / EC50 | Data not prominent in literature | Primarily characterized as a PKA-selective agonist. |
Signaling Pathways and Experimental Workflows
Visualizing the signaling cascades and the experimental approaches to study them is crucial for a comprehensive understanding.
References
The Role of 8-MA-cAMP in the Cyclic AMP Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic adenosine monophosphate (cAMP) signaling pathway is a ubiquitous and essential signal transduction cascade that governs a vast array of physiological processes, from gene expression and cell metabolism to apoptosis and cell differentiation.[1] The central mediator of this pathway, cAMP, exerts its effects primarily through two ubiquitously expressed intracellular receptors: protein kinase A (PKA) and the exchange protein directly activated by cAMP (Epac).[2] The development of synthetic cAMP analogs has been instrumental in dissecting the distinct roles of these two key effectors. This technical guide provides an in-depth exploration of 8-methylaminoadenosine-3',5'-cyclic monophosphate (8-MA-cAMP), a site-selective PKA agonist, and its utility in elucidating the intricacies of the cAMP signaling network.
The Cyclic AMP Signaling Pathway
The canonical cAMP signaling pathway is initiated by the binding of an extracellular ligand, such as a hormone or neurotransmitter, to a G protein-coupled receptor (GPCR) on the cell surface. This interaction activates the associated heterotrimeric G protein, leading to the dissociation of its α-subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent rise in intracellular cAMP concentration triggers the activation of downstream effectors.
Protein Kinase A (PKA): PKA exists as an inactive holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. The binding of four cAMP molecules to the two regulatory subunits induces a conformational change, leading to the dissociation and activation of the catalytic subunits. These active C-subunits then phosphorylate a multitude of substrate proteins on serine and threonine residues, thereby modulating their activity.[3]
Exchange Protein Directly Activated by cAMP (Epac): Epac proteins function as guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon binding cAMP, Epac undergoes a conformational change that exposes its catalytic domain, allowing it to promote the exchange of GDP for GTP on Rap proteins, thereby activating them. Activated Rap proteins, in turn, regulate a variety of cellular processes, including cell adhesion, proliferation, and differentiation.[2]
This compound: A Site-Selective PKA Activator
This compound is a synthetic analog of cAMP characterized by a methylamino group at the 8th position of the adenine ring. This modification confers upon the molecule a high degree of selectivity for the regulatory subunits of PKA, with a similar affinity for the B site of both type I and type II PKA.[4] This site selectivity makes this compound a valuable tool for researchers seeking to dissect the specific roles of different PKA isozymes. It is often used in conjunction with other cAMP analogs that exhibit a preference for site A to achieve selective stimulation of either PKA type I or type II.
Quantitative Data on cAMP Analogs
| Compound | Target | Parameter | Value (µM) | Reference |
| cAMP | PKA | Ka | 0.04 - 0.188 | |
| cAMP | Epac1 | EC50 | 30 | |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | EC50 | 2.2 | |
| N6-benzoyl-cAMP | PKA | Agonist | - | |
| N6-benzoyl-cAMP | Epac1 | Inefficient Activator | - |
Note: The lack of specific quantitative data for this compound highlights an area for future research to fully characterize its biochemical properties.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for assessing the effects of this compound on PKA and Epac activity.
Protocol 1: In Vitro PKA Activity Assay (Colorimetric)
This protocol is adapted from commercially available PKA activity assay kits and can be used to determine the effect of this compound on PKA-mediated phosphorylation of a substrate peptide.
Materials:
-
Purified recombinant PKA holoenzyme
-
This compound stock solution (in a suitable solvent, e.g., DMSO or water)
-
PKA substrate peptide (e.g., Kemptide: LRRASLG)
-
ATP solution
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Phospho-specific antibody against the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare working solutions of all reagents in the kinase reaction buffer.
-
Coat Plate: Coat the wells of a 96-well microplate with the PKA substrate peptide according to the manufacturer's instructions or a standard coating protocol. Wash the wells to remove unbound peptide.
-
Prepare Reactions: In separate wells, prepare the following reaction mixtures:
-
Negative Control: Kinase reaction buffer only.
-
Basal Activity: PKA holoenzyme in kinase reaction buffer.
-
This compound Treatment: PKA holoenzyme and varying concentrations of this compound in kinase reaction buffer.
-
Positive Control (cAMP): PKA holoenzyme and a saturating concentration of cAMP in kinase reaction buffer.
-
-
Initiate Reaction: Add ATP to all wells to initiate the phosphorylation reaction.
-
Incubate: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Detection:
-
Wash the wells to remove the reaction mixture.
-
Add the phospho-specific primary antibody and incubate.
-
Wash and add the HRP-conjugated secondary antibody and incubate.
-
Wash and add the TMB substrate.
-
Stop the color development with the stop solution.
-
-
Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (negative control) from all readings. Plot the absorbance values against the concentration of this compound to determine the EC50.
Protocol 2: In Vitro Epac Activation Assay (Rap1 Pull-Down)
This protocol is a common method to assess the activation of Epac by measuring the amount of GTP-bound (active) Rap1. Since this compound is primarily a PKA agonist, it is expected to have minimal to no effect in this assay, which can be used to confirm its selectivity.
Materials:
-
Cell lysate containing Epac and Rap1
-
This compound stock solution
-
Positive control Epac activator (e.g., 8-pCPT-2'-O-Me-cAMP)
-
GST-RalGDS-RBD (Glutathione S-transferase fusion protein of the Ras-binding domain of RalGDS, which specifically binds to GTP-bound Rap1) immobilized on glutathione-agarose beads
-
Lysis buffer
-
Wash buffer
-
SDS-PAGE sample buffer
-
Anti-Rap1 antibody
-
Western blotting reagents and equipment
Procedure:
-
Cell Lysis: Lyse cells under non-denaturing conditions to preserve protein-protein interactions.
-
Prepare Lysates: Clarify the lysates by centrifugation. Determine the protein concentration of the supernatant.
-
Treatment: Incubate aliquots of the cell lysate with:
-
Vehicle Control: Solvent for this compound.
-
This compound: Varying concentrations of this compound.
-
Positive Control: A known Epac activator.
-
-
Pull-Down: Add the GST-RalGDS-RBD beads to each lysate sample. Incubate with gentle rocking to allow the binding of GTP-Rap1 to the beads.
-
Washing: Pellet the beads by centrifugation and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
-
Data Analysis: Quantify the band intensities to determine the relative amount of activated Rap1 in each sample. Compare the effect of this compound to the vehicle and positive controls.
References
- 1. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclic AMP-dependent protein kinase I: cyclic nucleotide binding, structural changes, and release of the catalytic subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Transcriptional Impact of 8-MA-cAMP: A Technical Guide for Researchers
An In-depth Examination of a Site-Selective PKA Agonist and its Influence on Gene Expression
This technical guide provides a comprehensive overview of the effects of 8-Methylaminoadenosine-3',5'-cyclic monophosphate (8-MA-cAMP) on gene transcription. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanisms of this compound action, details relevant experimental protocols, and presents available data on the transcriptional consequences of activating the cAMP signaling pathway.
Introduction to this compound and the cAMP Signaling Pathway
This compound is a synthetic analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). It is characterized as a site-selective agonist for cAMP-dependent protein kinase (PKA), exhibiting a similar affinity for the 'B' site of both type I and type II PKA isoforms. This property allows for its use in conjunction with other analogs to selectively activate specific PKA isozymes.
The broader cAMP signaling pathway is a critical regulator of numerous cellular processes, including metabolism, cell growth and differentiation, and gene transcription.[1] The canonical pathway involves the activation of PKA, which then phosphorylates a host of downstream targets. A key substrate in the context of gene transcription is the cAMP response element-binding protein (CREB).[2] Phosphorylation of CREB at a conserved serine residue (Ser133) is a pivotal event that enables the recruitment of co-activators, such as CREB-binding protein (CBP) and p300, leading to the initiation of transcription of target genes containing cAMP response elements (CREs) in their promoters.[3]
Beyond the canonical PKA-CREB axis, cAMP can also exert its effects through the Exchange Protein Directly Activated by cAMP (Epac). While this guide focuses on the PKA-mediated effects of this compound, it is important for researchers to be aware of this alternative signaling branch.
Effects of PKA Activation on Gene Transcription
A seminal study by Zambon et al. (2005) using murine wild-type S49 lymphoma cells demonstrated that treatment with 8-CPT-cAMP for 24 hours altered the expression of approximately 4,500 out of roughly 13,600 unique genes.[4] This highlights the profound impact of sustained PKA activation on the global gene expression profile.
Quantitative Data on Gene Expression Changes Induced by a PKA-Selective cAMP Analog
The following tables summarize microarray data from the study by Zambon et al. (2005), showcasing the fold changes in the expression of key genes in response to treatment with 100 µM 8-CPT-cAMP in wild-type S49 lymphoma cells. This data serves as a representative example of the types of transcriptional changes that can be anticipated with this compound treatment.
Table 1: Upregulated Genes Following 8-CPT-cAMP Treatment
| Gene Symbol | Gene Name | Fold Change (2h) | Fold Change (6h) | Fold Change (24h) |
| Icer | Inducible cAMP early repressor | 15.6 | 10.3 | 4.5 |
| Per1 | Period circadian protein homolog 1 | 8.2 | 5.1 | 2.1 |
| Nr4a1 | Nuclear receptor subfamily 4 group A member 1 | 7.9 | 4.8 | 2.0 |
| Junb | JunB proto-oncogene | 4.3 | 3.1 | 1.8 |
| Fosl1 | Fos-like antigen 1 | 3.9 | 2.9 | 1.7 |
Data extracted from Zambon et al. (2005).[4]
Table 2: Downregulated Genes Following 8-CPT-cAMP Treatment
| Gene Symbol | Gene Name | Fold Change (2h) | Fold Change (6h) | Fold Change (24h) |
| Ccnb1 | Cyclin B1 | -1.8 | -2.9 | -4.5 |
| Cdc20 | Cell division cycle 20 homolog | -1.7 | -2.7 | -4.1 |
| Aurka | Aurora kinase A | -1.6 | -2.5 | -3.8 |
| Plk1 | Polo-like kinase 1 | -1.5 | -2.4 | -3.6 |
| Mcm family | Minichromosome maintenance complex components | ~ -1.5 | ~ -2.3 | ~ -3.5 |
Data extracted from Zambon et al. (2005).
Signaling Pathways and Experimental Workflows
Canonical cAMP/PKA Signaling Pathway Leading to Gene Transcription
The primary mechanism by which this compound is expected to influence gene transcription is through the activation of PKA and subsequent phosphorylation of CREB. The following diagram illustrates this key signaling cascade.
Caption: Canonical this compound/PKA signaling pathway.
Experimental Workflow for Assessing Gene Expression Changes
A typical workflow to investigate the effects of this compound on gene transcription involves cell culture, treatment, RNA extraction, and subsequent analysis using techniques like quantitative PCR (qPCR), microarray, or RNA sequencing (RNA-seq).
Caption: Workflow for gene expression analysis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to studying the effects of this compound on gene transcription. These protocols are based on established methods used for other cAMP analogs and can be adapted for this compound.
Cell Culture and Treatment
This protocol is adapted from Zambon et al. (2005) and is suitable for suspension cell lines.
-
Cell Culture: Culture cells (e.g., S49 lymphoma cells) in suspension in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% heat-inactivated horse serum and 10 mM HEPES (pH 7.4) in a humidified atmosphere of 10% CO2 at 37°C.
-
Cell Seeding: Initiate cultures at a density of 4–5 × 10^5 cells/mL for RNA extraction.
-
Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Add the this compound stock solution to the cell culture to achieve the desired final concentration (e.g., 100 µM). An equivalent volume of the solvent should be added to control cultures.
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 6, and 24 hours) before harvesting for RNA isolation.
Total RNA Isolation
This is a general protocol for RNA isolation from cultured cells.
-
Cell Harvesting: Pellet suspension cells by centrifugation. For adherent cells, wash with PBS and lyse directly in the culture dish.
-
Lysis: Lyse the cells using a reagent such as TRIzol or a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Homogenization: Ensure complete homogenization of the lysate, for example, by passing it through a fine-gauge needle.
-
RNA Purification: Follow the specific protocol for the chosen RNA isolation method (e.g., phenol-chloroform extraction followed by isopropanol precipitation for TRIzol, or on-column purification for kits).
-
DNase Treatment: Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.
-
Elution: Elute the purified RNA in RNase-free water.
-
Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (for A260/280 and A260/230 ratios) and a bioanalyzer (to determine the RNA Integrity Number, RIN). A RIN of >7 is generally recommended for downstream applications like microarray and RNA-seq.
Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for validating changes in the expression of specific target genes.
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
Primer Design: Design and validate qPCR primers for your target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing SYBR Green or a TaqMan probe, forward and reverse primers, and cDNA template.
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Determine the quantification cycle (Cq) values and calculate the relative gene expression using the ΔΔCq method, normalizing to the housekeeping gene(s).
Microarray Analysis
This is a generalized protocol for global gene expression profiling.
-
cDNA Synthesis and Labeling: Synthesize first-strand cDNA from total RNA. For two-color arrays, label the experimental and control cDNA with different fluorescent dyes (e.g., Cy3 and Cy5).
-
Hybridization: Hybridize the labeled cDNA to a microarray chip overnight in a hybridization chamber.
-
Washing: Wash the microarray chip to remove unbound labeled cDNA.
-
Scanning: Scan the microarray chip using a laser scanner to detect the fluorescence intensity at each spot.
-
Data Extraction and Normalization: Extract the raw intensity data and perform normalization to correct for systematic biases.
-
Differential Expression Analysis: Identify differentially expressed genes between the this compound-treated and control samples using appropriate statistical tests (e.g., t-test, ANOVA) and applying a fold-change cutoff.
CREB Phosphorylation Assay (Western Blot)
This protocol can be used to confirm the activation of the PKA-CREB signaling axis.
-
Cell Lysis: After treatment with this compound for various time points (e.g., 0, 15, 30, 60 minutes), lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated CREB (Ser133). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalization: Strip the membrane and re-probe with an antibody for total CREB to confirm equal loading.
Conclusion and Future Directions
This compound serves as a valuable tool for investigating the PKA-dependent arm of the cAMP signaling pathway. While direct, large-scale gene expression profiling data for this specific analog is currently limited, the extensive research on other PKA-selective agonists provides a robust foundation for predicting its transcriptional effects. The activation of PKA by this compound is anticipated to induce significant changes in the expression of genes regulated by CREB and other PKA-responsive transcription factors.
For drug development professionals, understanding the transcriptional consequences of activating PKA is crucial for evaluating the therapeutic potential and off-target effects of compounds that modulate the cAMP pathway. Future research employing high-throughput sequencing technologies like RNA-seq will be invaluable for elucidating the complete and specific transcriptional signature of this compound, further refining our understanding of its cellular impact. The experimental protocols detailed in this guide provide a solid framework for conducting such investigations.
References
The Differential Role of 8-MA-cAMP in the Activation of Protein Kinase A Isozymes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the role of 8-Methylaminoadenosine-3',5'-cyclic monophosphate (8-MA-cAMP), a site-selective cAMP analog, in the differential activation of Protein Kinase A (PKA) isozymes I and II. This document outlines the quantitative aspects of this interaction, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms.
Introduction to Protein Kinase A and its Isozymes
Cyclic AMP-dependent protein kinase (PKA) is a crucial serine/threonine kinase that acts as a primary intracellular effector of the second messenger cyclic AMP (cAMP).[1] PKA regulates a vast array of cellular processes, including metabolism, gene transcription, and cell proliferation and differentiation.[2] The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) subunits and two catalytic (C) subunits.[1] Upon binding of cAMP to the regulatory subunits, a conformational change is induced, leading to the dissociation of the active catalytic subunits, which can then phosphorylate their respective substrates.[1]
In mammals, there are two major types of PKA, designated as type I and type II, which are distinguished by their regulatory subunits (RI and RII, respectively).[3] Both RI and RII have two isoforms each (RIα, RIβ, RIIα, RIIβ), leading to a diversity of PKA holoenzymes with distinct biochemical properties and subcellular localizations. This isoform diversity allows for specific and localized signaling responses to cAMP.
Each regulatory subunit contains two tandem cAMP-binding domains, termed site A and site B. These sites exhibit cooperative binding to cAMP, and the binding of cAMP analogs with selectivity for these sites can be exploited to differentially activate PKA isozymes.
This compound: A Tool for Isozyme-Selective PKA Activation
This compound is a synthetic analog of cAMP characterized by a methylamino group at the C8 position of the adenine ring. This modification confers site-selectivity, with this compound showing a preference for the B site of both PKA type I and type II regulatory subunits. While it binds to site B of both isozymes with similar affinity, its true utility in research and drug development lies in its synergistic action with other cAMP analogs that exhibit a preference for site A. By using a combination of a site A-selective "priming" analog and a site B-selective "activating" analog like this compound, researchers can achieve highly selective activation of a specific PKA isozyme.
Quantitative Analysis of Analog Binding
| Analog | PKA Isozyme | Binding Site | Ka (µM) |
| 2-Cl-8-MA-cAMP | Type I | Site A | 6.7 |
| Site B | 0.04 | ||
| Type II | Site A | 0.72 | |
| Site B | 0.0095 |
Note: The data presented is for 2-Cl-8-MA-cAMP, a structural analog of this compound. This data is sourced from technical information provided by BIOLOG Life Science Institute. The lower Ka value for site B in both isozymes indicates a higher affinity of 2-Cl-8-MA-cAMP for this site.
Signaling Pathways and Experimental Workflows
PKA Activation Signaling Pathway
The canonical PKA signaling pathway is initiated by the binding of an extracellular agonist to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of intracellular cAMP. This cAMP then activates PKA.
Canonical PKA signaling pathway.
Synergistic Activation of PKA Type I
This compound, with its preference for site B, can be used in conjunction with a site A-selective analog, such as 8-Piperidino-cAMP, to achieve synergistic and isozyme-selective activation of PKA type I.
Synergistic activation of PKA Type I.
Experimental Workflow for PKA Activity Assay
A common method to measure PKA activity involves the use of a specific peptide substrate, such as Kemptide, and detecting its phosphorylation.
Workflow for a PKA activity assay.
Detailed Experimental Protocols
Non-Radioactive PKA Activity Assay (PepTag® Assay)
This protocol is adapted from the PepTag® Assay for Non-Radioactive Detection of cAMP-Dependent Protein Kinase.
A. Materials:
-
PepTag® PKA Reaction 5X Buffer
-
PepTag® A1 Peptide (fluorescently labeled Kemptide)
-
PKA Activator 5X Solution (cAMP)
-
Purified PKA or cell lysate containing PKA
-
Nuclease-free water
-
80% glycerol
-
0.8% agarose gel in 50mM Tris-HCl (pH 8.0)
-
Electrophoresis system and power supply
-
Fluorescence imager
B. Protocol:
-
Prepare Reaction Mix: For each sample, combine the following in a microcentrifuge tube on ice:
-
5 µl PepTag® PKA Reaction 5X Buffer
-
5 µl PepTag® A1 Peptide
-
5 µl PKA Activator 5X Solution (or cAMP analogs of interest, e.g., this compound)
-
Water to a final volume of 25 µl (after adding enzyme).
-
-
Initiate Reaction: Add 5 µl of the PKA-containing sample to the reaction mix.
-
Incubation: Incubate the reaction at 30°C for 30 minutes.
-
Stop Reaction: Stop the reaction by heating at 95°C for 10 minutes.
-
Prepare for Electrophoresis: Add 1 µl of 80% glycerol to each sample.
-
Agarose Gel Electrophoresis: Load the samples onto a 0.8% agarose gel and run the electrophoresis at 100V for 15 minutes. The phosphorylated peptide will migrate towards the positive electrode, while the non-phosphorylated peptide will migrate towards the negative electrode.
-
Detection: Visualize the gel using a fluorescence imager. The amount of phosphorylation is proportional to the fluorescence intensity of the band corresponding to the phosphorylated peptide.
Fluorescence Anisotropy/Polarization Assay for PKA Activation
This protocol is based on the principles of fluorescence anisotropy to measure the dissociation of the PKA holoenzyme upon cAMP analog binding.
A. Materials:
-
Purified PKA holoenzyme (Type I or Type II)
-
Fluorescently labeled PKA inhibitor peptide (e.g., f-IP20)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20)
-
cAMP analogs (e.g., this compound)
-
Microplate reader with fluorescence polarization capabilities
B. Protocol:
-
Prepare Reagents: Prepare serial dilutions of the cAMP analogs in the assay buffer. Prepare a solution of the PKA holoenzyme and the fluorescently labeled inhibitor peptide in the assay buffer.
-
Assay Setup: In a microplate, add the PKA holoenzyme and the fluorescently labeled inhibitor peptide to each well.
-
Add Analogs: Add the serial dilutions of the cAMP analogs to the wells. Include control wells with no analog.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: The binding of cAMP analogs to the PKA regulatory subunits causes the dissociation of the catalytic subunits. The released catalytic subunits then bind to the fluorescently labeled inhibitor peptide, causing an increase in its molecular weight and thus an increase in fluorescence polarization. Plot the change in fluorescence polarization as a function of the analog concentration to determine the EC50 for activation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique to measure the real-time binding kinetics (association and dissociation rates) of cAMP analogs to PKA regulatory subunits.
A. Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified PKA regulatory subunits (RI or RII)
-
cAMP analogs (e.g., this compound)
-
Running buffer (e.g., HBS-EP+)
B. Protocol:
-
Immobilization: Immobilize the PKA regulatory subunit onto the sensor chip surface via amine coupling.
-
Binding Analysis: Inject a series of concentrations of the cAMP analog over the sensor surface and monitor the change in the SPR signal (response units, RU).
-
Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the binding (e.g., a low pH buffer) to remove the bound analog.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Conclusion
This compound serves as a valuable molecular tool for the differential investigation of PKA isozymes. Its selectivity for the B site of the regulatory subunits, particularly when used in synergy with site A-selective analogs, allows for the targeted activation of either PKA type I or type II. The experimental protocols detailed in this guide provide robust methods for quantifying the effects of this compound and other cAMP analogs on PKA activity and binding. A thorough understanding of these techniques and the underlying principles of PKA isozyme function is essential for researchers and professionals in the fields of cell signaling and drug development aiming to modulate PKA activity with precision.
References
- 1. Signaling through cAMP and cAMP-dependent Protein Kinase: Diverse Strategies for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cAMP-dependent protein kinases and cAMP signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Molecular Basis for Specificity at the Level of the Protein Kinase a Catalytic Subunit [frontiersin.org]
Preliminary Studies on 8-MA-cAMP in Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(4-Methoxyphenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-MA-cAMP), also commonly referred to as 8-pCPT-2'-O-Me-cAMP, is a crucial research tool in the study of cyclic AMP (cAMP) signaling pathways. As a selective activator of Exchange protein directly activated by cAMP (Epac), it allows for the specific investigation of Epac-mediated effects, distinct from those mediated by Protein Kinase A (PKA), the other major downstream effector of cAMP.[1][2] This guide provides a summary of preliminary research on the effects of this compound in various cancer cell lines, focusing on its mechanism of action, effects on cell proliferation and apoptosis, and the signaling pathways involved. While research on this compound in oncology is not as extensive as that for other cAMP analogs like 8-Cl-cAMP, existing studies point to its potential as a modulator of cancer cell behavior.
Core Concepts: The cAMP/Epac Signaling Axis
Cyclic AMP is a ubiquitous second messenger that regulates a multitude of cellular processes, including growth, differentiation, and apoptosis.[3][4] Its effects are primarily mediated through two downstream targets: PKA and Epac.[5] The development of Epac-selective cAMP analogs, such as this compound, has been instrumental in dissecting the specific roles of the Epac pathway in various physiological and pathological conditions, including cancer.
The Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon activation by cAMP, Epac proteins promote the exchange of GDP for GTP on Rap proteins, leading to their activation and the initiation of downstream signaling cascades. These pathways have been implicated in a variety of cellular functions relevant to cancer, such as cell adhesion, migration, and proliferation.
Quantitative Data from In Vitro Studies
The following tables summarize the observed effects of this compound in different cancer cell lines. It is important to note that the effects of Epac activation can be highly cell-type and context-dependent.
Table 1: Effects of this compound on Cancer Cell Proliferation and Growth
| Cell Line | Cancer Type | Effect of this compound | Concentration | Observations |
| WM115 | Primary Melanoma | No effect on growth | Not specified | Suggests that in primary melanoma cells, Epac signaling may be maximally activated independent of exogenous cAMP levels. |
| WM165-1 | Lymph Node Metastatic Melanoma | Growth inhibition | Not specified | In contrast to primary melanoma cells, metastatic cells showed sensitivity to cAMP analogs. |
| MRA5, MRA6 | Metastatic Melanoma | Growth inhibition | Not specified | Similar to LNM cells, metastatic melanoma cell growth was inhibited. |
| H1299 | Non-Small Cell Lung Cancer | Increased HDAC8 protein levels | 20 µM | This effect was shown to be Epac2-dependent and was mimicked by the Epac-selective agonist. |
| Pancreatic Cancer Cells | Pancreatic Cancer | Decreased cell migration | Not specified | Pharmacological inhibition of Epac significantly decreased migration. |
Experimental Protocols
Detailed experimental protocols are often specific to the laboratory and the particular assay being performed. However, general methodologies for studying the effects of this compound on cancer cell lines are outlined below.
Cell Viability and Proliferation Assays (e.g., MTT or CCK-8 Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (and a vehicle control, typically DMSO). A cell-permeable form, 8-pCPT-2'-O-Me-cAMP-AM, is often used to ensure intracellular activity.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Assay: The MTT or CCK-8 reagent is added to each well, and the plates are incubated according to the manufacturer's instructions.
-
Measurement: The absorbance is read using a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8). The results are then used to calculate cell viability as a percentage of the control.
Western Blot Analysis for Signaling Pathway Components
-
Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phosphorylated ERK, Akt, or total levels of Epac, Rap1, etc.).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
The activation of Epac by this compound can trigger several downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate some of the key pathways implicated in cancer.
Epac-Rap1 Signaling Pathway
Caption: General overview of the Epac-Rap1 signaling cascade initiated by this compound.
Crosstalk between Epac and other Signaling Pathways in Cancer
Caption: Interaction of the Epac pathway with MAPK and PI3K/Akt signaling in cancer cells.
Conclusion and Future Directions
The preliminary studies on this compound in cancer cell lines highlight the complex and often cell-type-specific role of the Epac signaling pathway in cancer biology. While some studies suggest that Epac activation can inhibit the growth and migration of certain cancer cells, others indicate a pro-proliferative or pro-survival role. This context-dependent nature underscores the importance of further research to elucidate the precise mechanisms of Epac signaling in different cancer types.
Future studies should aim to:
-
Conduct broader screenings of this compound across a more extensive panel of cancer cell lines to identify sensitive and resistant phenotypes.
-
Investigate the long-term effects of Epac activation on tumor growth and metastasis in vivo using animal models.
-
Explore the potential of targeting the Epac pathway, either through agonists like this compound or selective inhibitors, as a novel therapeutic strategy in oncology.
The continued use of selective tools like this compound will be invaluable in unraveling the intricate role of Epac in cancer and in the development of targeted therapies.
References
- 1. Epac-selective cAMP analogs: new tools with which to evaluate the signal transduction properties of cAMP-regulated guanine nucleotide exchange factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyclic AMP is both a pro-apoptotic and anti-apoptotic second messenger - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Understanding the Cell Permeability of 8-MA-cAMP: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Principles of cAMP Analog Cell Permeability
The parent molecule, cAMP, is inherently membrane-impermeable due to its hydrophilic nature. To overcome this limitation, synthetic analogs like 8-MA-cAMP are designed with modifications that increase their lipophilicity. This enhanced lipophilicity facilitates passive diffusion across the lipid bilayer of the cell membrane, allowing the molecule to reach the cytoplasm and activate its intracellular targets.[1] The primary mechanism of entry for these analogs is believed to be passive transport, driven by the concentration gradient between the extracellular and intracellular environments.[2][3]
Quantitative Data on Related cAMP Analogs
While specific permeability coefficients for this compound are not published, data from studies on structurally similar 8-substituted cAMP analogs provide a valuable benchmark for estimating its potential intracellular accumulation. The following table summarizes key quantitative findings for 8-Bromo-cAMP, a widely studied analog.
| Compound | Cell Type | Intracellular Concentration (% of Extracellular) | Key Findings |
| 8-Bromo-cAMP | Rat C6 glioma cells | ~8% | Demonstrates modest membrane permeability, leading to relatively low intracellular concentrations.[1] |
It is important to note that the permeability of this compound may differ from that of 8-Bromo-cAMP due to the specific properties of the methylamino group at the 8-position.
Experimental Protocols for Assessing Cell Permeability
Several established methods can be employed to quantify the cell permeability of cAMP analogs like this compound.
High-Performance Liquid Chromatography (HPLC)
This method provides a direct and robust means of measuring the intracellular concentration of the analog.
Protocol Outline:
-
Cell Culture: Plate cells at a desired density and allow them to adhere and grow to confluence.
-
Incubation: Treat the cells with a known concentration of this compound for a specific duration.
-
Cell Lysis and Extraction:
-
Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular analog.
-
Lyse the cells using a suitable method (e.g., sonication, freeze-thaw cycles, or addition of perchloric acid).
-
Centrifuge the lysate to pellet cellular debris.
-
-
Sample Preparation:
-
Collect the supernatant containing the intracellular components.
-
If necessary, perform a solid-phase extraction to desalt and purify the sample.
-
Lyophilize the purified extract.
-
-
HPLC Analysis:
-
Reconstitute the sample in a suitable mobile phase.
-
Inject the sample into an HPLC system equipped with an appropriate column (e.g., reverse-phase C18).
-
Quantify the amount of this compound by comparing the peak area to a standard curve of known concentrations.
-
Transendothelial/Transepithelial Electrical Resistance (TEER)
This technique is particularly useful for assessing the permeability of cell monolayers, such as endothelial or epithelial barriers. A decrease in TEER is indicative of increased permeability.
Protocol Outline:
-
Cell Culture on Transwell Inserts: Seed endothelial or epithelial cells on microporous membrane inserts (Transwells) and culture until a confluent monolayer is formed.
-
TEER Measurement:
-
Use a voltohmmeter with "chopstick" electrodes to measure the electrical resistance across the cell monolayer.
-
Record baseline TEER values.
-
-
Treatment: Add this compound to the apical or basolateral chamber of the Transwell.
-
Time-Course Measurement: Measure TEER at various time points after the addition of the analog to monitor changes in monolayer permeability.
Signaling Pathways of this compound
This compound is designed to act as a selective agonist for Protein Kinase A (PKA).[4] PKA is a key enzyme in the cAMP signaling pathway, which plays a crucial role in regulating a multitude of cellular processes.
The cAMP/PKA Signaling Pathway
The canonical cAMP signaling pathway is initiated by the activation of adenylyl cyclase, which synthesizes cAMP from ATP. The subsequent steps are as follows:
-
PKA Activation: In its inactive state, PKA exists as a tetramer composed of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP (or an analog like this compound) to the regulatory subunits induces a conformational change, leading to the dissociation of the active catalytic subunits.
-
Substrate Phosphorylation: The freed catalytic subunits can then phosphorylate a wide array of downstream protein substrates on serine and threonine residues.
-
Cellular Response: The phosphorylation of these target proteins alters their activity, leading to a diverse range of cellular responses, including changes in gene expression, metabolism, and cell proliferation.
Signaling pathway of this compound via PKA activation.
Experimental and Logical Workflow Diagrams
General Workflow for Assessing Permeability and Activity
The following diagram illustrates a typical workflow for investigating the cell permeability and biological activity of this compound.
Experimental workflow for this compound permeability and activity.
Conclusion
While direct experimental data on the cell permeability of this compound is currently lacking, its structural characteristics strongly suggest that it enters cells via passive diffusion, similar to other 8-substituted cAMP analogs. The provided experimental protocols offer robust methods for quantifying its intracellular accumulation and functional effects. Understanding the cell permeability of this compound is essential for the accurate interpretation of experimental results and for its effective application in delineating the intricate roles of PKA signaling in cellular physiology and disease. Further studies are warranted to directly measure the permeability of this compound in various cell types to provide a more precise understanding of its intracellular bioavailability.
References
The Dual Role of 8-MA-cAMP in Cellular Regulation: A Technical Guide to its Impact on Proliferation and Differentiation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis. The diverse effects of cAMP are primarily mediated through two main effector proteins: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). The development of site-selective cAMP analogs has provided invaluable tools to dissect the distinct and overlapping functions of these pathways. This technical guide focuses on 8-Methylamino-cAMP (8-MA-cAMP), a site-selective cAMP analog with a preference for the B site of both type I and type II PKA. This document provides an in-depth analysis of this compound's mechanism of action and its impact on cell proliferation and differentiation, supported by quantitative data from studies on related cAMP analogs, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Introduction: The cAMP Signaling Nexus
The intracellular concentration of cAMP is tightly regulated by its synthesis by adenylyl cyclases and degradation by phosphodiesterases (PDEs). Upon elevation, cAMP binds to its effector proteins, initiating downstream signaling cascades.
-
Protein Kinase A (PKA): PKA is a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the R subunits leads to the dissociation and activation of the C subunits, which then phosphorylate a wide array of substrate proteins, regulating their activity. There are two major isoforms of PKA, type I (PKA-I) and type II (PKA-II), which differ in their regulatory subunits and exhibit distinct biochemical properties and subcellular localizations.
-
Exchange protein directly activated by cAMP (Epac): Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon cAMP binding, Epac undergoes a conformational change that activates its GEF activity, leading to the activation of Rap proteins and their downstream effectors.
The balance between PKA and Epac activation is crucial in determining the cellular response to cAMP signaling.
This compound: A Site-Selective PKA Agonist
This compound is a synthetic analog of cAMP characterized by a methylamino group at the C8 position of the adenine ring. This modification confers selectivity for the regulatory subunits of PKA, with a similar affinity for the B site of both PKA-I and PKA-II.[1][2] This property makes this compound a valuable tool for studying the specific roles of PKA in cellular processes. It is often used in conjunction with other site-selective cAMP analogs that show a preference for site A of the PKA regulatory subunits to achieve synergistic and isoform-selective activation of PKA.[1][2]
Impact on Cell Proliferation
Quantitative Data on the Anti-Proliferative Effects of cAMP Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values for 8-Cl-cAMP in various cancer cell lines. It is important to note that these values are for 8-Cl-cAMP and serve as an illustrative example of the anti-proliferative potential of C8-substituted cAMP analogs. The actual IC50 for this compound may vary.
| Cell Line | Cancer Type | 8-Cl-cAMP IC50 (µM) | Reference |
| ARO | Thyroid Carcinoma | 2.3 - 13.6 | |
| NPA | Thyroid Carcinoma | 2.3 - 13.6 | |
| WRO | Thyroid Carcinoma | 2.3 - 13.6 | |
| U87 MG | Human Glioma | 2.5 | |
| SK-N-SH | Human Neuroblastoma | 8.2 | |
| NCI-H460 | Lung Cancer | Not specified, significant inhibition at 2.5 µM | |
| CLL | Chronic Lymphocytic Leukemia | 117.0 (LC90) | |
| NHL | Non-Hodgkin's Lymphoma | 140.0 (LC90) | |
| AML | Acute Myeloid Leukemia | 24.3 (LC90) |
Note: LC90 refers to the lethal concentration for 90% of the cells.
Mechanisms of Anti-Proliferative Action
The anti-proliferative effects of cAMP analogs are multifaceted and can involve:
-
Cell Cycle Arrest: Activation of the cAMP/PKA pathway can lead to cell cycle arrest, often in the G1 phase. This is associated with changes in the expression of cell cycle regulatory proteins.
-
Induction of Apoptosis: In many cancer cell types, cAMP analogs can induce programmed cell death (apoptosis). This can be mediated through the modulation of Bcl-2 family proteins and the activation of caspases.
-
Inhibition of Mitogenic Signaling Pathways: PKA activation can antagonize pro-proliferative signaling pathways, such as the Raf-MEK-ERK (MAPK) pathway.
Impact on Cell Differentiation
cAMP signaling is a critical regulator of cell differentiation in various lineages, including neuronal, adipogenic, and osteogenic differentiation.
Neuronal Differentiation
Elevation of intracellular cAMP is a well-established method to induce neuronal differentiation in mesenchymal stem cells (MSCs) and neural progenitor cells (NPCs).
-
Morphological Changes: cAMP induces neuron-like morphology, characterized by cell body shrinkage and the extension of neurite-like processes.
-
Expression of Neuronal Markers: Treatment with cAMP-elevating agents leads to the increased expression of neuronal markers such as neuron-specific enolase (NSE), neurofilament-200 (NF200), and MAP2.
While specific quantitative data for this compound is limited, studies using other cAMP analogs demonstrate a significant increase in the percentage of differentiated neurons. For instance, treatment of neural stem/progenitor cells with dibutyryl-cAMP (dbcAMP) for 7 days resulted in a significant increase in the percentage of βIII-tubulin positive neurons from 7±3% to 54±5%.
Adipocyte Differentiation
The role of cAMP in adipogenesis is complex and involves the synergistic action of both PKA and Epac pathways.
-
PKA-Epac Synergy: While selective activation of PKA alone is often insufficient to induce adipogenesis, the combined activation of both PKA and Epac pathways strongly promotes the differentiation of preadipocytes into mature adipocytes. This synergy is crucial for the expression of key adipogenic transcription factors like PPARγ and C/EBPα.
-
Regulation of Adipogenic Genes: The combined activation of PKA and Epac leads to a significant upregulation of adipocyte marker genes. For example, in 3T3-L1 preadipocytes, the combination of a PKA-activating analog (6-MB-cAMP) and an Epac-activating analog (8-pCPT-2'-O-Me-cAMP) leads to a strong induction of PPARγ2, LXRα, C/EBPα, and aP2 expression, which is not observed with either analog alone.
Osteoblast Differentiation
The cAMP signaling pathway also plays a significant role in osteoblast differentiation.
-
Induction of Osteoblastic Markers: Treatment of calcifying vascular cells with cAMP-elevating agents induces an osteoblast-like phenotype, characterized by enhanced alkaline phosphatase (ALP) activity and increased type I procollagen production.
-
Regulation of Gene Expression: cAMP signaling can modulate the expression of key osteogenic genes. However, the effect can be stage-dependent. For instance, in adipose-derived mesenchymal stem cells, cAMP upregulation at the early stages of osteogenic differentiation can downregulate the expression of early osteogenic markers like RUNX2 and Osterix, while in later stages, it can lead to increased osteocalcin production and mineralization.
Signaling Pathways
The effects of this compound on cell proliferation and differentiation are mediated through the activation of the PKA signaling pathway, which in turn modulates a complex network of downstream effectors.
PKA Signaling Pathway
The canonical PKA signaling pathway activated by this compound is depicted below.
Interplay with Other Signaling Pathways
The PKA pathway does not operate in isolation. It cross-talks with other major signaling cascades to fine-tune cellular responses.
Experimental Protocols
The following are generalized protocols for key experiments used to assess the impact of this compound on cell proliferation and differentiation. Specific parameters may need to be optimized for different cell lines and experimental conditions.
Cell Proliferation Assay (CCK-8)
This protocol outlines a colorimetric assay to determine cell viability and proliferation.
Detailed Steps:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Differentiation Assay (General Protocol)
This protocol provides a general framework for assessing cell differentiation. The specific markers and methods will vary depending on the cell lineage being studied.
Key Steps:
-
Cell Culture: Plate cells in a suitable culture vessel and grow to the desired confluency.
-
Differentiation Induction: Replace the growth medium with a differentiation medium containing this compound at the desired concentration. Depending on the cell type, other inducing agents may be required.
-
Culture Period: Culture the cells for a period sufficient to allow for differentiation, with regular media changes.
-
Analysis of Differentiation: Assess the extent of differentiation using a combination of methods:
-
Morphological Analysis: Observe changes in cell shape and structure using phase-contrast or fluorescence microscopy.
-
Gene Expression Analysis: Quantify the mRNA levels of lineage-specific marker genes using quantitative real-time PCR (qPCR) or RNA sequencing.
-
Protein Expression Analysis: Detect the expression of differentiation-specific proteins using Western blotting or immunofluorescence staining.
-
Functional Assays: Perform assays to measure the functional activity of the differentiated cells (e.g., alkaline phosphatase activity for osteoblasts, Oil Red O staining for adipocytes).
-
Conclusion and Future Directions
This compound serves as a potent tool for investigating the PKA-mediated effects of cAMP signaling on fundamental cellular processes. While the existing literature on related C8-substituted cAMP analogs strongly suggests that this compound possesses significant anti-proliferative and pro-differentiative properties, further research is warranted to establish its specific dose-response relationships and efficacy in various cell types. Future studies should focus on generating comprehensive quantitative data for this compound to fully elucidate its therapeutic potential in cancer and regenerative medicine. The synergistic application of this compound with other signaling modulators, particularly Epac agonists and phosphodiesterase inhibitors, represents a promising avenue for developing novel and highly targeted therapeutic strategies.
References
Unveiling the Cellular Roles of 8-Substituted cAMP Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the basic research applications of 8-substituted adenosine-3',5'-cyclic monophosphate (cAMP) analogs in cellular biology. While the specific analog 8-methoxyadenosine-3',5'-cyclic monophosphate (8-MA-cAMP) is not extensively characterized in publicly available literature, this guide will focus on the principles and applications of closely related and well-studied 8-substituted cAMP analogs. These analogs are invaluable chemical tools for dissecting the complex and multifaceted signaling pathways regulated by the ubiquitous second messenger, cAMP.
Core Concepts: cAMP Signaling and the Rationale for Analogs
Cyclic AMP is a critical intracellular second messenger that mediates a vast array of physiological processes, from gene transcription and cell proliferation to apoptosis and hormone secretion.[1][2] Its primary downstream effectors are Protein Kinase A (PKA) and the Exchange Protein Directly Activated by cAMP (Epac).[3][4] The development of synthetic cAMP analogs with modifications at the C8 position of the adenine ring has been instrumental in differentiating the distinct roles of PKA and Epac in cellular signaling. These modifications can alter the analog's affinity and selectivity for these effector proteins, as well as its susceptibility to degradation by phosphodiesterases (PDEs).
Mechanism of Action of 8-Substituted cAMP Analogs
The substitution at the 8-position of the adenine ring significantly influences the analog's interaction with the cAMP-binding domains of PKA and Epac.
-
PKA Activation: PKA is a tetrameric holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits.[5] The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation and activation of the C subunits. 8-substituted analogs can act as potent PKA activators. For instance, 8-Chloro-cAMP (8-Cl-cAMP) has been shown to activate PKA and induce apoptosis in various cancer cell lines. However, it's important to note that some effects of 8-Cl-cAMP are PKA-independent and may be mediated by its metabolite, 8-chloro-adenosine.
-
Epac Activation: Epac proteins are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Upon cAMP binding, Epac undergoes a conformational change that relieves autoinhibition and allows it to catalyze the exchange of GDP for GTP on Rap proteins, leading to their activation. Certain 8-substituted cAMP analogs, particularly those with additional modifications at the 2'-hydroxyl group of the ribose, exhibit high selectivity for Epac over PKA. A prime example is 8-(4-chlorophenylthio)-2'-O-methyl-cAMP (8-pCPT-2'-O-Me-cAMP), which is a potent and selective Epac activator.
Quantitative Data on 8-Substituted cAMP Analogs
The following tables summarize key quantitative data for commonly used 8-substituted cAMP analogs. It is important to note that these values can vary depending on the specific experimental conditions, cell type, and assay used.
| Analog | Target | Action | Cell Type/System | IC50/EC50 | Reference(s) |
| 8-Cl-cAMP | PKA (and other targets) | Activator (induces apoptosis) | ARO, NPA, WRO cancer cells | IC50: 2.3 - 13.6 µM | |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | Activator (Rap1 activation) | In vitro | EC50: 2.2 µM |
| Analog | PKA Isoform Selectivity | Fold Selectivity (RIα vs. RIIβ) | Reference(s) |
| C8-substituted analogs | RIα selective | Varies | |
| N6-substituted analogs | RIIβ selective | Varies |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing 8-substituted cAMP analogs.
PKA Activity Assay (Coupled Spectrophotometric Assay)
This protocol measures PKA activity by coupling the production of ADP to the oxidation of NADH.
Materials:
-
96-well clear bottom microplate
-
Purified PKA holoenzyme
-
8-substituted cAMP analog (e.g., 8-Cl-cAMP)
-
Assay Buffer (25 mM HEPES, pH 7.5, 75 mM KCl, 10 mM MgCl₂)
-
ATP solution (1 mM)
-
Phosphoenolpyruvate (1 mM)
-
Lactate dehydrogenase (15 units/ml)
-
Pyruvate kinase (7 units/ml)
-
NADH (0.2 mM)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing 5 nM PKA holoenzyme, Assay Buffer, ATP, phosphoenolpyruvate, lactate dehydrogenase, pyruvate kinase, and NADH.
-
Add varying concentrations of the 8-substituted cAMP analog to the wells of the 96-well plate.
-
Initiate the reaction by adding the reaction mixture to each well.
-
Incubate the plate at room temperature for 20 minutes.
-
Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate PKA activity based on the rate of NADH oxidation.
Epac Activation Assay (In Vitro GEF Assay)
This fluorescence-based assay measures the guanine nucleotide exchange factor (GEF) activity of Epac by monitoring the displacement of a fluorescently labeled GDP analog from Rap1.
Materials:
-
Purified Epac protein
-
Purified Rap1 protein
-
Mant-GDP (fluorescent GDP analog)
-
8-substituted cAMP analog (e.g., 8-pCPT-2'-O-Me-cAMP)
-
Assay Buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM DTT)
-
Unlabeled GDP
-
Fluorometer
Procedure:
-
Load Rap1 with Mant-GDP.
-
In a fluorometer cuvette, incubate 0.2 µM Mant-GDP-loaded Rap1 with 0.1 µM Epac in Assay Buffer.
-
Add a 100-fold molar excess of unlabeled GDP (20 µM).
-
Add varying concentrations of the 8-substituted cAMP analog.
-
Monitor the time-dependent decrease in fluorescence intensity as Mant-GDP is displaced by unlabeled GDP.
-
Calculate the initial rate of exchange (k_GEF) by fitting the data to a single exponential decay.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the tetrazolium salt MTT to a purple formazan product.
Materials:
-
96-well cell culture plate
-
Cells of interest
-
8-substituted cAMP analog
-
MTT solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the 8-substituted cAMP analog for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µl of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and a general experimental workflow for studying 8-substituted cAMP analogs.
Conclusion
8-substituted cAMP analogs are indispensable tools for elucidating the intricate signaling networks governed by cAMP. By selectively activating PKA or Epac, researchers can unravel the specific contributions of each pathway to various cellular functions. While the specific analog this compound requires further investigation, the principles and methodologies outlined in this guide for other 8-substituted analogs provide a robust framework for advancing our understanding of cAMP-mediated cellular regulation and for the development of novel therapeutic strategies targeting these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Guided Design of Selective Epac1 and Epac2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase A - Wikipedia [en.wikipedia.org]
The chemical structure and properties of 8-Methylamino-cAMP
An In-depth Technical Guide to 8-Methylamino-cAMP
Introduction
8-Methylamino-adenosine-3',5'-cyclic monophosphate (8-Methylamino-cAMP or 8-MA-cAMP) is a synthetic analog of the ubiquitous second messenger, cyclic adenosine monophosphate (cAMP). As a site-selective agonist for cAMP-dependent protein kinase (PKA), 8-Methylamino-cAMP serves as a valuable tool for researchers in cell signaling, pharmacology, and drug discovery. This document provides a comprehensive overview of its chemical structure, properties, and applications in studying PKA-mediated signaling pathways.
Chemical Structure and Properties
8-Methylamino-cAMP is characterized by the substitution of a methylamino group at the C8 position of the adenine purine ring. This modification confers specific properties, including altered affinity for the regulatory subunits of PKA and increased resistance to hydrolysis by phosphodiesterases (PDEs) compared to cAMP.
Chemical Data
| Property | Value |
| IUPAC Name | 8-(Methylamino)adenosine 3',5'-(hydrogen phosphate) |
| Synonyms | This compound, 8-Methylaminoadenosine 3',5'-cyclic monophosphate |
| Molecular Formula | C₁₁H₁₅N₆O₆P |
| Molecular Weight | 358.25 g/mol |
| CAS Number | 33823-18-6 |
Solubility
While specific quantitative solubility data is not extensively published, qualitative information suggests that 8-Methylamino-cAMP, like many other cAMP analogs, has solubility in aqueous buffers. For cell-based assays, it is often dissolved in a small amount of a polar organic solvent such as DMSO before further dilution in aqueous media[1].
Biological and Pharmacological Properties
8-Methylamino-cAMP is a selective activator of PKA, a key enzyme in numerous signal transduction pathways. PKA exists as a tetramer of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP (or an analog), the C subunits are released and become active, phosphorylating downstream target proteins. There are two major isoforms of PKA, Type I and Type II, which differ in their regulatory subunits (RI and RII, respectively).
Mechanism of Action
Each PKA regulatory subunit has two distinct cAMP binding sites, A and B. 8-Methylamino-cAMP exhibits a strong preference for binding to site B on both RI and RII subunits. This site-selectivity is a key feature of its utility. When used in combination with a cAMP analog that preferentially targets site A (such as 8-piperidinyl-cAMP), it allows for the synergistic and selective activation of PKA Type I over Type II[1].
Quantitative Biological Data
Synthesis
A specific, detailed protocol for the synthesis of 8-Methylamino-cAMP is not widely published. However, a representative synthetic route for 8-substituted amino-cAMP analogs involves the nucleophilic substitution of an 8-bromo-cAMP precursor.
Representative Synthesis of 8-Amino-Substituted cAMP Analogs:
A common strategy for synthesizing 8-substituted cAMP analogs is to start with 8-Bromo-cAMP. The bromine atom at the 8-position of the purine ring is a good leaving group and can be displaced by various nucleophiles. For the synthesis of 8-Methylamino-cAMP, 8-Bromo-cAMP would be reacted with methylamine in a suitable solvent. The reaction conditions (temperature, pressure, and reaction time) would need to be optimized to achieve a good yield.
Signaling Pathways and Experimental Workflows
PKA Signaling Pathway
The canonical cAMP signaling pathway involves the activation of PKA, which then phosphorylates a multitude of substrates in the cytoplasm and nucleus. A key nuclear target of PKA is the transcription factor CREB (cAMP Response Element-Binding protein).
Experimental Workflow: In Vitro PKA Activity Assay
A common method to assess the effect of compounds like 8-Methylamino-cAMP is through an in vitro kinase activity assay. This workflow outlines a typical colorimetric assay.
Experimental Protocols
The following are representative protocols for assays where 8-Methylamino-cAMP can be utilized.
In Vitro PKA Kinase Activity Assay (Colorimetric)
This protocol is adapted from commercially available PKA activity assay kits and outlines the steps to measure the ability of 8-Methylamino-cAMP to activate PKA in vitro[2][3].
Materials:
-
Purified PKA enzyme
-
PKA substrate-coated 96-well plate
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂)
-
8-Methylamino-cAMP stock solution (in DMSO or water)
-
ATP solution
-
Phospho-PKA Substrate specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (e.g., 1 M HCl)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of 8-Methylamino-cAMP in Kinase Reaction Buffer to test a range of concentrations. Prepare a positive control (e.g., with a known PKA activator) and a negative control (no activator).
-
Assay Setup: To the wells of the PKA substrate-coated plate, add 50 µL of the diluted 8-Methylamino-cAMP, positive control, or negative control. Add 25 µL of the PKA enzyme solution to each well.
-
Pre-incubation: Gently tap the plate to mix and pre-incubate for 10 minutes at 30°C.
-
Reaction Initiation: Add 25 µL of ATP solution to each well to start the kinase reaction.
-
Kinase Reaction: Seal the plate and incubate for 90 minutes at 30°C with gentle shaking.
-
Washing: Aspirate the contents of the wells and wash four times with 200 µL of Wash Buffer per well.
-
Primary Antibody Incubation: Add 100 µL of the diluted phospho-PKA substrate antibody to each well. Incubate for 60 minutes at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Signal Development: Add 100 µL of TMB Substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Correct for background by subtracting the absorbance of the negative control wells. Plot the absorbance against the concentration of 8-Methylamino-cAMP to determine the dose-response curve and calculate the EC₅₀.
Selective Activation of PKA Type I in Cell Culture
This protocol describes the principle of using a pair of site-selective cAMP analogs to preferentially activate the PKA Type I isozyme in a cellular context.
Materials:
-
Cell line of interest cultured in appropriate media
-
8-Methylamino-cAMP (Site B selective analog)
-
8-Piperidinyl-cAMP (or another Site A selective analog)
-
Cell lysis buffer
-
Reagents for downstream analysis (e.g., Western blot for phosphorylated substrates, or a PKA activity assay on the cell lysate)
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere or grow to the appropriate confluency.
-
Starvation (Optional): Depending on the cell type and experimental question, serum-starve the cells for a few hours to reduce basal signaling activity.
-
Treatment: Prepare a stock solution of 8-Methylamino-cAMP and 8-Piperidinyl-cAMP. Treat the cells with each analog individually as controls, and in combination at various concentrations to achieve synergistic activation of PKA Type I. A typical concentration range to test would be 10-100 µM for each analog.
-
Incubation: Incubate the cells with the analogs for the desired period (e.g., 30 minutes to several hours), depending on the downstream endpoint being measured.
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Downstream Analysis: Use the cell lysates for subsequent analysis, such as:
-
Western Blotting: Probe for the phosphorylation of known PKA substrates (e.g., Phospho-CREB Ser133).
-
PKA Activity Assay: Perform an in vitro kinase assay on the lysate to measure the total PKA activity.
-
By comparing the effects of the individual analogs versus the combination, the specific role of PKA Type I activation in the cellular response can be elucidated.
Conclusion
8-Methylamino-cAMP is a powerful chemical probe for dissecting the complexities of cAMP-PKA signaling. Its site-selectivity, particularly when used in concert with other cAMP analogs, provides researchers with a method to investigate the distinct roles of PKA isozymes in various physiological and pathological processes. While more extensive quantitative characterization would be beneficial, the existing knowledge and methodologies enable its effective use in the laboratory.
References
Foundational Research on cAMP Signaling in Cardiac Myocytes: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger crucial for regulating cardiac myocyte function, including excitation-contraction coupling, metabolism, and gene transcription.[1] For decades, the effects of cAMP were thought to be mediated exclusively by cAMP-dependent protein kinase A (PKA).[2][3] However, the discovery of Exchange protein directly activated by cAMP (Epac) has unveiled a parallel, PKA-independent signaling pathway.[2] This guide provides an in-depth overview of the foundational research that has delineated these dual cAMP effector pathways in cardiac myocytes. We focus on the use of specific cAMP analogs, such as the Epac-selective activator 8-(4-chlorophenylthio)-2′-O-methyladenosine-3′,5′-cyclic monophosphate (8-CPT-cAMP) and the PKA-selective activator 8-Bromo-cAMP, which have been instrumental in this research. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the core signaling cascades.
The Dual Nature of cAMP Signaling: PKA and Epac
In cardiac myocytes, cAMP is synthesized by adenylyl cyclases (AC) following the activation of G-protein coupled receptors (GPCRs), most notably β-adrenergic receptors (β-ARs).[4] The subsequent rise in intracellular cAMP orchestrates a wide array of physiological responses. The specificity of these responses is achieved through the spatial and temporal control of cAMP signals, a concept known as compartmentation. This compartmentation allows for the selective activation of two distinct downstream effector proteins: PKA and Epac.
-
Protein Kinase A (PKA): The canonical cAMP effector, PKA is a holoenzyme that, upon cAMP binding, releases its catalytic subunits. These subunits phosphorylate key proteins involved in excitation-contraction coupling, such as L-type calcium channels (LTCC), phospholamban (PLN), and the myofilament protein troponin I (TnI), leading to increased contractility (inotropy) and faster relaxation (lusitropy).
-
Exchange protein directly activated by cAMP (Epac): Epac proteins function as guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. The identification of Epac revealed a PKA-independent arm of cAMP signaling in the heart. Foundational studies using the Epac-specific cAMP analog 8-CPT-cAMP have been pivotal in elucidating its unique role in modulating intracellular Ca2+ handling, contributing to processes like cardiac hypertrophy and arrhythmias.
The Classical PKA-Mediated Signaling Pathway
The β-AR/PKA pathway is the primary driver of the "fight or flight" response in the heart. Activation of β-ARs by catecholamines stimulates Gs-proteins, which in turn activate adenylyl cyclase to produce cAMP. The subsequent activation of PKA leads to the phosphorylation of multiple target proteins that enhance cardiac performance.
Caption: The canonical PKA signaling cascade in cardiac myocytes.
The Alternative Epac-Mediated Signaling Pathway
Research using the Epac-selective agonist 8-CPT-cAMP has established a distinct signaling cascade that modulates Ca2+ release from the sarcoplasmic reticulum (SR) independent of PKA. This pathway involves the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and subsequent phosphorylation of the ryanodine receptor (RyR2), the SR Ca2+ release channel.
Caption: The PKA-independent Epac signaling cascade in cardiac myocytes.
Quantitative Analysis of Epac Activation
Selective activation of Epac with 8-CPT-cAMP has profound effects on intracellular Ca2+ handling and cellular morphology. The following tables summarize key quantitative findings from foundational studies.
Table 1: Effects of Epac Activation on Intracellular Ca2+ Dynamics in Rat Ventricular Myocytes
| Parameter | Control | 10 µM 8-CPT-cAMP | Significance | Citation |
| [Ca2+]i Transient Amplitude (F/F0) | 4.7 ± 0.5 | 3.8 ± 0.4 | P < 0.05 | |
| Ca2+ Spark Frequency (sparks s⁻¹ (100 µm)⁻¹) | 2.4 ± 0.6 | 6.9 ± 1.5 | P < 0.01 | |
| Ca2+ Spark Amplitude (F/F0) | 1.8 ± 0.02 | 1.6 ± 0.01 | P < 0.001 |
Table 2: Effects of Epac Activation on Neonatal Rat Cardiomyocyte Hypertrophy
| Parameter | Control | 8-CPT-cAMP | Significance | Citation |
| Spontaneous Ca2+ Oscillation Frequency (Hz) | 0.120 ± 0.015 | 0.51 ± 0.04 | P < 0.001 | |
| Cell Surface Area | Baseline | ~2-fold increase | P < 0.01 |
These data demonstrate that Epac activation, independent of PKA, significantly alters cardiac myocyte physiology by increasing the frequency of spontaneous SR Ca2+ release events (sparks) while decreasing the amplitude of electrically-evoked global Ca2+ transients, an effect attributed to SR Ca2+ depletion from the increased leak. Furthermore, Epac signaling is directly implicated in promoting cellular hypertrophy.
Core Experimental Protocols
The characterization of cAMP signaling pathways relies on a combination of techniques, from cell isolation to advanced microscopy and electrophysiology.
General Experimental Workflow
A typical investigation into the effects of a cAMP analog involves isolating primary cardiomyocytes, applying the compound, and then measuring functional, biochemical, or morphological endpoints.
Caption: A generalized workflow for studying cAMP analogs in cardiac myocytes.
Detailed Methodologies
Protocol 1: Isolation of Adult Ventricular Myocytes
-
Anesthesia and Heart Excision: An adult rat is anesthetized, and the heart is rapidly excised and mounted on a Langendorff perfusion apparatus.
-
Perfusion: The heart is retrogradely perfused through the aorta, first with a Ca2+-free buffer to wash out blood, followed by a solution containing collagenase and protease to digest the extracellular matrix.
-
Dissociation: Once the heart is flaccid, the ventricular tissue is removed, minced, and gently triturated to release individual myocytes.
-
Calcium Reintroduction: The cells are washed, and extracellular Ca2+ is gradually reintroduced to achieve Ca2+-tolerant, rod-shaped myocytes suitable for experimentation.
Protocol 2: Measurement of Intracellular Ca2+ Transients and Sparks
-
Cell Loading: Isolated myocytes are incubated with a Ca2+-sensitive fluorescent indicator, such as Fluo-4 AM, which is loaded into the cytoplasm.
-
Imaging: Cells are placed on the stage of a laser-scanning confocal microscope.
-
Ca2+ Transients: To measure electrically-evoked transients, cells are field-stimulated at a defined frequency (e.g., 1 Hz). Line-scan images are acquired across the cell's longitudinal axis to capture the rise and fall of global fluorescence (F) relative to baseline (F0).
-
Ca2+ Sparks: To measure spontaneous sparks, imaging is performed on quiescent (unstimulated) myocytes. Sparks are identified as localized, transient increases in fluorescence, indicating spontaneous Ca2+ release from one or more RyR clusters.
-
Analysis: Software is used to quantify the amplitude (F/F0), frequency, and spatial/temporal properties of transients and sparks.
Protocol 3: L-type Ca2+ Current (ICa,L) Recording
-
Patch-Clamp Setup: The whole-cell configuration of the patch-clamp technique is used. A glass micropipette filled with an internal solution forms a high-resistance seal with the myocyte membrane.
-
Voltage Protocol: The cell is held at a negative holding potential (e.g., -80 mV) to keep channels in a closed state. To elicit ICa,L, the membrane potential is depolarized to a test potential (e.g., 0 mV) for a duration of 200-400 ms. A pre-pulse to -50 mV is often used to inactivate Na+ channels.
-
Solution Design: The external and internal solutions are designed to isolate ICa,L. K+ currents are blocked by replacing K+ with Cs+ in both solutions. Na+ channels are blocked with tetrodotoxin (TTX).
-
Data Acquisition: The resulting inward Ca2+ current is recorded and analyzed for peak amplitude and inactivation kinetics.
Protocol 4: Western Blot for Protein Phosphorylation
-
Sample Preparation: Following treatment with a cAMP analog, cardiac myocytes are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the phosphorylated form of the target protein (e.g., phospho-RyR2 at the CaMKII site Ser2814). A separate blot is run with an antibody for the total protein as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and a chemiluminescent substrate is added to visualize the protein bands. Band intensity is quantified using densitometry.
cAMP Compartmentation and Therapeutic Implications
The existence of distinct PKA and Epac pathways necessitates a mechanism for signal specificity. This is achieved through the compartmentation of cAMP signaling, where microdomains with high concentrations of specific adenylyl cyclases, phosphodiesterases (PDEs), and anchoring proteins (AKAPs) restrict cAMP diffusion and ensure it activates the appropriate effector. For example, PDEs are critical for shaping local cAMP gradients; inhibiting specific PDE families can selectively enhance signals in certain subcellular compartments.
Caption: Distinct microdomains allow cAMP to selectively activate PKA or Epac.
Understanding these parallel pathways has significant implications for drug development. While global elevation of cAMP (e.g., with non-specific PDE inhibitors) can have therapeutic benefits in acute heart failure, it is also associated with long-term adverse effects like arrhythmias and increased mortality. The discovery of the Epac pathway suggests that selectively targeting components of either the PKA or Epac cascade could offer more precise therapeutic interventions for conditions like heart failure, cardiac hypertrophy, and arrhythmias, while minimizing off-target effects.
References
- 1. Mechanisms of cAMP Compartmentation in Cardiac Myocytes: Experimental and Computational Approaches to Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cAMP binding protein Epac modulates Ca2+ sparks by a Ca2+/calmodulin kinase signalling pathway in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
Exploring the Off-Target Effects of 8-MA-cAMP at High Concentrations: A Technical Guide
Introduction
8-Methylamino-cAMP (8-MA-cAMP) is a widely utilized cyclic adenosine monophosphate (cAMP) analog, primarily recognized for its role as a site-selective agonist for cAMP-dependent protein kinase (PKA). It exhibits a similar affinity for the 'B' site of both Type I and Type II PKA isoforms. While its selectivity for PKA at lower concentrations is well-documented, its behavior at higher concentrations raises questions about potential off-target effects. This technical guide delves into the known and potential off-target interactions of this compound, particularly with Exchange Protein Directly Activated by cAMP (Epac) and phosphodiesterases (PDEs). Understanding these off-target effects is crucial for the accurate interpretation of experimental results and for the development of more selective therapeutic agents.
Quantitative Analysis of this compound and Comparator Compound Activity
A comprehensive understanding of a signaling molecule's activity requires quantitative data on its interaction with on-target and potential off-target proteins. The following tables summarize the available quantitative data for this compound and the well-characterized Epac-selective agonist, 8-pCPT-2'-O-Me-cAMP, to provide a comparative context for their selectivity.
Table 1: PKA Activation
| Compound | PKA Isoform | Activation Constant (Ka) / EC50 | Reference |
| This compound | Type I & II (Site B) | Similar affinity for both | [1] |
| No specific Ka/EC50 values for this compound were identified in the search results. |
Table 2: Epac Activation
| Compound | Epac Isoform | EC50 | Reference |
| This compound | Epac1 / Epac2 | Data not available in search results | |
| 8-pCPT-2'-O-Me-cAMP | Epac1 | 2.2 µM | [2] |
| cAMP | Epac1 | 30 µM | [2] |
Table 3: Phosphodiesterase (PDE) Inhibition
| Compound | PDE Isoform | IC50 | Reference |
| This compound | Various | Data not available in search results |
Signaling Pathways
The canonical cAMP signaling pathway involves the activation of PKA. However, at elevated concentrations, cAMP analogs like this compound may engage with other key signaling proteins such as Epac, leading to the activation of downstream effectors like Rap1. Furthermore, interaction with PDEs can modulate the intracellular levels of cAMP itself, creating complex feedback loops.
Figure 1: Overview of cAMP signaling pathways, highlighting the on-target action of this compound on PKA and its potential off-target effects on Epac and PDEs at high concentrations.
Experimental Protocols
To investigate the on- and off-target effects of this compound, a variety of in vitro and cell-based assays can be employed. The following are detailed methodologies for key experiments.
PKA Activity Assay (In Vitro Kinase Assay)
This protocol assesses the ability of this compound to directly activate PKA and induce the phosphorylation of a model substrate.
Workflow:
Figure 2: Workflow for an in vitro PKA kinase activity assay.
Methodology:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Dilute purified recombinant PKA enzyme in kinase buffer.
-
Prepare a solution of a PKA-specific peptide substrate (e.g., Kemptide) in kinase buffer.
-
Prepare a stock solution of ATP in kinase buffer.
-
Prepare a serial dilution of this compound in kinase buffer.
-
-
Kinase Reaction:
-
In a microplate, add the PKA enzyme, peptide substrate, and varying concentrations of this compound.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
-
Detection of Phosphorylation:
-
Radiometric Assay: If using [γ-³²P]ATP, stop the reaction by adding phosphoric acid and spot the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated ³²P and quantify the incorporated radioactivity using a scintillation counter.
-
Luminescence-Based Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP. Then, add a detection reagent that converts the generated ADP to ATP, which is used in a luciferase-based reaction to produce light. Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the measured signal (radioactivity or luminescence) against the concentration of this compound.
-
Determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal PKA activation.
-
Epac Activation Assay (Rap1 Activation Pull-Down Assay)
This assay determines the ability of this compound to activate Epac, which in turn activates the small GTPase Rap1.
Workflow:
Figure 3: Workflow for a Rap1 activation pull-down assay to measure Epac activity.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., HEK293T cells) to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound for a specified time (e.g., 5-15 minutes). Include a positive control such as 8-pCPT-2'-O-Me-cAMP.
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer containing protease inhibitors.
-
-
Pull-Down of Active Rap1:
-
Clarify the cell lysates by centrifugation.
-
Incubate a portion of the supernatant with RalGDS-RBD (Ral Guanine Nucleotide Dissociation Stimulator - Ras Binding Domain) agarose beads. The RalGDS-RBD specifically binds to the active, GTP-bound form of Rap1.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rap1.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Also, run a parallel Western blot with a portion of the total cell lysate to determine the total amount of Rap1.
-
-
Data Analysis:
-
Quantify the band intensities for the pulled-down Rap1 (active Rap1) and the total Rap1.
-
Normalize the active Rap1 signal to the total Rap1 signal for each condition.
-
Plot the normalized active Rap1 levels against the concentration of this compound to determine the dose-response relationship.
-
Phosphodiesterase (PDE) Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of various PDE isoforms.
Workflow:
Figure 4: Workflow for a phosphodiesterase (PDE) inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).
-
Dilute a purified recombinant PDE isoform in the reaction buffer.
-
Prepare a solution of cAMP (substrate) in the reaction buffer.
-
Prepare a serial dilution of this compound in the reaction buffer.
-
-
PDE Reaction:
-
In a microplate, add the PDE enzyme and varying concentrations of this compound.
-
Initiate the reaction by adding cAMP.
-
Incubate the plate at 30°C for a defined period.
-
-
Detection of PDE Activity:
-
Radiometric Assay: If using [³H]cAMP as the substrate, the reaction is terminated, and the product [³H]5'-AMP is converted to [³H]adenosine by a nucleotidase. The unreacted [³H]cAMP is separated from [³H]adenosine using an ion-exchange resin, and the radioactivity of the [³H]adenosine is measured.
-
Luminescence-Based Assay: These assays typically involve a coupled enzyme system where the amount of remaining cAMP or generated AMP is linked to a change in luminescence. For example, remaining cAMP can activate PKA, which consumes ATP, and the remaining ATP is quantified with a luciferase/luciferin reaction.
-
-
Data Analysis:
-
Calculate the percentage of PDE inhibition for each concentration of this compound relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the PDE activity.
-
Conclusion
While this compound is a valuable tool for studying PKA-mediated signaling, its potential for off-target effects, particularly at high concentrations, cannot be overlooked. The lack of comprehensive quantitative data on its interactions with Epac and various PDE isoforms highlights a significant knowledge gap. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate these potential off-target activities. Such studies are essential for a more precise understanding of the cellular effects of this compound and for the development of next-generation signaling probes with improved selectivity. Researchers using this compound, especially at high concentrations, should consider performing appropriate control experiments to rule out contributions from off-target effects on Epac and PDEs to ensure the accurate attribution of observed biological responses to PKA activation.
References
Methodological & Application
Protocol for Using 8-Methoxy-cAMP (8-MA-cAMP) in Primary Neuron Culture
Application Note & Protocol
For Research Use Only.
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in a multitude of neuronal processes, including survival, differentiation, neurite outgrowth, and synaptic plasticity.[1][2][3] The effects of cAMP are primarily mediated through the activation of protein kinase A (PKA).[4][5] Elevating intracellular cAMP levels, either through the use of adenylyl cyclase activators like forskolin or through the application of membrane-permeable cAMP analogs, has been shown to promote neuronal health and regeneration.
8-Methoxy-cAMP (8-MA-cAMP) is a site-selective cAMP analog that preferentially binds to site B of both PKA type I and type II regulatory subunits. This property allows it to act synergistically with other cAMP analogs that show a preference for site A. This targeted activation of PKA makes this compound a valuable tool for studying the specific downstream effects of the cAMP-PKA signaling pathway in neurons.
This document provides a detailed protocol for the use of this compound in primary neuron cultures to promote neuronal survival and neurite outgrowth. It is intended for researchers, scientists, and drug development professionals working in the field of neuroscience.
Data Presentation
The following tables summarize representative quantitative data on the effects of cAMP analogs on neuronal survival and neurite outgrowth. While specific data for this compound is not widely published, these tables, derived from studies using similar cAMP analogs, illustrate the expected outcomes. Researchers should perform dose-response experiments to determine the optimal concentration of this compound for their specific neuronal culture system.
Table 1: Effect of cAMP Analogs on Neuronal Survival
| Treatment Group | Concentration | Incubation Time | Neuronal Survival (%) |
| Control (Vehicle) | - | 48 hours | 50 ± 5 |
| Forskolin | 10 µM | 48 hours | 75 ± 7 |
| 8-Bromo-cAMP | 1 mM | 48 hours | 80 ± 6 |
| This compound (Expected) | 100 µM - 1 mM | 48 hours | Significant increase |
Data are presented as mean ± SEM and are representative of typical results observed in primary cerebellar granule neurons cultured in serum-free medium. The expected outcome for this compound is based on the known pro-survival effects of other cAMP analogs that activate PKA.
Table 2: Effect of cAMP Analogs on Neurite Outgrowth
| Treatment Group | Concentration | Incubation Time | Average Neurite Length (µm) |
| Control (Vehicle) | - | 72 hours | 150 ± 20 |
| Forskolin + IBMX | 10 µM + 100 µM | 72 hours | 250 ± 30 |
| Dibutyryl-cAMP | 1 mM | 72 hours | 280 ± 35 |
| This compound (Expected) | 100 µM - 1 mM | 72 hours | Significant increase |
Data are presented as mean ± SEM and are representative of typical results observed in primary hippocampal neurons. The expected outcome for this compound is based on the known effects of other cAMP analogs on promoting neurite extension.
Experimental Protocols
Part 1: Preparation of Primary Neuron Cultures
This protocol describes the preparation of primary hippocampal neurons from embryonic day 18 (E18) rat pups. The principles can be adapted for other neuronal types and species.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hibernate-E medium (or similar dissection medium)
-
Neurobasal medium supplemented with B27, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine (or Poly-L-lysine)
-
Laminin
-
Papain or Trypsin
-
DNase I
-
Sterile dissection tools
-
Culture plates or coverslips
Procedure:
-
Coating of Culture Vessels:
-
Aseptically coat culture plates or coverslips with 100 µg/mL poly-D-lysine in sterile water overnight at 37°C.
-
The following day, wash the vessels three times with sterile water and allow them to dry completely.
-
For enhanced neuronal attachment and neurite outgrowth, a secondary coating of laminin (5 µg/mL in HBSS) can be applied for 2-4 hours at 37°C before plating the cells.
-
-
Tissue Dissection:
-
Sacrifice the pregnant rat according to approved animal welfare protocols.
-
Remove the E18 embryos and place them in ice-cold Hibernate-E medium.
-
Under a dissecting microscope, carefully dissect the hippocampi from the embryonic brains.
-
-
Enzymatic Digestion:
-
Transfer the dissected hippocampi to a sterile tube containing a papain or trypsin solution in a balanced salt solution.
-
Incubate at 37°C for 15-20 minutes with gentle agitation.
-
Add DNase I to the digestion solution to prevent cell clumping from released DNA.
-
-
Mechanical Dissociation:
-
Carefully remove the enzymatic solution and wash the tissue with plating medium (Neurobasal with supplements).
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Cell Plating:
-
Determine the cell density using a hemocytometer.
-
Plate the neurons onto the pre-coated culture vessels at a desired density (e.g., 1.5 x 10^5 cells/cm² for immunofluorescence or 3 x 10^5 cells/cm² for biochemical assays).
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Part 2: Treatment with this compound
Materials:
-
This compound stock solution (e.g., 100 mM in sterile water or DMSO, stored at -20°C)
-
Primary neuron cultures (prepared as in Part 1)
-
Culture medium
Procedure:
-
Allow the primary neurons to adhere and extend initial processes for at least 24-48 hours after plating.
-
Prepare the desired final concentration of this compound by diluting the stock solution in pre-warmed culture medium. It is recommended to perform a dose-response experiment with concentrations ranging from 100 µM to 1 mM.
-
Carefully remove half of the culture medium from each well and replace it with an equal volume of the medium containing this compound. This gradual medium change helps to minimize osmotic stress on the neurons.
-
Incubate the cultures for the desired period. For neuronal survival assays, an incubation time of 48-72 hours is common. For neurite outgrowth analysis, incubation for 72-96 hours is often required.
-
Proceed with the desired downstream analysis (e.g., neuronal survival assay or neurite outgrowth analysis).
Part 3: Assessment of Neuronal Survival and Neurite Outgrowth
Neuronal Survival Assay (MTT Assay):
-
At the end of the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Neurite Outgrowth Analysis:
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker (e.g., β-III tubulin or MAP2) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.
-
Capture images using a fluorescence microscope.
-
Quantify neurite length using image analysis software (e.g., ImageJ with the NeuronJ plugin).
Mandatory Visualizations
Signaling Pathway of this compound in Neurons
Caption: Signaling pathway of this compound in promoting neuronal survival and neurite outgrowth.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for evaluating the effects of this compound on primary neurons.
References
- 1. Involvement of cAMP in neuronal survival and axonal regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of Neuronal Survival and Axon Growth by a Perinuclear cAMP Compartment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Roles for cAMP and cGMP - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Coupling of cAMP/PKA and MAPK signaling in neuronal cells is dependent on developmental stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cAMP-activated pathway, including PKA and PI3K, regulates neuronal differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro PKA Activation Using 8-MA-cAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase A (PKA) is a key enzyme in cellular signaling, mediating the effects of cyclic AMP (cAMP). In vitro activation of PKA is a fundamental technique for studying its function, identifying substrates, and screening for modulators of its activity. While cAMP is the natural activator, a variety of synthetic analogs, such as 8-methoxyadenosine-3',5'-cyclic monophosphate (8-MA-cAMP), offer unique properties for more controlled and specific experimental designs.
These application notes provide detailed information and protocols for the use of this compound in activating PKA in vitro, with a focus on achieving optimal and selective activation.
Principle of PKA Activation by cAMP Analogs
The inactive PKA holoenzyme is a tetramer consisting of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation of the active C subunits. Each R subunit has two distinct cAMP binding sites, designated as site A and site B.
Certain cAMP analogs exhibit preferential binding to one of these sites. For instance, N6-substituted analogs tend to show preference for site A, while C8-substituted analogs, like this compound, generally show a preference for site B.[1] This site selectivity can be exploited to achieve synergistic activation of PKA, where the simultaneous use of an A-site-selective analog and a B-site-selective analog results in a greater-than-additive activation of the enzyme.[2] This approach is particularly useful for the specific and potent activation of PKA isozymes (Type I and Type II).[2]
Quantitative Data: PKA Activation by cAMP Analogs
The following table summarizes the activation constants (Ka) or half-maximal effective concentrations (EC50) for various cAMP analogs in activating PKA in vitro. It is important to note that these values can vary depending on the specific experimental conditions, including the PKA isozyme, substrate, and buffer composition.
| Compound | Type | Mechanism of Action | Potency (Ka / EC50) |
| cAMP | Endogenous Activator | Binds to both A and B sites of PKA regulatory subunits. | ~100-300 nM (EC50) |
| This compound | cAMP Analog (C8-substituted) | Site-selective agonist with a preference for the B site of both PKA type I and type II. | Data not publicly available. Often used in combination with A-site selective analogs for synergistic activation. |
| 8-Br-cAMP | cAMP Analog (C8-substituted) | Potent, non-selective PKA activator. Resistant to phosphodiesterases. | ~0.05 µM (Ka)[3] |
| Dibutyryl-cAMP | cAMP Analog | Cell-permeable prodrug that is converted to the active monobutyryl-cAMP. | Dependent on conversion to active form. |
| N6-Benzoyl-cAMP | cAMP Analog (N6-substituted) | Full PKA activator with selectivity for PKA over Epac. | Not specified. |
| 8-CPT-cAMP | cAMP Analog (C8-substituted) | Potent PKA activator. | Used at concentrations up to 1µM for saturating PKA activation in cell lysates. |
Signaling Pathway and Experimental Workflow
PKA Activation Signaling Pathway
Experimental Workflow for In Vitro PKA Activity Assay
Experimental Protocols
Protocol 1: In Vitro PKA Activity Assay using a Peptide Substrate (Kemptide)
This protocol describes a common method for measuring PKA activity using the specific peptide substrate, Kemptide (LRRASLG). The phosphorylation of Kemptide can be detected using various methods, including radioactivity ([γ-³²P]ATP), fluorescence, or colorimetry.
Materials:
-
Purified PKA catalytic subunit or PKA holoenzyme
-
This compound and, if desired, an A-site selective cAMP analog
-
Kemptide (PKA substrate)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
PKA inhibitor (e.g., PKI peptide) for negative control
-
Detection reagents (e.g., [γ-³²P]ATP and phosphocellulose paper, or a commercial non-radioactive kit)
-
Microcentrifuge tubes or 96-well plate
-
Incubator (30°C)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (and any synergistic analog) in an appropriate solvent (e.g., water or DMSO).
-
Prepare a working solution of ATP in kinase buffer.
-
Prepare a working solution of Kemptide in kinase buffer.
-
Dilute the PKA enzyme to the desired concentration in ice-cold kinase buffer.
-
-
Reaction Setup (on ice):
-
For each reaction, combine the following in a microcentrifuge tube or well of a 96-well plate:
-
Kinase Reaction Buffer
-
PKA enzyme
-
Kemptide solution
-
This compound solution (at various concentrations to determine the optimal level, or in combination with an A-site analog).
-
For a negative control, add a PKA inhibitor. For a basal activity control, add the solvent for the cAMP analog.
-
-
-
Reaction Initiation:
-
Pre-incubate the reaction mixtures at 30°C for 5 minutes.
-
Initiate the reaction by adding the ATP solution. The final ATP concentration is typically between 10-100 µM.
-
-
Incubation:
-
Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of the assay.
-
-
Reaction Termination:
-
For radioactive detection: Spot a portion of the reaction mixture onto phosphocellulose paper and immediately immerse in phosphoric acid to stop the reaction.
-
For non-radioactive detection: Stop the reaction according to the kit manufacturer's instructions (e.g., by adding a stop solution).
-
-
Detection and Analysis:
-
For radioactive detection: Wash the phosphocellulose papers to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
For non-radioactive detection: Follow the kit's protocol for signal development and measurement (e.g., absorbance, fluorescence, or luminescence).
-
Calculate the PKA activity, typically expressed as pmol of phosphate transferred per minute per mg of enzyme.
-
Protocol 2: Synergistic Activation of PKA
This protocol is designed to achieve maximal PKA activation by using this compound in combination with an A-site selective cAMP analog.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
In the "Reaction Setup" step, prepare a matrix of analog concentrations. This can be done by:
-
Keeping the concentration of the A-site analog constant while titrating this compound.
-
Keeping the concentration of this compound constant while titrating the A-site analog.
-
Titrating both analogs in a checkerboard fashion.
-
-
As a comparison, run parallel reactions with each analog alone at a range of concentrations.
-
Analyze the data to identify the concentrations of each analog that result in the highest synergistic activation of PKA. This will represent the optimal concentrations for your specific experimental conditions.
Concluding Remarks
The use of this compound, particularly in combination with A-site selective cAMP analogs, provides a powerful tool for the controlled and potent activation of PKA in vitro. By understanding the principles of site-selective binding and synergistic activation, researchers can design more specific and informative experiments to probe the intricacies of PKA signaling. The protocols provided here serve as a foundation for developing optimized assays tailored to specific research needs.
References
Application Notes and Protocols for 8-MA-cAMP Stock Solution in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylaminoadenosine-3',5'-cyclic monophosphate (8-MA-cAMP) is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It selectively activates cAMP-dependent protein kinase (PKA), a key enzyme in various signal transduction pathways. This document provides detailed protocols for the preparation, storage, and quality control of this compound stock solutions for use in cell culture applications.
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is crucial for the accurate preparation of stock solutions. The relevant data is summarized in the table below.
| Property | Value |
| Synonyms | 8-Methylamino-cAMP |
| Molecular Formula | C₁₁H₁₅N₆O₆P (Free Acid) |
| Molecular Weight | 358.25 g/mol (Free Acid) |
| Molecular Formula | C₁₁H₁₄N₆NaO₆P (Sodium Salt) |
| Molecular Weight | 380.23 g/mol (Sodium Salt) |
| Solubility | Readily soluble in water. |
| Storage Temperature | -20°C to -70°C (as a solid) |
PKA Signaling Pathway
This compound exerts its biological effects by activating Protein Kinase A (PKA). The canonical PKA signaling pathway is initiated by the binding of an extracellular ligand to a G-protein coupled receptor (GPCR), leading to the activation of adenylyl cyclase and the subsequent production of intracellular cAMP. This compound mimics the action of endogenous cAMP.
Figure 1. Simplified diagram of the PKA signaling pathway activated by this compound.
Experimental Protocols
Preparation of 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound sodium salt.
Materials:
-
This compound, sodium salt (Molecular Weight: 380.23 g/mol )
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS), pH 7.2-7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile filter tips
-
0.22 µm sterile syringe filter
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound sodium salt needed:
-
Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
Mass (mg) = 10 mM x 1 mL x 380.23 g/mol / 1000 = 3.8023 mg
-
-
Weigh the compound: Carefully weigh out the calculated amount of this compound sodium salt in a sterile microcentrifuge tube. To ensure accuracy, it is recommended to prepare a larger volume (e.g., 5 or 10 mL).
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water or PBS to the microcentrifuge tube containing the this compound.
-
Vortexing: Vortex the solution until the this compound is completely dissolved. Gentle warming to room temperature may aid in dissolution if the solvent was stored cold.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm sterile syringe filter into a new sterile tube. This is crucial for preventing microbial contamination of cell cultures.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term storage.
Experimental Workflow for Stock Solution Preparation and Use
The following diagram illustrates the overall workflow from preparation to application in cell culture experiments.
Figure 2. Workflow for preparing and using this compound stock solution.
Quality Control
Ensuring the quality of the this compound stock solution is critical for reproducible experimental results.
1. Visual Inspection:
-
Appearance: The stock solution should be clear and free of any precipitates or particulate matter.
-
Color: The solution should be colorless.
2. Sterility Testing:
-
Method: Plate a small aliquot of the stock solution on a nutrient agar plate and incubate at 37°C for 48-72 hours.
-
Expected Result: No bacterial or fungal growth should be observed.
3. Functional Assay:
-
Purpose: To confirm the biological activity of the prepared this compound stock solution.
-
Method: A common method is to measure the phosphorylation of a known PKA substrate, such as CREB (cAMP response element-binding protein), in a responsive cell line.
-
Treat cells with a range of concentrations of the newly prepared this compound stock solution for a specified time.
-
Include a positive control (e.g., a previously validated batch of this compound or another PKA activator like Forskolin) and a negative control (vehicle).
-
Lyse the cells and perform a Western blot analysis using an antibody specific for phosphorylated CREB (pCREB).
-
-
Expected Result: A dose-dependent increase in pCREB levels should be observed in cells treated with the new this compound stock solution, comparable to the positive control.
Storage and Stability
Proper storage is essential to maintain the stability and activity of the this compound stock solution.
| Storage Condition | Duration | Notes |
| -20°C | Up to 6 months | Recommended for routine use. Avoid repeated freeze-thaw cycles. |
| -80°C | Up to 12 months or longer | Ideal for long-term storage of aliquots. |
| Working Dilution in Media | Prepare fresh for each experiment | The stability of this compound in cell culture media at 37°C is not well-characterized and it is best practice to prepare working solutions immediately before use. |
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific cell lines and experimental setups. Always refer to the manufacturer's instructions and safety data sheets for the specific product being used.
Application Notes and Protocols for Utilizing 8-MA-cAMP and Other cAMP Analogs in Combination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that mediates a wide array of cellular processes. The diverse effects of cAMP are primarily orchestrated by two distinct families of intracellular effectors: Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). While PKA is a serine/threonine kinase, Epac functions as a guanine nucleotide exchange factor for the small G proteins Rap1 and Rap2. The existence of these two parallel signaling pathways emanating from a single second messenger allows for intricate and context-dependent cellular responses.
A powerful experimental strategy to dissect the specific contributions of PKA and Epac signaling is the use of selective cAMP analogs. Furthermore, combining PKA- and Epac-selective analogs can reveal synergistic or antagonistic interactions between these pathways, providing deeper insights into the integrated cellular response to cAMP. 8-Methylamino-cAMP (8-MA-cAMP) is a site-selective PKA agonist, exhibiting a preference for the B site of both Type I and Type II PKA. It can be used in conjunction with other analogs to selectively activate PKA isoforms. A more common and powerful approach for studying the interplay between PKA and Epac pathways involves the combined use of PKA- and Epac-selective activators.
This document provides detailed application notes and protocols for using cAMP analogs in combination, with a focus on synergistic activation of PKA and Epac pathways.
Key cAMP Analogs for Combination Studies
For robust and interpretable results, it is crucial to use highly selective cAMP analogs. The following table summarizes the key characteristics of analogs frequently used in combination studies to delineate PKA and Epac signaling.
| Analog | Primary Target | Selectivity | Key Features |
| This compound | PKA (Site B) | Site-selective for PKA | Exhibits similar affinity for the B site of both Type I and Type II PKA.[1] Used with site A-selective analogs to stimulate PKA Type I.[1] |
| N6-Benzoyl-cAMP (6-Bnz-cAMP) | PKA | Highly PKA-selective | A cell-permeable cAMP analog that selectively activates PKA over Epac1 and 2.[2][3] It is an inefficient Epac activator.[4] |
| 8-pCPT-2'-O-Me-cAMP | Epac | Highly Epac-selective | A potent activator of Epac1 and Epac2 with strong selectivity over PKA. |
| 8-pCPT-2'-O-Me-cAMP-AM | Epac | Highly Epac-selective | An acetoxymethyl ester form of 8-pCPT-2'-O-Me-cAMP with enhanced cell permeability. |
Signaling Pathways of PKA and Epac
The activation of PKA and Epac by cAMP initiates distinct downstream signaling cascades that can converge to produce synergistic cellular responses.
Application 1: Synergistic Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation
The proliferation of vascular smooth muscle cells is a key event in the pathogenesis of atherosclerosis and restenosis. cAMP is known to inhibit VSMC proliferation, and studies have shown that this inhibition is synergistically mediated by both PKA and Epac activation.
Quantitative Data
| Treatment | BrdU Incorporation (% of Control) | p-Rb Levels (% of Control) |
| Control (Serum-stimulated) | 100% | 100% |
| 6-Bnz-cAMP (PKA activator) | ~95% | ~90% |
| 8-pCPT-2'-O-Me-cAMP (Epac activator) | ~100% | ~100% |
| 6-Bnz-cAMP + 8-pCPT-2'-O-Me-cAMP | ~40% | ~35% |
Note: The data presented are illustrative, based on findings that selective activation of PKA or Epac alone has minimal effect on proliferation, while their combined activation leads to significant inhibition.
Experimental Protocol: VSMC Proliferation Assay (BrdU Incorporation)
This protocol describes how to measure VSMC proliferation by quantifying the incorporation of 5-bromo-2'-deoxyuridine (BrdU) into newly synthesized DNA.
Materials:
-
Vascular Smooth Muscle Cells (VSMCs)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
96-well tissue culture plates
-
6-Bnz-cAMP (PKA activator)
-
8-pCPT-2'-O-Me-cAMP (Epac activator)
-
Mitogen (e.g., Platelet-Derived Growth Factor, PDGF)
-
BrdU Labeling and Detection Kit
Procedure:
-
Cell Seeding: Seed VSMCs into a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Serum Starvation: Replace the culture medium with serum-free medium and incubate for 24 hours to synchronize the cells in a quiescent state.
-
Treatment with cAMP Analogs: Pre-incubate the cells with the desired concentrations of 6-Bnz-cAMP, 8-pCPT-2'-O-Me-cAMP, or a combination of both for 30-60 minutes.
-
Mitogen Stimulation: Add the mitogen (e.g., PDGF) to the wells to stimulate proliferation and incubate for 24-48 hours.
-
BrdU Labeling: Add the BrdU labeling solution to each well and incubate for an additional 2-24 hours, according to the manufacturer's instructions.
-
Detection: Following the incubation, fix the cells, permeabilize them, and add the anti-BrdU antibody. After washing, add the substrate and measure the absorbance using a microplate reader.
Application 2: Synergistic Amplification of Insulin Secretion
The secretion of insulin from pancreatic β-cells is a tightly regulated process, with cAMP playing a crucial amplifying role. Both PKA and Epac pathways contribute to this amplification, and their co-activation results in a synergistic enhancement of insulin secretion.
Quantitative Data
| Treatment (in the presence of a secretagogue like glucose or tolbutamide) | Insulin Secretion (Fold Increase over Basal) |
| PKA Activator | ~1.5 - 2.0 |
| Epac Activator | ~2.5 - 5.0 |
| PKA Activator + Epac Activator | ~4.0 - 10.0 |
Note: The data represents the fold increase in the second phase of insulin secretion and is based on studies in mouse islets. The magnitude of the synergistic effect can vary depending on the secretagogue used.
Experimental Protocol: Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells
This protocol outlines the steps to measure insulin secretion from the rat insulinoma cell line INS-1 in response to glucose and cAMP analogs.
Materials:
-
INS-1 cells
-
Complete culture medium
-
Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA
-
Low glucose KRBH buffer (e.g., 2.8 mM glucose)
-
High glucose KRBH buffer (e.g., 16.7 mM glucose)
-
PKA-selective activator (e.g., 6-Bnz-cAMP)
-
Epac-selective activator (e.g., 8-pCPT-2'-O-Me-cAMP-AM)
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture INS-1 cells in appropriate multi-well plates until they reach confluency.
-
Pre-incubation: Wash the cells twice with a glucose-free buffer and then pre-incubate in low glucose KRBH buffer for 1-2 hours at 37°C to establish a basal level of insulin secretion.
-
Stimulation: Replace the pre-incubation buffer with fresh KRBH buffer containing low glucose, high glucose, or high glucose in combination with the PKA activator, Epac activator, or both. Incubate for 1-2 hours at 37°C.
-
Sample Collection: At the end of the incubation period, collect the supernatant from each well.
-
Insulin Measurement: Measure the concentration of insulin in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.
-
Normalization: To account for variations in cell number, lyse the cells and measure the total protein or DNA content in each well. Normalize the insulin secretion values to the total protein or DNA content.
Downstream Readouts for PKA and Epac Activation
To confirm the selective activation of the PKA and Epac pathways and to investigate the mechanisms of synergy, it is recommended to measure downstream signaling events.
PKA Pathway Activation: CREB Phosphorylation
A key downstream target of PKA is the transcription factor CREB (cAMP response element-binding protein). PKA phosphorylates CREB at Serine 133, leading to its activation.
Protocol: Western Blot for Phospho-CREB (Ser133)
-
Treat cells with the desired cAMP analogs for the appropriate duration.
-
Lyse the cells in a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for phospho-CREB (Ser133).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total CREB.
Epac Pathway Activation: Rap1 Activation
Epac activation leads to the activation of the small G protein Rap1 by promoting the exchange of GDP for GTP.
Protocol: Rap1 Activation Assay (Pull-down)
-
Stimulate cells with the relevant cAMP analogs.
-
Lyse the cells in a buffer that preserves the GTP-bound state of Rap1.
-
Incubate the cell lysates with a GST-fusion protein containing the Rap-binding domain (RBD) of RalGDS, which specifically binds to the active, GTP-bound form of Rap1.
-
The GST-RBD-Rap1-GTP complex is then pulled down using glutathione-sepharose beads.
-
The amount of activated Rap1 is determined by Western blotting of the pull-down fraction using a Rap1-specific antibody.
Conclusion
The combined use of PKA- and Epac-selective cAMP analogs is a powerful approach to unravel the complex and often synergistic interplay between these two major cAMP signaling pathways. The protocols and data presented in these application notes provide a framework for designing and executing experiments to investigate the integrated cellular responses to cAMP. By carefully selecting the appropriate analogs and downstream readouts, researchers can gain valuable insights into the nuanced roles of PKA and Epac in a wide range of physiological and pathophysiological processes.
References
- 1. Enhanced Rap1 activation and insulin secretagogue properties of an acetoxymethyl ester of an Epac-selective cyclic AMP analog in rat INS-1 cells: studies with 8-pCPT-2'-O-Me-cAMP-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. N6-Substituted cAMP Analogs Inhibit bTREK-1 K+ Channels and Stimulate Cortisol Secretion by a Protein Kinase A-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
8-MA-cAMP Treatment Protocol for Western Blot Analysis: A Detailed Guide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
8-Methylaminoadenosine-3',5'-cyclic monophosphate (8-MA-cAMP) is a cell-permeable cyclic AMP (cAMP) analog that acts as a potent and site-selective agonist for cAMP-dependent Protein Kinase A (PKA). It exhibits a preference for the RI subunit of PKA. This selectivity makes this compound a valuable tool for investigating the specific roles of PKA signaling pathways in various cellular processes. Western blotting is a widely used technique to detect and quantify changes in protein expression and post-translational modifications, such as phosphorylation, in response to specific stimuli. This document provides a detailed protocol for treating cells with this compound to analyze downstream signaling events by Western blot.
Mechanism of Action: The cAMP/PKA Signaling Pathway
The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase and the subsequent production of cAMP from ATP.[1] cAMP then acts as a second messenger, primarily activating PKA. PKA is a tetrameric enzyme consisting of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP to the regulatory subunits, the catalytic subunits are released and become active, phosphorylating a multitude of downstream target proteins on serine or threonine residues within a specific consensus sequence (Arg-Arg-X-Ser/Thr).[2] These phosphorylation events trigger a cascade of cellular responses, including regulation of gene expression, metabolism, and cell proliferation. This compound mimics the action of endogenous cAMP, leading to the activation of PKA and the subsequent phosphorylation of its downstream substrates.
Signaling Pathway Diagram:
Caption: The cAMP/PKA signaling pathway activated by this compound.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol provides a general guideline. Optimal conditions (cell density, this compound concentration, and treatment time) should be determined empirically for each cell line and experimental setup.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO or water, store at -20°C)
-
6-well or 12-well tissue culture plates
Procedure:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Starvation (Optional): For some experiments, particularly those investigating phosphorylation events, it may be beneficial to serum-starve the cells for 2-4 hours prior to treatment to reduce basal signaling.
-
This compound Treatment:
-
Prepare working solutions of this compound in serum-free or complete medium. A typical concentration range for this compound is 10-100 µM.[3][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell type and target of interest.
-
Remove the culture medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (e.g., DMSO or water) at the same final concentration as in the this compound treated wells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired period. Treatment times can range from 15 minutes to 24 hours, depending on the specific downstream event being investigated. For phosphorylation events, shorter time points (e.g., 15-60 minutes) are often sufficient.[5] For changes in protein expression, longer incubation times (e.g., 6-24 hours) may be necessary. A time-course experiment is recommended to determine the optimal treatment duration.
-
Cell Lysis: Following incubation, proceed immediately to cell lysis for protein extraction.
Protein Extraction and Quantification
Materials:
-
Ice-cold PBS
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
BCA Protein Assay Kit or similar
Procedure:
-
Cell Lysis:
-
Place the culture plates on ice.
-
Aspirate the treatment medium and wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells from the bottom of the well and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Clarification:
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar protein quantification method. This is crucial for ensuring equal loading of protein in the subsequent Western blot analysis.
Western Blot Analysis
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific for the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the signal of the target protein to a loading control (e.g., β-actin, GAPDH, or total protein stain) to account for variations in protein loading.
Experimental Workflow Diagram:
Caption: Workflow for Western blot analysis after this compound treatment.
Data Presentation and Key Downstream Targets
The following table summarizes potential downstream targets of PKA activation that can be analyzed by Western blot following this compound treatment. The expected changes are based on the known function of PKA as a kinase.
| Target Protein | Phosphorylation Site | Expected Change with this compound | Function | Recommended Antibody Type |
| CREB | Ser133 | Increase | Transcription factor involved in cell survival, proliferation, and differentiation. | Phospho-specific (p-CREB Ser133) and total CREB |
| VASP | Ser157, Ser239 | Increase | Regulates actin dynamics, cell adhesion, and motility. | Phospho-specific (p-VASP Ser157, p-VASP Ser239) and total VASP |
| PKA Substrates | Arg-Arg-X-Ser/Thr | Increase | A general indicator of PKA activity. | Phospho-(Ser/Thr) PKA Substrate Antibody |
| GSK-3α/β | Ser21/Ser9 | Increase (Inhibition) | Kinase involved in metabolism, cell fate, and neuronal function. | Phospho-specific (p-GSK-3α/β Ser21/9) and total GSK-3α/β |
| BAD | Ser112, Ser136 | Increase | Pro-apoptotic protein. Phosphorylation promotes cell survival. | Phospho-specific (p-BAD Ser112, p-BAD Ser136) and total BAD |
Quantitative Data Summary:
The following table provides an example of how to present quantitative Western blot data. The values are hypothetical and should be replaced with experimental data.
| Treatment | p-CREB (Ser133) / Total CREB (Fold Change) | p-VASP (Ser157) / Total VASP (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| 10 µM this compound | 2.5 ± 0.3 | 1.8 ± 0.2 |
| 50 µM this compound | 4.2 ± 0.5 | 3.1 ± 0.4 |
| 100 µM this compound | 4.5 ± 0.6 | 3.3 ± 0.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting and Considerations
-
Cell Viability: High concentrations of this compound or prolonged treatment may affect cell viability. It is advisable to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to ensure that the observed effects are not due to cytotoxicity.
-
Antibody Specificity: Ensure the specificity of the primary antibodies by using appropriate controls, such as knockout/knockdown cell lines or blocking peptides.
-
Loading Controls: Accurate normalization is critical for quantitative Western blotting. Choose a loading control that is not affected by the experimental treatment. Total protein staining is often a more reliable method than using housekeeping proteins, whose expression can sometimes vary.
-
Phosphatase and Protease Inhibitors: Always include phosphatase and protease inhibitors in the lysis buffer to prevent dephosphorylation and degradation of target proteins.
-
Dose-Response and Time-Course: The optimal concentration and duration of this compound treatment will vary between cell types and the specific signaling pathway being investigated. It is essential to perform dose-response and time-course experiments to determine the ideal experimental conditions.
By following this detailed protocol, researchers can effectively utilize this compound to investigate PKA-mediated signaling pathways and obtain reliable and quantifiable data through Western blot analysis.
References
- 1. PKA-regulated VASP phosphorylation promotes extrusion of transformed cells from the epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phospho-(Ser/Thr) PKA Substrate Antibody | Cell Signaling Technology [cellsignal.com]
- 3. The cAMP analog 8-Cl-cAMP inhibits growth and induces differentiation and apoptosis in retinoblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of 8-Cl-cAMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphorylation of cAMP Response Element-Binding Protein in Hippocampal Neurons as a Protective Response after Exposure to Glutamate In Vitro and Ischemia In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-MA-cAMP in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that regulates a myriad of cellular processes primarily through the activation of cAMP-dependent protein kinase (PKA).[1] The PKA holoenzyme consists of two regulatory (R) and two catalytic (C) subunits. Upon binding of cAMP to the R subunits, the C subunits are released and become active, phosphorylating downstream target proteins.[1] Mammalian cells express two major isoforms of PKA, type I and type II, which differ in their R subunits (RI and RII). Each R subunit contains two distinct cAMP-binding sites, designated A and B.[2]
8-Methylamino-cAMP (8-MA-cAMP) is a cAMP analog that functions as a site-selective PKA agonist. It exhibits a similar affinity for the B site of both type I and type II PKA regulatory subunits.[3][4] A key characteristic of this compound is its ability to act synergistically with other cAMP analogs that show a preference for site A. This synergistic activation allows for the selective stimulation of PKA isozymes, providing a powerful tool for dissecting the roles of PKA type I versus type II in cellular signaling pathways. This property makes this compound a valuable reagent for high-throughput screening (HTS) assays aimed at identifying modulators of PKA activity.
Signaling Pathway
The canonical cAMP/PKA signaling pathway begins with the activation of adenylyl cyclase, which synthesizes cAMP from ATP. Four molecules of cAMP then bind to the two regulatory subunits of the inactive PKA holoenzyme, causing a conformational change that releases the two catalytic subunits. The active catalytic subunits can then phosphorylate serene and threonine residues on a variety of substrate proteins, leading to a cellular response. This compound, in synergy with a site A-selective analog, directly activates PKA, bypassing the need for adenylyl cyclase activation.
Applications in High-Throughput Screening
The unique properties of this compound lend themselves to several HTS applications, primarily focused on the discovery of novel PKA modulators.
Screening for Modulators of PKA Type I-Selective Activation
An HTS assay can be designed to identify compounds that either enhance or inhibit the synergistic activation of PKA type I by this compound and a site A-selective analog. This is particularly useful for identifying compounds with isozyme-specific effects.
Competitive Binding Assays for PKA Site B
A competitive binding assay can be developed to screen for compounds that bind to the B site on the PKA regulatory subunits. In this format, a labeled ligand with known affinity for site B would compete with test compounds. This compound can be used as a positive control or a reference compound.
Data Presentation
The following tables present hypothetical data from the HTS assays described in the protocols below.
Table 1: Hypothetical Data for PKA Type I-Selective Activation Assay
| Compound ID | Concentration (µM) | PKA Activity (% of Control) | Effect |
| This compound + Site A Analog (Control) | 1 | 100 | - |
| Compound A | 10 | 152 | Activator |
| Compound B | 10 | 48 | Inhibitor |
| Compound C | 10 | 99 | No Effect |
Table 2: Hypothetical Data for PKA Site B Competitive Binding Assay
| Compound ID | Concentration (µM) | % Inhibition of Labeled Ligand Binding | IC50 (µM) |
| This compound (Reference) | 10 | 95 | 0.5 |
| Compound D | 10 | 88 | 1.2 |
| Compound E | 10 | 12 | > 50 |
| Compound F | 10 | 55 | 8.7 |
Experimental Protocols
Protocol 1: HTS for Modulators of Synergistic PKA Type I Activation
This protocol describes a non-radioactive, colorimetric HTS assay to screen for modulators of PKA type I activation by this compound and a site A-selective analog. The assay measures the phosphorylation of a PKA-specific peptide substrate.
Workflow Diagram:
Materials:
-
PKA Type I Holoenzyme
-
PKA Substrate Peptide (e.g., Kemptide)
-
This compound
-
Site A-selective cAMP analog (e.g., N6-Benzoyl-cAMP)
-
ATP
-
Kinase Assay Buffer
-
Phospho-PKA Substrate Antibody
-
HRP-conjugated Secondary Antibody
-
TMB Substrate
-
Stop Solution (e.g., 1 M H₂SO₄)
-
384-well microplates
-
Multichannel pipettes or automated liquid handler
-
Plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X PKA Type I holoenzyme solution in kinase assay buffer.
-
Prepare a 2X PKA substrate peptide solution in kinase assay buffer.
-
Prepare a 4X solution of test compounds in a suitable solvent (e.g., DMSO) and then dilute to 2X in kinase assay buffer.
-
Prepare a 4X solution of this compound and the site A-selective analog in kinase assay buffer.
-
Prepare a 4X ATP solution in kinase assay buffer.
-
-
Assay Protocol:
-
Add 5 µL of 2X test compound solution to the wells of a 384-well plate. For controls, add 5 µL of kinase assay buffer.
-
Add 5 µL of the 2X PKA Type I holoenzyme and 2X substrate peptide mix to each well.
-
Add 5 µL of the 4X this compound and site A-selective analog solution to all wells except the negative control wells.
-
Initiate the kinase reaction by adding 5 µL of 4X ATP solution to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding 10 µL of stop solution.
-
Wash the wells with wash buffer.
-
Add 20 µL of diluted phospho-PKA substrate antibody to each well and incubate for 60 minutes at room temperature.
-
Wash the wells and add 20 µL of HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Wash the wells and add 20 µL of TMB substrate.
-
Stop the color development by adding 20 µL of stop solution.
-
Read the absorbance at 450 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of PKA activation or inhibition for each test compound relative to the positive control (this compound + site A-selective analog) and negative control (no activators).
-
Protocol 2: HTS for PKA Site B Competitive Binding
This protocol describes a fluorescence polarization (FP)-based HTS assay to identify compounds that compete with a fluorescently labeled cAMP analog for binding to the B site of PKA regulatory subunits.
Workflow Diagram:
References
Application Notes and Protocols for 8-MA-cAMP In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylamino-cAMP (8-MA-cAMP) is a cyclic adenosine monophosphate (cAMP) analog that functions as a site-selective agonist for Protein Kinase A (PKA).[1][2] It exhibits a similar affinity for the 'B' site of both Type I and Type II PKA isoforms.[1][2] This property allows for the selective stimulation of PKA Type I when used in conjunction with a cAMP analog that preferentially binds to the 'A' site, such as 8-piperidinyl-cAMP.[1] While extensive in vivo data for this compound is limited, this document provides a comprehensive guide for its administration by extrapolating from studies on structurally and functionally similar 8-substituted cAMP analogs, such as 8-Bromo-cAMP (8-Br-cAMP) and 8-Chloro-cAMP (8-Cl-cAMP). These analogs are also known to activate the cAMP signaling pathway and have been investigated for their anti-proliferative and apoptotic effects in cancer cells.
Mechanism of Action: The cAMP Signaling Pathway
Cyclic AMP is a ubiquitous second messenger that mediates a wide array of cellular responses to extracellular stimuli. Upon binding of a ligand to a G protein-coupled receptor (GPCR), adenylyl cyclase is activated, leading to the conversion of ATP to cAMP. The primary intracellular effectors of cAMP are PKA and the Exchange Protein directly Activated by cAMP (Epac).
-
PKA Activation: PKA exists as an inactive tetramer consisting of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits. These active subunits then phosphorylate various downstream target proteins, regulating processes such as gene expression, metabolism, and cell proliferation.
-
Epac Activation: Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. Unlike PKA, Epac activation is independent of protein phosphorylation and directly activates Rap GTPases, influencing processes like cell adhesion, junction formation, and secretion.
8-substituted cAMP analogs, including this compound, can activate both PKA and Epac, though their selectivity may vary. It is crucial to consider the potential involvement of both pathways when designing and interpreting in vivo experiments.
Signaling Pathway Diagram
Caption: The cAMP signaling pathway, illustrating the activation of PKA and Epac.
Experimental Protocols
Note: The following protocols are based on in vivo studies using 8-Br-cAMP and 8-Cl-cAMP. Researchers should perform dose-response and toxicity studies to determine the optimal and safe dosage of this compound for their specific animal model and research question.
1. Preparation of this compound for In Vivo Administration
-
Solubility: The solubility of 8-substituted cAMP analogs can vary. It is recommended to consult the manufacturer's data sheet for specific solubility information. For example, 8-Bromo-cAMP sodium salt is soluble in PBS (100 mg/mL) and water (80 mg/mL with heating recommended). A common vehicle for in vivo administration of similar compounds is a mixture of DMSO, PEG300, Tween-80, and water.
-
Formulation Example (for 8-Br-cAMP): A formulation of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH2O has been suggested.
-
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile vehicle (e.g., saline, PBS, or a custom formulation) to achieve the desired final concentration.
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle heating may be required for some analogs.
-
Filter the solution through a 0.22 µm sterile filter to remove any potential contaminants before injection.
-
Prepare fresh solutions daily to ensure stability and potency.
-
2. In Vivo Administration
-
Animal Model: The choice of animal model will depend on the research question. Mice (e.g., BALB/c, C57BL/6) are commonly used for cancer and immunology studies.
-
Route of Administration: Intraperitoneal (i.p.) injection is a common and effective route for systemic delivery of cAMP analogs. Other routes, such as intravenous (i.v.) or subcutaneous (s.c.), may also be considered depending on the desired pharmacokinetic profile.
-
Dosage and Schedule (based on related compounds):
-
For anti-tumor studies in mice using 8-Br-cAMP, a dose of 60 mg/kg/day administered via i.p. injection for 7 days has been reported.
-
In a genotoxicity study, 8-Cl-cAMP was administered to mice via i.p. injection at doses of 10, 90, and 160 mg/kg body weight daily for 7 days.
-
A Phase I clinical trial of 8-Cl-cAMP in cancer patients used a constant intravenous infusion, with the maximum tolerated dose being 0.15 mg/kg/h for 3 days per week.
-
-
Procedure (Intraperitoneal Injection):
-
Properly restrain the animal.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle (e.g., 25-27 gauge) at a 10-20 degree angle.
-
Aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the this compound solution.
-
Monitor the animal for any adverse reactions post-injection.
-
Experimental Workflow Diagram
References
Method for Assessing 8-MA-cAMP-Induced Neurite Outgrowth
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neurite outgrowth, the process by which neurons extend their axons and dendrites, is a fundamental aspect of neuronal development, regeneration, and synaptic plasticity. The intracellular second messenger cyclic adenosine monophosphate (cAMP) is a well-established regulator of this process.[1][2] The effects of cAMP are primarily mediated through two downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[3] While PKA has been extensively studied, the role of Epac in neurite outgrowth is an area of growing interest.
8-((4-Methoxyphenyl)thio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-MA-cAMP) is a selective activator of Epac. This application note provides a detailed protocol for assessing the effects of this compound on neurite outgrowth in the PC12 cell line, a common model for studying neuronal differentiation. The protocol covers cell culture, induction of neurite outgrowth with this compound, immunofluorescence staining, image acquisition, and quantitative analysis of neurite length and branching.
Signaling Pathway of cAMP-Induced Neurite Outgrowth
The elevation of intracellular cAMP can initiate signaling cascades through both PKA and Epac, which can act independently or synergistically to promote neurite outgrowth.[4][5] this compound specifically activates the Epac pathway. Upon activation, Epac acts as a guanine nucleotide exchange factor (GEF) for the small GTPase Rap1. Activated Rap1 can then influence downstream effectors, leading to cytoskeletal rearrangements and gene expression changes that drive the extension and stabilization of neurites.
Experimental Workflow
The overall experimental workflow for assessing this compound-induced neurite outgrowth involves several key stages, from cell culture preparation to final data analysis.
Data Presentation
The following tables summarize hypothetical quantitative data from a dose-response and time-course experiment assessing the effect of this compound on neurite outgrowth in PC12 cells.
Table 1: Dose-Response of this compound on Neurite Outgrowth in PC12 Cells (48h Treatment)
| This compound Conc. (µM) | Average Neurite Length (µm/cell) | Percentage of Differentiated Cells (%) | Average Number of Branches per Cell |
| 0 (Control) | 15.2 ± 2.1 | 10.5 ± 1.5 | 0.8 ± 0.2 |
| 1 | 25.8 ± 3.5 | 22.1 ± 2.8 | 1.5 ± 0.4 |
| 10 | 45.1 ± 5.2 | 48.6 ± 4.1 | 2.8 ± 0.6 |
| 50 | 62.7 ± 6.8 | 65.3 ± 5.5 | 4.1 ± 0.8 |
| 100 | 58.4 ± 6.1 | 61.8 ± 5.2 | 3.9 ± 0.7 |
Table 2: Time-Course of Neurite Outgrowth with 50 µM this compound
| Time (hours) | Average Neurite Length (µm/cell) | Percentage of Differentiated Cells (%) | Average Number of Branches per Cell |
| 0 | 0 | 0 | 0 |
| 24 | 35.4 ± 4.0 | 38.2 ± 3.9 | 2.1 ± 0.5 |
| 48 | 62.7 ± 6.8 | 65.3 ± 5.5 | 4.1 ± 0.8 |
| 72 | 75.1 ± 8.2 | 78.9 ± 6.7 | 5.3 ± 1.1 |
Experimental Protocols
Protocol 1: PC12 Cell Culture and Plating
This protocol describes the maintenance of PC12 cells and their preparation for neurite outgrowth experiments.
Materials:
-
PC12 cells
-
Complete growth medium: RPMI-1640 supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin.
-
Differentiation medium: RPMI-1640 supplemented with 1% horse serum and 1% penicillin-streptomycin.
-
Collagen Type I-coated culture plates or coverslips
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture PC12 cells in T-75 flasks with complete growth medium.
-
Passage cells every 2-3 days, or when they reach 80-90% confluency.
-
For experiments, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in differentiation medium and perform a cell count.
-
Plate the cells onto collagen-coated 24-well plates containing sterile glass coverslips at a density of 2 x 10^4 cells/well.
-
Allow the cells to adhere for 24 hours in the incubator before treatment.
Protocol 2: this compound Treatment
This protocol details the preparation and application of this compound to induce neurite outgrowth.
Materials:
-
Plated PC12 cells (from Protocol 1)
-
This compound stock solution (10 mM in DMSO)
-
Differentiation medium
Procedure:
-
Prepare a serial dilution of this compound in differentiation medium to achieve final concentrations ranging from 1 µM to 100 µM. A vehicle control (DMSO) should also be prepared.
-
Carefully remove the medium from the wells containing the adhered PC12 cells.
-
Add 500 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Protocol 3: Immunofluorescence Staining for Neurite Visualization
This protocol describes the fixation and staining of neurons to visualize neurites for subsequent analysis.
Materials:
-
Treated PC12 cells on coverslips (from Protocol 2)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking solution: 5% goat serum in PBS
-
Primary antibody: Mouse anti-β-III tubulin (1:500 dilution)
-
Secondary antibody: Goat anti-mouse IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 488, 1:1000 dilution)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
After incubation, gently aspirate the medium from the wells.
-
Fix the cells by adding 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding by incubating with blocking solution for 1 hour at room temperature.
-
Incubate with the primary antibody (anti-β-III tubulin) diluted in blocking solution overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Carefully mount the coverslips onto glass slides using mounting medium.
Protocol 4: Image Acquisition and Quantification of Neurite Outgrowth
This protocol outlines the process of capturing images and analyzing them to obtain quantitative data on neurite outgrowth.
Materials and Equipment:
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ with the NeuronJ plugin)
Procedure:
-
Image Acquisition:
-
Using a fluorescence microscope, capture images of the stained cells.
-
For each coverslip, acquire at least 10 random fields of view at 20x or 40x magnification.
-
Ensure that the exposure settings are consistent across all samples.
-
-
Image Analysis and Quantification:
-
Open the captured images in ImageJ.
-
Use the NeuronJ plugin or manual tracing to measure the length of all neurites.
-
Average Neurite Length per Cell: Sum the lengths of all neurites in an image and divide by the number of DAPI-stained nuclei (cells).
-
Percentage of Differentiated Cells: Count the number of cells with at least one neurite longer than the diameter of the cell body. Divide this by the total number of cells and multiply by 100.
-
Average Number of Branches per Cell: Count the total number of branch points on all neurites and divide by the total number of cells.
-
Record the data for each field of view and calculate the mean and standard deviation for each experimental condition.
-
Conclusion
This application note provides a comprehensive framework for assessing this compound-induced neurite outgrowth. By following these detailed protocols, researchers can effectively culture PC12 cells, induce neuronal differentiation using a specific Epac activator, and quantitatively analyze the resulting morphological changes. The provided data tables and diagrams serve as a guide for expected outcomes and experimental design. This methodology is valuable for screening compounds that modulate the Epac signaling pathway and for further elucidating the molecular mechanisms of neurite extension.
References
- 1. cAMP initiates early phase neuron-like morphology changes and late phase neural differentiation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP promotes the differentiation of neural progenitor cells in vitro via modulation of voltage-gated calcium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epac: new emerging cAMP-binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cAMP analog mapping of Epac1 and cAMP kinase. Discriminating analogs demonstrate that Epac and cAMP kinase act synergistically to promote PC-12 cell neurite extension - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Smooth Muscle Relaxation Using 8-Substituted cAMP Analogs
Audience: Researchers, scientists, and drug development professionals.
Note: The user's request specified the "8-MA-cAMP protocol". As "this compound" (8-Methoxy-cAMP) is not a commonly cited agent for smooth muscle relaxation studies, and no detailed protocols were found under this specific compound, this document will focus on the widely used and well-characterized 8-substituted cAMP analog, 8-Bromo-cAMP , which activates both Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). Additionally, for comparative purposes and to dissect the distinct signaling pathways, protocols and data for the Epac-selective activator, 8-pCPT-2'-O-Me-cAMP , are also included. This approach allows for a comprehensive investigation of cAMP-mediated smooth muscle relaxation.
Introduction
Cyclic adenosine monophosphate (cAMP) is a critical second messenger that mediates smooth muscle relaxation in response to various physiological and pharmacological stimuli. Elevating intracellular cAMP levels leads to the activation of downstream effectors, primarily PKA and Epac, which in turn orchestrate a series of events culminating in vasodilation, bronchodilation, and relaxation of gastrointestinal and other smooth muscles.
8-substituted cAMP analogs are valuable tools for studying these processes as they are membrane-permeable and resistant to degradation by phosphodiesterases, allowing for sustained activation of cAMP signaling pathways in isolated smooth muscle preparations. This document provides detailed protocols and application notes for utilizing 8-Bromo-cAMP and 8-pCPT-2'-O-Me-cAMP to investigate smooth muscle relaxation.
Signaling Pathways of cAMP in Smooth Muscle Relaxation
The relaxing effects of cAMP in smooth muscle are primarily mediated through the activation of PKA and Epac, which leads to a decrease in intracellular calcium concentration ([Ca²⁺]i) and a reduction in the sensitivity of the contractile apparatus to Ca²⁺.
PKA-Mediated Relaxation
Activation of PKA by cAMP initiates a signaling cascade that promotes relaxation through multiple mechanisms:
-
Phosphorylation and inactivation of Myosin Light Chain Kinase (MLCK): This reduces the phosphorylation of myosin light chains, a critical step for smooth muscle contraction.
-
Phosphorylation of phospholamban: This stimulates the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, leading to increased sequestration of Ca²⁺ into the sarcoplasmic reticulum.
-
Activation of K⁺ channels: This leads to hyperpolarization of the cell membrane, which closes voltage-gated Ca²⁺ channels and reduces Ca²⁺ influx.
-
Inhibition of RhoA: PKA can phosphorylate and inhibit the small GTPase RhoA, which is involved in Ca²⁺ sensitization of the contractile machinery.[1]
Epac-Mediated Relaxation
Epac proteins (Epac1 and Epac2) are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2. Upon binding cAMP, Epac activates Rap1, which can lead to smooth muscle relaxation through PKA-independent mechanisms.[2][3] The exact downstream effectors of Epac in smooth muscle are still under investigation, but proposed mechanisms include:
-
Inhibition of RhoA activity: Activated Rap1 can lead to the inhibition of RhoA, thereby increasing Myosin Light Chain Phosphatase (MLCP) activity and promoting dephosphorylation of myosin light chains.[4]
-
Modulation of ion channels: Epac may also regulate the activity of ion channels involved in controlling membrane potential and Ca²⁺ influx.
References
- 1. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Agonist-mediated Relaxation of Airway Smooth Muscle Is Protein Kinase A-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. 8-Bromo-cAMP decreases the Ca2+ sensitivity of airway smooth muscle contraction through a mechanism distinct from inhibition of Rho-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Measuring Intracellular 8-Methylamino-cAMP (8-MA-cAMP) Levels
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylamino-adenosine-3',5'-cyclic monophosphate (8-MA-cAMP) is a synthetic analog of the ubiquitous second messenger cyclic adenosine monophosphate (cAMP). As a member of the 8-substituted cAMP analog family, this compound exhibits increased lipophilicity compared to its parent molecule, facilitating its passage across cell membranes. This characteristic makes it a valuable tool for studying the cAMP signaling pathway in intact cells. This compound is known to be a site-selective agonist for Protein Kinase A (PKA), showing a similar affinity for the B site of both type I and type II PKA.[1][2][3] Understanding the intracellular concentration of this compound is crucial for elucidating its specific effects on cellular processes and for the development of novel therapeutics targeting the cAMP pathway.
These application notes provide an overview and detailed protocols for three common techniques used to measure intracellular levels of this compound: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Immunoassays, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Genetically Encoded Fluorescent Biosensors.
Signaling Pathway of this compound
This compound, like cAMP, primarily exerts its effects through the activation of PKA and Exchange Protein directly Activated by cAMP (Epac).[4][5] However, as a site-selective analog, its interaction with PKA isoforms may differ from that of cAMP, leading to distinct downstream signaling events. The general signaling cascade is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound BIOLOG Life Science Institute [biolog.de]
- 4. Epac Activation Converts cAMP from a Proliferative into a Differentiation Signal in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying cAMP-Gated Ion Channels with 8-MA-cAMP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine monophosphate (cAMP) is a ubiquitous second messenger that plays a critical role in cellular signaling by modulating the activity of various downstream effectors, including cAMP-gated ion channels. These channels, which include the Cyclic Nucleotide-Gated (CNG) and Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channel families, are crucial for processes such as sensory transduction, neuronal excitability, and cardiac pacemaking.[1][2] The study of these channels often involves the use of cAMP analogs to probe their function and regulation.
8-Methylamino-cAMP (8-MA-cAMP) is a specific analog of cAMP primarily recognized for its role as a site-selective agonist of cAMP-dependent Protein Kinase A (PKA). It exhibits a preference for the B site of both Type I and Type II PKA. While direct gating of CNG or HCN channels by this compound has not been extensively characterized in the scientific literature, its utility lies in elucidating the indirect modulation of these channels through the PKA signaling cascade. Activation of PKA by this compound can lead to the phosphorylation of cAMP-gated ion channels or associated regulatory proteins, thereby altering their gating properties.[3][4]
These application notes provide a comprehensive guide to utilizing this compound as a tool to investigate the PKA-dependent modulation of cAMP-gated ion channels. Detailed protocols for electrophysiological studies are provided, along with data presentation tables and diagrams to facilitate experimental design and interpretation.
Data Presentation
| Compound | Target | Action | Reported EC50 for PKA activation | Reference |
| 8-Methylamino-cAMP (this compound) | Protein Kinase A (PKA) | Site-selective agonist (Site B) | Varies by PKA isoform and experimental conditions | [3] |
Note: The EC50 for PKA activation by cAMP in intact cells can be significantly higher (in the micromolar range) than in in-vitro assays (in the nanomolar range), a factor to consider in experimental design.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: PKA-mediated modulation of cAMP-gated ion channels.
Caption: Workflow for whole-cell patch-clamp experiments.
Experimental Protocols
The following protocols are designed for studying the PKA-dependent modulation of cAMP-gated ion channels using this compound with the patch-clamp technique.
Protocol 1: Whole-Cell Patch-Clamp Analysis of PKA-Dependent Modulation
This protocol is designed to determine if the activation of PKA by this compound modulates the macroscopic currents of cAMP-gated ion channels.
Materials:
-
Cells expressing the CNG or HCN channel of interest (cultured cell lines or primary neurons).
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).
-
Borosilicate glass capillaries for patch pipettes.
-
Extracellular (bath) solution: Composition will depend on the specific channel and cell type. A typical solution may contain (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular (pipette) solution (Control): Composition will depend on the specific channel. A typical solution may contain (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.2 with KOH.
-
Intracellular (pipette) solution (Test): Control intracellular solution supplemented with this compound (concentration to be optimized, typically in the range of 10-100 µM).
-
PKA inhibitor (e.g., H-89, KT 5720) for control experiments.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish Whole-Cell Configuration:
-
Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.
-
Fill a patch pipette with either the control or the this compound-containing intracellular solution.
-
Approach a cell with the pipette and form a gigaohm seal (>1 GΩ) on the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration. Allow for dialysis of the pipette solution into the cell for 3-5 minutes.
-
-
Data Acquisition:
-
For CNG channels: In voltage-clamp mode, apply voltage steps or ramps to elicit channel currents. A typical protocol might involve holding the membrane potential at 0 mV and applying voltage steps from -100 mV to +100 mV.
-
For HCN channels: In voltage-clamp mode, apply hyperpolarizing voltage steps from a holding potential of -40 mV to a range of test potentials (e.g., -60 mV to -140 mV) to elicit the characteristic slowly activating inward current (Ih).
-
-
Recording and Analysis:
-
Record baseline currents using the control intracellular solution.
-
In a separate set of cells, use the intracellular solution containing this compound and record the currents using the same voltage protocols.
-
To confirm the involvement of PKA, perform experiments where a PKA inhibitor is included in the pipette solution along with this compound.
-
Analyze the current amplitude, voltage-dependence of activation, and kinetics of activation and deactivation. A significant change in these parameters in the presence of this compound, which is blocked by a PKA inhibitor, indicates PKA-dependent modulation.
-
Protocol 2: Inside-Out Patch-Clamp for Investigating Direct vs. Indirect Modulation
This protocol helps to distinguish between direct channel gating by a compound and indirect modulation that requires intracellular signaling components like PKA. While this compound is expected to act via PKA, this protocol can be used to confirm the absence of direct channel activation.
Materials:
-
Same as Protocol 1, with the addition of a perfusion system for rapid solution exchange at the excised patch.
Procedure:
-
Establish Cell-Attached Configuration: Follow steps 1-3 of Protocol 1 to form a gigaohm seal. Do not rupture the patch.
-
Excise the Patch: Gently pull the pipette away from the cell to form an inside-out patch, where the intracellular face of the membrane is exposed to the bath solution.
-
Data Acquisition:
-
Record single-channel or macroscopic currents in the control bath solution.
-
Rapidly perfuse the patch with a solution containing this compound.
-
Observe for any immediate changes in channel activity (e.g., increased open probability, changes in current amplitude).
-
-
Positive Control: After washing out this compound, perfuse the patch with a solution containing cAMP or cGMP (depending on the channel) to confirm that the channels in the patch are functional and can be directly gated.
-
Analysis:
-
Analyze single-channel records for changes in open probability (Po), mean open time, and single-channel conductance.
-
Analyze macroscopic currents for changes in amplitude. The absence of a rapid and reversible effect of this compound in the inside-out configuration, while the channel still responds to its native ligand, would strongly suggest that this compound does not directly gate the channel.
-
Conclusion
This compound serves as a valuable pharmacological tool for dissecting the PKA-dependent regulatory pathways that influence the function of cAMP-gated ion channels. While direct activation of CNG and HCN channels by this compound is not a primary application, its utility in activating PKA allows for detailed investigation into the phosphorylation-mediated modulation of these crucial ion channels. The provided protocols and diagrams offer a framework for researchers to design and execute experiments aimed at unraveling the complex interplay between cAMP signaling and ion channel function.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Cyclic nucleotide–gated ion channel - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Cyclic AMP-dependent phosphorylation modifies the gating properties of L-type Ca2+ channels in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining Cell Viability Following 8-MA-cAMP Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Methylamino-adenosine-3',5'-cyclic monophosphate (8-MA-cAMP) is a cell-permeable cyclic AMP (cAMP) analog that acts as a selective agonist for Protein Kinase A (PKA).[1] The cAMP signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, and apoptosis.[2] Dysregulation of this pathway is implicated in various diseases, making cAMP analogs like this compound valuable tools for research and potential therapeutic development.[2]
These application notes provide a detailed protocol for assessing cell viability and proliferation following treatment with this compound. The primary methods covered are the colorimetric MTT assay and the luminescent CellTiter-Glo® assay, both widely used for their reliability and suitability for high-throughput screening.
Mechanism of Action: The cAMP/PKA Signaling Pathway
This compound mimics the action of endogenous cAMP, binding to the regulatory subunits of PKA. This binding induces a conformational change, leading to the dissociation and activation of the catalytic subunits.[3] The active catalytic subunits can then phosphorylate a multitude of downstream target proteins in the cytoplasm and nucleus, thereby modulating gene expression and cellular function, which can ultimately impact cell viability.
References
Application Notes and Protocols: Utilizing 8-MA-cAMP in Conjunction with Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the combined use of 8-N-Methylamino-adenosine-3',5'-cyclic monophosphate (8-MA-cAMP) and phosphodiesterase (PDE) inhibitors to synergistically amplify cyclic AMP (cAMP) signaling pathways. This document outlines the underlying principles, offers detailed experimental protocols, presents quantitative data, and provides visual representations of the key mechanisms and workflows.
Introduction
Cyclic AMP is a ubiquitous second messenger that mediates a wide array of physiological processes by activating two primary downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[1] The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs).[2]
This compound is a cell-permeable analog of cAMP that acts as a site-selective agonist for PKA. It exhibits a preference for the B site on both Type I and Type II PKA regulatory subunits, making it a valuable tool for specifically activating PKA-dependent signaling pathways.
Phosphodiesterase (PDE) inhibitors are a class of compounds that block the degradation of cAMP, thereby increasing its intracellular levels.[3] PDEs are a large family of enzymes, and inhibitors can be non-selective (e.g., IBMX) or selective for specific PDE isoforms (e.g., Rolipram for PDE4).[4][5]
The concurrent use of this compound and a PDE inhibitor offers a powerful strategy to achieve a robust and sustained activation of PKA. By directly stimulating PKA with this compound while simultaneously preventing cAMP degradation with a PDE inhibitor, researchers can achieve a synergistic amplification of the signaling cascade, enabling the study of downstream cellular events with greater sensitivity and temporal control. This approach is particularly useful for elucidating the specific roles of PKA in various cellular processes and for screening potential therapeutic agents that modulate this pathway.
Data Presentation
The following tables summarize quantitative data from studies investigating the synergistic effects of cAMP analogs and PDE inhibitors.
| Compound Combination | Cell Type | Parameter Measured | This compound (or other PKA activator) Alone | PDE Inhibitor Alone | Combination | Fold Synergy | Reference |
| This compound + Rolipram (PDE4 Inhibitor) | Jurkat T-cells | PKA Substrate Phosphorylation | ~1.5-fold increase | ~1.2-fold increase | ~5-fold increase | ~2.2 | |
| Forskolin + Rolipram (PDE4 Inhibitor) | Vascular Smooth Muscle Cells | cAMP levels (pmol/mg protein) | ~25 | ~5 | ~150 | ~5 | |
| Forskolin + Cilostamide (PDE3 Inhibitor) | Vascular Smooth Muscle Cells | cAMP levels (pmol/mg protein) | ~25 | ~8 | ~40 | ~1.2 | |
| Forskolin + Rolipram + Cilostamide | Vascular Smooth Muscle Cells | cAMP levels (pmol/mg protein) | ~25 | ~13 | ~250 | ~8.5 |
| Compound | Target | IC50 / EC50 | Reference |
| Rolipram | PDE4A | ~3 nM | |
| Rolipram | PDE4B | ~130 nM | |
| Rolipram | PDE4D | ~240 nM | |
| PF-04957325 | PDE8A | 0.7 nM | |
| PF-04957325 | PDE8B | 0.3 nM | |
| Isoproterenol (cAMP increase) | Cardiomyocytes | EC50 (peak) = 0.686 nM | |
| Isoproterenol (cAMP increase) | Cardiomyocytes | EC50 (sustained) = 79.9 nM |
Experimental Protocols
Protocol 1: General Cell Culture and Co-Treatment with this compound and a PDE Inhibitor
Objective: To prepare cells for subsequent analysis of cAMP signaling after treatment with this compound and a PDE inhibitor.
Materials:
-
Cell line of interest (e.g., HEK293, Jurkat, PC12)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in sterile water or DMSO)
-
PDE inhibitor of choice (e.g., IBMX, Rolipram; stock solution in DMSO)
-
Vehicle control (e.g., sterile water or DMSO)
-
Multi-well culture plates (e.g., 6-well, 12-well, or 96-well)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of the experiment. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
Starvation (Optional): For some cell types and assays, it may be beneficial to serum-starve the cells for 2-4 hours prior to treatment to reduce basal signaling. Replace the complete medium with a serum-free or low-serum medium.
-
Preparation of Treatment Solutions: Prepare working solutions of this compound and the PDE inhibitor in the appropriate cell culture medium. Also, prepare a vehicle control and single-agent controls. For combination treatments, prepare a solution containing both this compound and the PDE inhibitor at the desired final concentrations.
-
Pre-treatment with PDE Inhibitor: For many experiments, it is optimal to pre-incubate the cells with the PDE inhibitor for 15-30 minutes before adding this compound. This allows the PDE inhibitor to effectively block cAMP degradation prior to the stimulation of PKA.
-
Aspirate the medium from the wells.
-
Add the medium containing the PDE inhibitor or vehicle to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Treatment with this compound:
-
Add the this compound working solution directly to the wells already containing the PDE inhibitor. For wells receiving only this compound, add it to fresh medium.
-
Gently swirl the plate to ensure even distribution of the compounds.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 15 minutes to several hours) at 37°C. The optimal incubation time will depend on the specific downstream endpoint being measured.
-
Cell Lysis or Fixation: Following incubation, proceed immediately to the appropriate downstream assay (e.g., cell lysis for cAMP measurement or Western blotting, or cell fixation for immunofluorescence).
Protocol 2: Measurement of Intracellular cAMP Levels using a Competitive Enzyme Immunoassay (EIA)
Objective: To quantify the synergistic increase in intracellular cAMP levels following co-treatment with this compound and a PDE inhibitor.
Materials:
-
Cells treated according to Protocol 1
-
Commercially available cAMP EIA kit (e.g., from Cayman Chemical, R&D Systems)
-
Cell lysis buffer (provided in the kit or 0.1 M HCl)
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 405-420 nm)
Procedure:
-
Cell Lysis:
-
After treatment, aspirate the medium from the wells.
-
Add the recommended volume of cell lysis buffer to each well.
-
Incubate on a shaker for 10-20 minutes at room temperature to ensure complete lysis.
-
-
Sample Preparation:
-
Centrifuge the lysates at 1000 x g for 10 minutes to pellet cellular debris.
-
Collect the supernatant containing the cAMP.
-
If using an acetylating EIA kit for increased sensitivity, follow the kit's instructions for acetylation of samples and standards.
-
-
EIA Procedure:
-
Follow the specific instructions provided with the commercial EIA kit. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Adding a cAMP-alkaline phosphatase conjugate (tracer).
-
Adding the anti-cAMP antibody.
-
Incubating the plate for the recommended time (e.g., 2 hours or overnight).
-
Washing the plate to remove unbound reagents.
-
Adding the substrate solution (e.g., p-Nitrophenylphosphate).
-
Incubating until a color change is observed.
-
Stopping the reaction.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the cAMP concentration in the samples by interpolating their absorbance values from the standard curve.
-
Normalize the cAMP concentration to the total protein concentration of the cell lysate (determined by a separate protein assay, e.g., BCA assay).
-
Protocol 3: Assessment of PKA Activation by Western Blotting for Phosphorylated PKA Substrates
Objective: To evaluate the synergistic activation of PKA by measuring the phosphorylation of a known PKA substrate (e.g., CREB at Ser133).
Materials:
-
Cells treated according to Protocol 1
-
RIPA buffer or other suitable lysis buffer containing protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-PKA substrate (RRXS/T motif) antibody
-
Rabbit anti-phospho-CREB (Ser133) antibody
-
Mouse or rabbit anti-total CREB antibody
-
Mouse anti-β-actin or anti-GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture plate on ice and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and scrape the cells.
-
Collect the lysates and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CREB) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total CREB and a loading control protein (e.g., β-actin or GAPDH).
-
Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-protein band to the total protein band and/or the loading control.
-
Mandatory Visualization
Caption: The cAMP signaling pathway.
References
- 1. Different phosphodiesterases (PDEs) regulate distinct phosphoproteomes during cAMP signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Active Site Coupling in PDE:PKA Complexes Promotes Resetting of Mammalian cAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. EPAC and PKA allow cAMP dual control over DNA-PK nuclear translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-term or long-term treatments with a phosphodiesterase-4 (PDE4) inhibitor result in opposing agonist-induced Ca2+ responses in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application of 8-MA-cAMP in Studying Insulin Secretion: A Guide for Researchers
Application Notes and Protocols
For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of insulin secretion is paramount. A key player in this intricate process is the second messenger cyclic AMP (cAMP). The compound 8-(4-Methoxyphenylthio)adenosine-3',5'-cyclic monophosphate (8-MA-cAMP), particularly in its membrane-permeable acetoxymethyl ester form (this compound-AM), has emerged as a critical tool for dissecting the cAMP-mediated pathways in pancreatic β-cells. This document provides detailed application notes and experimental protocols for utilizing this compound in the study of insulin secretion.
Introduction to this compound
Cyclic AMP potentiates glucose-stimulated insulin secretion (GSIS) through two main effector proteins: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[1][2][3] Distinguishing the individual contributions of these two pathways has been a significant challenge. This compound is a highly selective activator of Epac proteins (Epac1 and Epac2), exhibiting minimal to no activation of PKA at typical experimental concentrations.[4][5] This selectivity makes it an invaluable pharmacological tool to investigate the specific role of the Epac pathway in insulin exocytosis. Pancreatic β-cells predominantly express the Epac2 isoform.
The activation of Epac2 by this compound has been shown to potentiate both the first and second phases of GSIS. This effect is glucose-dependent, meaning this compound does not stimulate insulin secretion at basal glucose levels but significantly enhances it at stimulatory glucose concentrations. Mechanistically, Epac activation is linked to the mobilization of intracellular calcium from the endoplasmic reticulum via Ca2+-induced Ca2+ release (CICR), as well as promoting the priming of insulin granules for exocytosis. Interestingly, while this compound is Epac-selective, its potentiation of GSIS can be attenuated by PKA inhibitors, suggesting a permissive role for PKA in the Epac-mediated enhancement of insulin secretion.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies utilizing this compound-AM to investigate insulin secretion.
Table 1: Effective Concentrations of this compound-AM and Effects on Insulin Secretion
| Cell/Islet Type | This compound-AM Concentration (µM) | Glucose Concentration (mM) | Observed Effect on Insulin Secretion | Reference |
| Human Islets | 10 | 10 (stimulatory) vs. 3 (basal) | Potentiated first and second phases of GSIS; no effect at basal glucose. | |
| Human Islets | 10 | 10 | 1.5-fold potentiation of GSIS in static incubation. | |
| Mouse Islets | 1-10 | Stimulatory | Potentiated both first and second phases of GSIS. | |
| INS-1 Cells | Not specified | Not specified | Stimulated insulin secretion, an effect that persisted in the presence of the PKA inhibitor H-89. | |
| Human β-cells & INS-1 cells | Not specified | Not specified | Mobilized Ca2+ from intracellular stores. |
Table 2: Effects of PKA Inhibition on this compound-AM-Mediated Insulin Secretion in Human Islets
| PKA Inhibitor | Concentration (µM) | Effect on this compound-AM Potentiation of GSIS | Reference |
| H-89 | 10 | Nearly abolished the potentiation. | |
| Rp-8-CPT-cAMPS | 200 | Nearly abolished the potentiation. |
Signaling Pathways and Experimental Workflow
Diagram 1: Simplified Signaling Pathway of cAMP in Insulin Secretion
Caption: cAMP signaling pathways in the pancreatic β-cell.
Diagram 2: Experimental Workflow for a Perifusion Assay
Caption: Workflow for studying GSIS using a perifusion system.
Experimental Protocols
Protocol 1: Static Incubation Assay for Insulin Secretion
This protocol is suitable for determining the overall effect of this compound-AM on insulin secretion over a fixed period.
Materials:
-
Isolated pancreatic islets (e.g., human or mouse)
-
Culture medium (e.g., RPMI-1640)
-
Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.5% BSA
-
Basal glucose KRB (e.g., 2.8-3 mM glucose)
-
Stimulatory glucose KRB (e.g., 10-16.7 mM glucose)
-
This compound-AM stock solution (in DMSO)
-
PKA inhibitors (e.g., H-89) stock solution (in DMSO)
-
Multi-well plates (e.g., 24-well)
-
Incubator (37°C, 5% CO2)
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: After isolation, culture islets overnight to allow for recovery.
-
Pre-incubation: Hand-pick islets of similar size and place batches of 5-10 islets into wells of a 24-well plate. Pre-incubate for 60 minutes at 37°C in KRB buffer with basal glucose to establish a baseline.
-
Experimental Incubation: Carefully remove the pre-incubation buffer and replace it with the treatment solutions:
-
Control (Basal Glucose): KRB with basal glucose.
-
Control (Stimulatory Glucose): KRB with stimulatory glucose.
-
Test (this compound-AM): KRB with stimulatory glucose + 10 µM this compound-AM.
-
(Optional) PKA Inhibition: KRB with stimulatory glucose + 10 µM this compound-AM + PKA inhibitor (e.g., 10 µM H-89).
-
Note: Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Sample Collection: At the end of the incubation, gently collect the supernatant from each well for insulin measurement.
-
Insulin Measurement: Quantify the insulin concentration in the collected samples using an appropriate ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion data to the islet number or protein content. Express the results as fold-change relative to the basal glucose control.
Protocol 2: Dynamic Insulin Secretion (Perifusion) Assay
This protocol allows for the high-resolution analysis of the biphasic pattern of insulin secretion.
Materials:
-
Isolated pancreatic islets
-
Perifusion system (including pump, chambers, tubing, and fraction collector)
-
KRB buffer with 0.5% BSA, equilibrated at 37°C and degassed.
-
KRB with basal glucose (e.g., 3 mM)
-
KRB with stimulatory glucose (e.g., 16.7 mM)
-
This compound-AM stock solution
-
Water bath (37°C)
-
Insulin ELISA kit
Procedure:
-
System Setup: Assemble the perifusion system, ensuring the temperature of the islet chambers is maintained at 37°C.
-
Islet Loading: Place approximately 100-200 islet equivalents (IEQ) into each perifusion chamber.
-
Equilibration: Perifuse the islets with basal glucose KRB at a flow rate of 80-100 µL/min for at least 30-60 minutes to stabilize insulin secretion.
-
Basal Secretion: Begin collecting fractions (e.g., every 1-5 minutes) while continuing to perifuse with basal glucose KRB for 5-10 minutes to establish a stable baseline.
-
First Phase Stimulation: Switch the perifusion solution to stimulatory glucose KRB (with or without 10 µM this compound-AM). Continue collecting fractions to capture the first phase of insulin secretion (typically the first ~10 minutes).
-
Second Phase Stimulation: Continue perifusing with the stimulatory solution for another 20-30 minutes, collecting fractions to measure the sustained second phase of insulin secretion.
-
Return to Baseline: Switch the perifusion solution back to basal glucose KRB and continue collecting fractions for at least 15-20 minutes to allow secretion to return to baseline.
-
Sample Storage and Analysis: Store the collected fractions at -20°C or colder until insulin measurement by ELISA.
-
Data Presentation: Plot the insulin concentration of each fraction against time to visualize the dynamic secretion profile. Calculate the area under the curve (AUC) for the first and second phases to quantify the effects of this compound-AM.
References
- 1. PKA-dependent potentiation of glucose-stimulated insulin secretion by Epac activator 8-pCPT-2′-O-Me-cAMP-AM in human islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. cAMP signalling in insulin and glucagon secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucose-dependent potentiation of mouse islet insulin secretion by Epac activator 8-pCPT-2'-O-Me-cAMP-AM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with 8-MA-cAMP
Welcome to the technical support center for 8-MA-cAMP (8-Methylamino-cAMP). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize their experiments using this site-selective Protein Kinase A (PKA) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). It functions as a site-selective PKA agonist, showing a similar affinity for the 'B' site of both Type I and Type II PKA.[1] This selectivity allows for the targeted activation of PKA-dependent signaling pathways. It is often used with other cAMP analogs that have a preference for site 'A' to achieve selective stimulation of PKA isozymes.[1][2]
Q2: What is the recommended solvent and storage condition for this compound?
For optimal stability, it is recommended to dissolve this compound in high-quality, anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM). Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For aqueous solutions, it's best to prepare them fresh for each experiment, as cAMP analogs can be susceptible to hydrolysis. Solutions of similar compounds like 8-Bromo-cAMP in water are stable for only a short period at room temperature.[3]
Q3: I am not observing the expected downstream effects of PKA activation (e.g., phosphorylation of a target protein) after treating my cells with this compound. What could be the reason?
Several factors could contribute to a lack of response:
-
Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell type. It is crucial to perform a dose-response experiment to determine the optimal concentration.
-
Incorrect Timing of Treatment: The kinetics of PKA activation and downstream signaling can vary between cell types and target proteins. A time-course experiment is recommended to identify the optimal treatment duration.[4]
-
Compound Inactivity: Ensure that the this compound has been stored correctly and has not degraded. Repeated freeze-thaw cycles or improper storage can lead to a loss of activity.
-
Cellular Context and Pathway Redundancy: The PKA signaling pathway is part of a complex network. In some cells, compensatory signaling pathways may be activated, masking the effect of PKA activation.
-
Low Target Protein Expression: The downstream target you are monitoring may be expressed at very low levels in your cells, making changes in phosphorylation difficult to detect.
Q4: I am observing high variability between my experimental replicates. What are the potential sources of this inconsistency?
High variability can stem from several sources:
-
Inconsistent Cell Seeding Density: Variations in cell number per well or dish can significantly impact the response to treatment. Ensure a uniform cell seeding density across all replicates.
-
Edge Effects in Multi-well Plates: The outer wells of a multi-well plate are prone to evaporation, leading to changes in media concentration. It is best to avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to maintain humidity.
-
Precipitation of this compound: Visually inspect the media for any signs of precipitation after adding the compound. If precipitation occurs, try pre-diluting the stock solution in a larger volume of pre-warmed media before adding it to the cells.
-
Variable Treatment Duration: Adhere to a strict and consistent incubation time for all experimental groups to minimize variability.
Q5: I am concerned about potential off-target effects of this compound. What are they and how can I control for them?
While this compound is designed to be a selective PKA activator, the possibility of off-target effects should always be considered. 8-substituted cAMP analogs can sometimes be metabolized to their corresponding adenosine analogs (in this case, 8-methylaminoadenosine), which can have their own biological activities.
To control for off-target effects:
-
Use a PKA inhibitor: Pre-treat cells with a specific PKA inhibitor (e.g., H-89, KT5720) before adding this compound. If the observed effect is blocked by the inhibitor, it is likely mediated by PKA.
-
Use a structurally different PKA activator: Compare the effects of this compound with another PKA activator that has a different chemical structure. If both compounds produce the same effect, it is more likely to be a PKA-mediated response.
-
Perform rescue experiments: If possible, overexpress a constitutively active form of PKA to see if it mimics the effect of this compound.
-
Test the metabolite: If commercially available, test the effect of 8-methylaminoadenosine on your system to see if it produces the same or different effects as this compound.
Troubleshooting Guides
Problem 1: No or Weak PKA Activation
| Possible Cause | Recommended Solution |
| Incorrect Concentration | Perform a dose-response curve with a wide range of this compound concentrations (e.g., 1 µM to 500 µM) to determine the optimal concentration for your cell line. |
| Inadequate Incubation Time | Conduct a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) to identify the peak of PKA activation and downstream signaling. |
| Degraded this compound | Purchase a fresh batch of this compound. Ensure proper storage of the stock solution at -20°C or -80°C in small, single-use aliquots. |
| Low PKA Expression | Confirm the expression of PKA catalytic and regulatory subunits in your cell line using Western blot. |
| Presence of Phosphodiesterases (PDEs) | Consider co-treatment with a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent the degradation of intracellular cAMP and potentiate the effect of this compound. |
Problem 2: Inconsistent or Non-Reproducible Results
| Possible Cause | Recommended Solution |
| Variable Cell Health/Passage Number | Use cells from a consistent passage number and ensure they are healthy and in the exponential growth phase before starting the experiment. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use low-retention pipette tips for viscous solutions like DMSO stocks. |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%). |
| Plate Uniformity Issues | Use high-quality tissue culture plates. For sensitive assays, consider using plates with a low-evaporation lid. |
Experimental Protocols & Data
General Protocol for PKA Activation in Cell Culture
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of this compound Working Solution: Prepare a fresh dilution of the this compound stock solution in pre-warmed cell culture medium to the desired final concentration.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound. Include appropriate vehicle controls (e.g., medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the predetermined time at 37°C in a CO2 incubator.
-
Cell Lysis and Analysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. The cell lysates can then be used for downstream analysis, such as Western blotting for phosphorylated PKA substrates.
Recommended Concentration and Incubation Times (General Guidance)
The optimal concentration and incubation time for this compound can vary significantly depending on the cell type and the specific downstream effect being measured. The following table provides a general starting point based on data from similar cAMP analogs.
| Cell Type | Starting Concentration Range | Typical Incubation Time | Reference (for similar compounds) |
| HEK293 | 10 µM - 250 µM | 15 min - 24 h | |
| Fibroblasts | 100 µM | 24 h | |
| Glioma Cells | 10 µM - 100 µM | 24 h - 48 h | |
| Osteoblast-like cells | 100 µM | 24 h |
Note: The concentrations and times listed above are for guidance only. It is highly recommended to perform a dose-response and time-course experiment for your specific cell line and experimental setup.
Mandatory Visualizations
References
8-MA-cAMP solubility issues in aqueous solutions
Welcome to the technical support center for 8-MA-cAMP (8-Methylaminoadenosine-3',5'-cyclic monophosphate). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings, with a focus on addressing common solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). Its primary mechanism of action is to function as a site-selective agonist for the cAMP-dependent protein kinase (PKA).[1] Specifically, it shows a similar affinity for the 'B' site of both Type I and Type II PKA.[1] This property allows for the selective stimulation of PKA Type I when used in conjunction with other cAMP analogs that have a preference for the 'A' site.[1]
Q2: I am experiencing difficulty dissolving this compound in my aqueous buffer. What are the general solubility properties of this compound?
A2: While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, it is known that the solubility of cAMP analogs can be influenced by factors such as pH and temperature. For the related compound, 8-Bromo-cAMP, solubility in water is reported to be as high as 100 mg/mL, though this may not be directly applicable to this compound. Generally, starting with a small amount of the compound in the desired buffer and gradually increasing the concentration while monitoring for dissolution is recommended.
Q3: Are there any recommended solvents for preparing a stock solution of this compound?
A3: For many cAMP analogs, preparing a concentrated stock solution in a solvent like dimethyl sulfoxide (DMSO) is a common practice. These stock solutions can then be diluted into the desired aqueous experimental buffer. For instance, a common in vivo formulation involves dissolving the compound in a mixture of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline or PBS.[1] When preparing stock solutions, it is crucial to ensure the final concentration of the organic solvent in the experimental medium is low enough to not affect the biological system being studied.
Q4: How should I store my this compound, both in solid form and in solution?
A4: As a powder, this compound should be stored at -20°C for long-term stability, typically up to three years.[1] Once in a solvent, it is recommended to store the solution at -80°C for up to one year to maintain its integrity.
Troubleshooting Guides
This section provides step-by-step guidance to address common issues encountered during the use of this compound.
Issue 1: this compound is not fully dissolving in my aqueous buffer.
Potential Causes:
-
The concentration of this compound exceeds its solubility limit in the chosen buffer.
-
The pH of the buffer is not optimal for dissolution.
-
The temperature of the solution is too low.
Troubleshooting Steps:
-
Reduce the Concentration: Start by attempting to dissolve a smaller amount of this compound in your buffer.
-
Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent. Try adjusting the pH of your buffer. For many compounds, a slightly acidic or basic pH can improve solubility. It is recommended to test a small aliquot first to avoid degrading your entire stock.
-
Gentle Heating: Gently warming the solution can increase the solubility of some compounds. A water bath set to 37°C can be effective. Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a sonicator to aid in the dissolution process. This can help break up small particles and enhance solvent interaction.
-
Use of a Co-solvent: If direct dissolution in an aqueous buffer is unsuccessful, prepare a concentrated stock solution in an organic solvent like DMSO. Then, dilute the stock solution into your aqueous buffer. Ensure the final concentration of the co-solvent is minimal and does not interfere with your experiment.
Issue 2: My this compound solution appears cloudy or has precipitated after storage.
Potential Causes:
-
The compound has come out of solution due to temperature changes.
-
The storage solution is not optimal for maintaining solubility.
-
The compound may have degraded.
Troubleshooting Steps:
-
Re-dissolve: Gently warm the solution and vortex or sonicate to see if the precipitate re-dissolves.
-
Filter Sterilization: If the solution needs to be sterile and contains particulate matter that will not dissolve, it may be necessary to filter it through a 0.22 µm syringe filter. Be aware that this may remove some of the undissolved compound, altering the final concentration.
-
Prepare Fresh Solutions: To ensure the highest quality and known concentration, it is always best to prepare fresh solutions before each experiment, especially for critical applications.
Data Presentation
Table 1: Solubility of a Related cAMP Analog (8-Bromo-cAMP) in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 100 | - |
| DMSO | 100 | - |
Note: This data is for 8-Bromo-cAMP and should be used as a general guide. The solubility of this compound may differ.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 358.25 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the mass of this compound required to make the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 358.25 g/mol = 3.58 mg
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the desired volume of anhydrous DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
Materials:
-
10 mM this compound stock solution in DMSO
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the 10 mM stock solution required to achieve the final concentration in your desired final volume. For example, to prepare 1 mL of a 100 µM working solution:
-
(Initial Concentration) x (Initial Volume) = (Final Concentration) x (Final Volume)
-
(10,000 µM) x (Initial Volume) = (100 µM) x (1 mL)
-
Initial Volume = (100 µM x 1 mL) / 10,000 µM = 0.01 mL or 10 µL
-
-
Add the appropriate volume of the aqueous buffer to a sterile tube. For the example above, this would be 990 µL of PBS.
-
Add the calculated volume of the 10 mM this compound stock solution to the buffer.
-
Vortex gently to mix. The working solution is now ready for use.
Important Consideration: Always include a vehicle control in your experiments, which contains the same final concentration of the solvent (e.g., DMSO) used to dissolve the this compound.
Visualizations
Signaling Pathway of this compound
The primary signaling pathway initiated by this compound involves the activation of Protein Kinase A (PKA).
Caption: Activation of Protein Kinase A (PKA) by this compound.
Experimental Workflow for Preparing this compound Working Solution
This diagram outlines the key steps for preparing a final working solution from a solid compound.
Caption: Workflow for this compound solution preparation.
References
How to avoid 8-MA-cAMP degradation in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of 8-Methylaminoadenosine-3',5'-cyclic monophosphate (8-MA-cAMP) to prevent its degradation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an analog of cyclic adenosine monophosphate (cAMP). Its primary role is to act as a site-selective agonist for Protein Kinase A (PKA), a key enzyme in various signal transduction pathways.[1] this compound shows a similar affinity for the 'B' site of both Type I and Type II PKA. It is often used with other cAMP analogs that target the 'A' site to achieve selective stimulation of PKA isozymes.[1]
Q2: What are the main causes of this compound degradation in stock solutions?
A2: The degradation of this compound in solution is primarily due to two factors:
-
Enzymatic Degradation: Phosphodiesterases (PDEs) are enzymes that hydrolyze the 3' phosphodiester bond of cAMP and its analogs, converting them to their inactive 5'-AMP forms.[2][3] Several PDE families (PDE4, 7, and 8) are specific for cAMP.[3]
-
Chemical Degradation (Hydrolysis): In aqueous solutions, this compound can undergo hydrolysis, which is the cleavage of the cyclic phosphate ring. The rate of hydrolysis can be influenced by pH and temperature.
Q3: How should I store the powdered form of this compound?
A3: The powdered, solid form of this compound should be stored at -20°C. Under these conditions, it is stable for up to three years.
Q4: What is the recommended solvent for preparing this compound stock solutions?
A4: Dimethyl sulfoxide (DMSO) is a commonly recommended solvent for preparing stock solutions of this compound. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically less than 0.5%) to avoid cytotoxicity.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: For long-term stability, this compound stock solutions should be stored at -80°C. Under these conditions, the solution is reported to be stable for up to one year. For shorter-term storage (up to one month), -20°C is also acceptable. To minimize degradation, it is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Degradation of this compound in Experiments
This guide will help you identify and resolve common issues related to this compound degradation during your experiments.
| Symptom | Potential Cause | Recommended Action |
| Loss of biological activity or inconsistent results over time. | Degradation of this compound in the stock solution. | - Prepare fresh stock solutions regularly. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Store stock solutions at -80°C for long-term storage. - Verify the concentration and integrity of your stock solution using methods like HPLC. |
| Reduced efficacy in cell-based assays. | Enzymatic degradation by phosphodiesterases (PDEs) present in the cell culture. | - Include a broad-spectrum PDE inhibitor, such as IBMX, in your experiments to prevent the breakdown of this compound. - Be aware that different cell types express different PDE isoforms, which may affect the rate of degradation. |
| Precipitate formation upon dilution in aqueous buffers. | Low aqueous solubility of this compound, especially at high concentrations. | - Prepare a highly concentrated stock solution in DMSO. - Dilute the stock solution in a stepwise manner into your aqueous experimental buffer or media. - Ensure the final DMSO concentration is compatible with your experimental system. |
| Inconsistent results between different batches of stock solution. | Variability in weighing or dissolving the compound. Inaccurate solvent volume. | - Use a calibrated analytical balance for weighing the powdered this compound. - Ensure the compound is completely dissolved in the solvent before storage. Gentle warming or vortexing can aid dissolution. - Use calibrated pipettes for accurate solvent measurement. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Solvent | Storage Temperature | Reported Stability |
| Powder | N/A | -20°C | 3 years |
| In Solution | DMSO | -80°C | 1 year |
| In Solution | DMSO | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes
-
Calibrated analytical balance and pipettes
Methodology:
-
Calculate the required mass: The molecular weight of this compound is 358.25 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 358.25 g/mol * (1000 mg / 1 g) = 3.58 mg
-
-
Weigh the this compound: Carefully weigh out 3.58 mg of this compound powder on a calibrated analytical balance and transfer it to a sterile, amber-colored microcentrifuge tube.
-
Dissolve in DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure complete dissolution: Vortex the tube until the powder is completely dissolved. If necessary, gently warm the solution at 37°C for a short period to aid dissolution.
-
Aliquot and store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes. Store the aliquots at -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the stability of an this compound stock solution over time under specific storage conditions.
Materials:
-
This compound stock solution
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak separation.
-
Freshly prepared this compound standard solution of known concentration.
Methodology:
-
Initial Analysis (Time 0):
-
Dilute a sample of your freshly prepared this compound stock solution to a suitable concentration for HPLC analysis.
-
Inject the diluted sample and a freshly prepared standard of known concentration into the HPLC system.
-
Record the chromatogram and determine the peak area of this compound.
-
-
Incubation:
-
Store your this compound stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove an aliquot of the stored stock solution.
-
Dilute the aliquot to the same concentration as the initial analysis and inject it into the HPLC system.
-
Record the chromatogram and determine the peak area of this compound.
-
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the peak area at Time 0.
-
Calculate the percentage of this compound remaining at each time point.
-
A significant decrease in the peak area over time indicates degradation. Also, monitor for the appearance of new peaks, which could represent degradation products.
-
Visualizations
Figure 1: Signaling pathway of this compound activating Protein Kinase A (PKA) and its degradation by phosphodiesterases (PDEs).
Figure 2: Recommended workflow for the preparation and handling of this compound stock solutions to minimize degradation.
References
Addressing 8-MA-cAMP cytotoxicity at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 8-Methylamino-cAMP (8-MA-cAMP). The focus is on addressing potential cytotoxicity observed at high concentrations during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA). It is known to be a site-selective PKA agonist with a similar affinity for the B site of both type I and type II PKA.
Q2: Why am I observing significant cell death at high concentrations of this compound?
A2: High concentrations of cAMP analogs can lead to cytotoxicity through various mechanisms. While the primary effect of this compound is PKA activation, prolonged and excessive stimulation of this pathway can induce cell cycle arrest and apoptosis in a cell-type-dependent manner. Furthermore, some cAMP analogs are metabolized into cytotoxic compounds. For instance, the well-studied analog 8-Chloro-cAMP (8-Cl-cAMP) is known to exert its cytotoxic effects through its metabolite, 8-Chloro-adenosine (8-Cl-adenosine), in a PKA-independent manner.[1] It is plausible that this compound could be similarly metabolized, although specific studies on its metabolic pathway and the cytotoxicity of its potential metabolites are limited.
Q3: Is the cytotoxicity I'm observing necessarily PKA-dependent?
A3: Not necessarily. Studies with other 8-substituted cAMP analogs, such as 8-Cl-cAMP, have demonstrated that their cytotoxic effects can be independent of PKA activation.[1][2] These PKA-independent effects are often attributed to the metabolites of the cAMP analog. Therefore, it is crucial to investigate both PKA-dependent and -independent pathways when assessing this compound-induced cytotoxicity.
Q4: Are there established cytotoxic concentrations or IC50 values for this compound?
A4: Currently, there is a lack of specific published data detailing the cytotoxic concentrations and IC50 values for this compound across various cell lines. For context, the IC50 values for the related analog, 8-Cl-cAMP, have been reported to be in the low micromolar range (e.g., 2.3 to 13.6 µM) in certain cancer cell lines.[1] However, these values are highly cell-type dependent. It is essential to determine the cytotoxic profile of this compound empirically in your specific experimental system.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed after treatment with this compound. | The concentration of this compound is above the cytotoxic threshold for your cell line. | Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell type. Use a cell viability assay such as the MTT or MTS assay to determine the IC50 value for cytotoxicity. |
| Prolonged exposure to a high concentration of this compound. | Optimize the incubation time. A shorter exposure may be sufficient to achieve the desired biological effect without inducing significant cytotoxicity. | |
| The cytotoxic effect is mediated by a metabolite of this compound. | To investigate this, you can try to inhibit phosphodiesterases (PDEs), the enzymes that can degrade cAMP analogs. If a PDE inhibitor reduces cytotoxicity, it suggests a metabolite is responsible. However, be aware that PDE inhibition will also potentiate the effects of this compound on PKA. | |
| Off-target effects of this compound at high concentrations. | Consider using a lower concentration of this compound in combination with another PKA activator that acts on a different binding site to achieve a synergistic effect at lower, less toxic concentrations. | |
| Inconsistent results in cytotoxicity assays. | Poor solubility or stability of this compound at high concentrations in your culture medium. | Ensure complete solubilization of this compound before adding it to your cell cultures. Prepare fresh solutions for each experiment. Consider the use of a different solvent if permissible for your cell type, though aqueous buffers are generally preferred. |
| Cell density is not optimal for the assay. | Optimize the cell seeding density for your viability assay. Too few or too many cells can lead to inaccurate results. | |
| Uncertainty about the mechanism of cell death (apoptosis vs. necrosis). | Both apoptosis and necrosis can contribute to cytotoxicity at high concentrations. | Perform assays to distinguish between apoptosis and necrosis. Annexin V staining can identify early apoptotic cells, while a membrane-impermeable DNA dye like propidium iodide (PI) or 7-AAD can identify late apoptotic and necrotic cells. Caspase activity assays can confirm the involvement of apoptotic pathways. |
Data Presentation
Table 1: Comparative Cytotoxicity of Selected cAMP Analogs
| cAMP Analog | Cell Line | IC50 (µM) | Reference |
| 8-Cl-cAMP | ARO (Thyroid Cancer) | ~2.3 - 13.6 | [1] |
| 8-Cl-cAMP | NPA (Thyroid Cancer) | ~2.3 - 13.6 | |
| 8-Cl-cAMP | WRO (Thyroid Cancer) | ~2.3 - 13.6 | |
| 8-Cl-cAMP | HeLa (Cervical Cancer) | ~4 - 4.8 | |
| 8-Cl-cAMP | K562 (Leukemia) | ~7.5 - 16.5 | |
| 8-Bromo-cAMP | HL-60 (Leukemia) | 18 | |
| This compound | Various | Data not available |
Note: IC50 values are highly dependent on the specific cell line and experimental conditions.
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and culture for 24 hours.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
If using adherent cells, carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) or 7-AAD
-
1X Binding Buffer
-
FACS tubes
Procedure:
-
Seed and treat cells with this compound as desired.
-
Harvest cells, including the supernatant which may contain detached apoptotic cells.
-
Wash cells twice with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Luminometer or fluorometer
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)
Procedure:
-
Seed cells in a 96-well plate and treat with this compound.
-
Equilibrate the plate to room temperature.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence or fluorescence using a plate reader.
Visualizations
Caption: PKA Activation by this compound.
Caption: Potential Cytotoxicity Pathways of this compound.
References
- 1. 8-Chloro-Cyclic AMP and Protein Kinase A I-Selective Cyclic AMP Analogs Inhibit Cancer Cell Growth through Different Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferative effects of 8-chloro-cAMP and other cAMP analogs are unrelated to their effects on protein kinase A regulatory subunit expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 8-MA-cAMP Dose-Response Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their 8-MA-cAMP dose-response experiments for maximum accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
8-N-methylamino-cAMP (this compound) is a site-selective analog of cyclic adenosine monophosphate (cAMP).[1] Its primary mechanism of action is the activation of Protein Kinase A (PKA), a key enzyme in the cAMP signaling pathway.[2] Specifically, this compound shows a similar affinity for site B on both type I and type II PKA. It can act as a "priming" analog, working synergistically with other cAMP analogs that have a preference for site A.
Q2: How does this compound enter the cell?
Like other 8-substituted cAMP analogs such as 8-Br-cAMP, this compound is designed to be cell-permeable.[3] The modification at the 8-position increases its lipophilicity compared to the parent cAMP molecule, which facilitates its passive diffusion across the cell membrane.[3] However, the efficiency of uptake can vary between different cell types.
Q3: What is a typical starting concentration range for an this compound dose-response experiment?
For initial experiments, a broad concentration range is recommended to determine the optimal dose. A starting point could be a serial dilution from 1 µM to 1 mM. For similar cAMP analogs like 8-Cl-cAMP, concentrations between 50 µM and 100 µM have been used to elicit significant cellular responses.[4] The final optimal concentration will be cell-type and endpoint-specific and should be determined empirically.
Q4: How long should I incubate the cells with this compound?
The optimal incubation time can vary. For direct activation of PKA, a shorter incubation time of 15 to 60 minutes is often sufficient. However, if you are measuring downstream effects such as changes in gene expression or cell proliferation, longer incubation periods of several hours to days may be necessary. It is advisable to perform a time-course experiment to identify the peak response time for your specific assay.
Q5: Is this compound stable in cell culture media?
While some modified cAMP analogs are more resistant to degradation by phosphodiesterases (PDEs) than cAMP itself, they are not completely stable. For long-term experiments, the stability of this compound in your specific cell culture medium at 37°C should be considered. To minimize degradation, it is recommended to prepare fresh solutions for each experiment and consider the use of a PDE inhibitor.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | Inconsistent cell seeding density. Pipetting errors. Edge effects in the microplate. | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consistent pipetting techniques. Avoid using the outer wells of the plate; fill them with sterile PBS or water to maintain humidity. |
| Low or No Signal | This compound concentration is too low. Incubation time is too short. Low expression of target proteins (e.g., PKA) in the cell line. Inefficient cell lysis. | Perform a dose-response titration to find the optimal concentration. Conduct a time-course experiment to determine the peak response time. Confirm the expression of key signaling components in your cell model. Optimize the lysis buffer and procedure to ensure complete release of intracellular contents. |
| High Background Signal | Basal cAMP levels are too high. Reagent contamination. | Reduce cell seeding density. Consider using a serum-free medium for the experiment. Prepare fresh reagents and use sterile techniques. |
| Inconsistent Results Between Experiments | Variation in cell passage number or health. Inconsistent preparation of this compound solutions. Degradation of this compound stock solution. | Use cells within a consistent and low passage number range. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Aliquot and store the this compound stock solution at -20°C or below to avoid repeated freeze-thaw cycles. |
Experimental Protocols & Methodologies
Protocol 1: General this compound Dose-Response Experiment
This protocol provides a general workflow for a dose-response experiment using this compound. Specific parameters should be optimized for your cell line and assay.
-
Cell Seeding:
-
Culture cells to 70-80% confluency.
-
Harvest and count the cells, ensuring high viability (>95%).
-
Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform a serial dilution of the stock solution in serum-free cell culture medium to achieve the desired final concentrations.
-
-
Cell Treatment:
-
Gently remove the culture medium from the wells.
-
Add the this compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubate the plate at 37°C for the optimized duration.
-
-
Assay Endpoint Measurement:
-
After incubation, proceed with the specific assay protocol to measure the desired endpoint (e.g., PKA activity, downstream protein phosphorylation, or cell viability).
-
Protocol 2: Assessing this compound Stability in Culture Medium
This protocol uses HPLC to determine the stability of this compound in your experimental conditions.
-
Preparation:
-
Prepare a stock solution of this compound.
-
Prepare the complete cell culture medium to be tested.
-
-
Incubation:
-
Spike the this compound into the pre-warmed (37°C) cell culture medium to a final concentration relevant to your experiments.
-
Incubate the medium at 37°C in a 5% CO₂ incubator.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Analyze the collected aliquots by HPLC to quantify the concentration of the parent this compound compound at each time point.
-
A decrease in the concentration over time indicates degradation.
-
Visualizations
Caption: Simplified signaling pathway of this compound activating PKA.
Caption: General workflow for an this compound dose-response experiment.
References
Technical Support Center: Controlling for Off-Target Effects of EPAC Agonists
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling for the off-target effects of 8-methoxy-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-MA-cAMP) and its widely used analog, 8-(4-chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP). The information is presented in a question-and-answer format through FAQs and troubleshooting guides to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is 8-pCPT-2'-O-Me-cAMP and what is its primary target?
A1: 8-pCPT-2'-O-Me-cAMP is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). Its primary molecular target is the Exchange Protein directly Activated by cAMP (EPAC), a guanine nucleotide exchange factor for the small G proteins Rap1 and Rap2. It is designed to be a selective activator of EPAC, allowing researchers to study EPAC-specific signaling pathways independently of the other major cAMP sensor, Protein Kinase A (PKA).[1][2]
Q2: What are the known off-target effects of 8-pCPT-2'-O-Me-cAMP?
A2: The primary off-target effect of 8-pCPT-2'-O-Me-cAMP is the activation of Protein Kinase A (PKA), especially at higher concentrations.[3][4] While it is significantly more potent for EPAC, its selectivity is not absolute.[5] Additionally, some cAMP analogs, particularly their prodrug forms (e.g., those with an acetoxymethyl (AM) ester), have been reported to act as phosphodiesterase (PDE) inhibitors. PDE inhibition would lead to an accumulation of endogenous cAMP, which can activate both PKA and EPAC, complicating the interpretation of results.
Q3: How selective is 8-pCPT-2'-O-Me-cAMP for EPAC over PKA?
A3: 8-pCPT-2'-O-Me-cAMP displays strong selectivity for EPAC over PKA. However, this selectivity is concentration-dependent. At concentrations sufficient to maximally activate EPAC, there may be minimal PKA activation. It is crucial to perform a dose-response curve in your specific experimental system to determine the optimal concentration that activates EPAC without significantly engaging PKA.
Q4: My experimental results are inconsistent. Could off-target effects be the cause?
A4: Yes, inconsistent or unexpected results are often a sign of off-target effects. If the observed phenotype resembles known PKA-mediated effects or if the magnitude of the response is larger than expected, it is prudent to investigate potential PKA activation or PDE inhibition.
Troubleshooting Guides
Problem 1: Observed cellular response is not consistent with known EPAC signaling and may involve PKA.
-
Possible Cause: The concentration of 8-pCPT-2'-O-Me-cAMP used is high enough to activate PKA.
-
Solution:
-
Pharmacological Inhibition: Pre-incubate your cells with a PKA inhibitor before adding 8-pCPT-2'-O-Me-cAMP. If the effect is abolished or significantly reduced, it indicates PKA involvement.
-
Direct PKA Activity Assay: Measure PKA activity in cell lysates treated with 8-pCPT-2'-O-Me-cAMP to directly assess its effect on PKA.
-
Dose-Response Analysis: Perform a detailed dose-response curve for 8-pCPT-2'-O-Me-cAMP in your system and use the lowest effective concentration.
-
Use a Negative Control: If available, use a structurally related but inactive analog of 8-pCPT-2'-O-Me-cAMP.
-
Problem 2: The observed effect of 8-pCPT-2'-O-Me-cAMP is unexpectedly potent or widespread, suggesting an increase in total intracellular cAMP.
-
Possible Cause: 8-pCPT-2'-O-Me-cAMP or its metabolites may be inhibiting phosphodiesterases (PDEs), leading to an accumulation of endogenous cAMP.
-
Solution:
-
Measure Intracellular cAMP: Directly measure intracellular cAMP levels in response to 8-pCPT-2'-O-Me-cAMP treatment using a sensitive method like an ELISA. A significant increase in total cAMP would suggest PDE inhibition.
-
Use a General PDE Inhibitor: As a positive control, treat cells with a broad-spectrum PDE inhibitor like IBMX. If the effect of 8-pCPT-2'-O-Me-cAMP mimics that of IBMX, it may indicate a similar mechanism of action.
-
Quantitative Data Summary
Table 1: Activator Potency on EPAC vs. PKA
| Compound | Target | EC50 / AC50 | Reference |
| 8-pCPT-2'-O-Me-cAMP | EPAC1 | ~1.8-2.2 µM | |
| 8-pCPT-2'-O-Me-cAMP | PKA | > 10 µM (weak activator) | |
| cAMP | EPAC1 | ~30 µM |
Table 2: Commonly Used Pharmacological Controls
| Inhibitor | Primary Target(s) | Typical Working Concentration | Key Considerations | Reference |
| H-89 | PKA | 5-20 µM | Can have off-target effects on other kinases at higher concentrations. | |
| Rp-cAMPS | PKA | 10-100 µM | Competitive antagonist at cAMP binding sites on PKA regulatory subunits. | |
| ESI-09 | EPAC1 / EPAC2 | 5-25 µM | A non-cAMP analog inhibitor of EPAC activity. |
Experimental Protocols
Protocol 1: Control for PKA-Mediated Off-Target Effects Using a PKA Inhibitor (H-89)
-
Cell Preparation: Plate cells at the desired density and allow them to adhere and reach the appropriate confluency.
-
Inhibitor Preparation: Prepare a stock solution of H-89 in DMSO. The final DMSO concentration in the culture medium should be kept below 0.1%.
-
Pre-incubation: Pre-treat the cells with 10 µM H-89 for 1-2 hours in serum-free or appropriate culture medium. Include a vehicle control (DMSO only) group.
-
Stimulation: Add 8-pCPT-2'-O-Me-cAMP to the desired final concentration to both the H-89-treated and vehicle-treated wells.
-
Incubation: Incubate for the time period determined to be optimal for your experimental endpoint.
-
Assay: Perform your downstream assay (e.g., western blot for a phosphorylation target, gene expression analysis, etc.).
-
Analysis: Compare the results from the 8-pCPT-2'-O-Me-cAMP + vehicle group with the 8-pCPT-2'-O-Me-cAMP + H-89 group. A significant reduction in the response in the presence of H-89 indicates a PKA-dependent off-target effect.
Protocol 2: Direct Measurement of Intracellular cAMP Levels via ELISA
This protocol is a general guideline; refer to the manufacturer's instructions for your specific ELISA kit.
-
Cell Culture and Treatment: Plate cells in multi-well plates. Once ready, replace the medium with serum-free medium and incubate with various concentrations of 8-pCPT-2'-O-Me-cAMP for the desired time. Include positive (e.g., Forskolin + IBMX) and negative (vehicle) controls.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided in the kit (often 0.1 M HCl) to stop PDE activity.
-
Sample Preparation: If your kit requires it, acetylate the samples and standards to increase the sensitivity of the assay.
-
ELISA Procedure:
-
Add standards and samples to the wells of the goat anti-rabbit IgG-coated plate.
-
Add the cAMP-alkaline phosphatase conjugate and the rabbit anti-cAMP antibody.
-
Incubate at room temperature, typically for 2 hours.
-
Wash the plate multiple times to remove unbound reagents.
-
Add the pNpp substrate and incubate until a yellow color develops.
-
Stop the reaction with the provided stop solution.
-
-
Data Acquisition: Read the absorbance at 405 nm using a microplate reader.
-
Analysis: Calculate the cAMP concentration in your samples based on the standard curve. The amount of color is inversely proportional to the cAMP concentration.
Protocol 3: PKA Activity Assay in Cell Lysates
This is a generalized protocol; always follow the specific instructions of your chosen kinase activity assay kit.
-
Cell Lysis: After treating cells with 8-pCPT-2'-O-Me-cAMP, wash them with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate to ensure equal loading in the assay.
-
Kinase Reaction:
-
Add a defined amount of cell lysate to wells of a microtiter plate pre-coated with a specific PKA substrate.
-
Initiate the phosphorylation reaction by adding ATP.
-
Incubate at 30°C for 60-90 minutes.
-
-
Detection:
-
Wash the wells to remove the cell lysate and ATP.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated PKA substrate. Incubate for 1 hour at room temperature.
-
Wash, then add an HRP-conjugated secondary antibody. Incubate for 30-60 minutes.
-
Wash, then add a chromogenic substrate (like TMB).
-
-
Data Acquisition: Stop the reaction and measure the absorbance at 450 nm.
-
Analysis: The absorbance is directly proportional to the PKA activity in the sample. Compare the activity in treated versus untreated cells.
Visualizations
Figure 1: Simplified cAMP signaling pathways. This diagram illustrates how endogenous cAMP activates both PKA and EPAC. The EPAC agonist this compound is shown selectively activating EPAC at low concentrations, with potential off-target activation of PKA at higher concentrations.
Figure 2: Experimental workflow for troubleshooting off-target effects. This decision tree guides researchers through a logical sequence of control experiments to determine if an observed effect of an EPAC agonist is on-target or due to PKA activation or PDE inhibition.
References
- 1. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [en.bio-protocol.org]
- 2. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]
- 4. abcam.com [abcam.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
Troubleshooting unexpected morphological changes with 8-MA-cAMP
Welcome to the technical support center for 8-MA-cAMP (8-Methylaminoadenosine-3',5'-cyclic monophosphate). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected morphological changes and other common issues encountered during experiments with this site-selective PKA agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA).[1] It exhibits a selective affinity for the 'B' site on both Type I and Type II PKA regulatory subunits. This property allows for the targeted stimulation of PKA-dependent signaling pathways. When used in combination with cAMP analogs that preferentially target the 'A' site, this compound can facilitate the selective stimulation of PKA Type I enzymes.[1]
Q2: What are the expected outcomes of treating cells with this compound?
A2: As a PKA activator, this compound is expected to mimic the downstream effects of elevated intracellular cAMP levels. These effects are highly cell-type specific and can include regulation of gene expression, metabolism, cell cycle progression, and ion channel activity. In many experimental systems, this translates to predictable changes in cell proliferation, differentiation, or function.
Q3: Is this compound the same as other cAMP analogs like 8-Bromo-cAMP or 8-CPT-cAMP?
A3: While all are cell-permeable cAMP analogs that activate PKA, they have different chemical modifications that can affect their cell permeability, resistance to phosphodiesterases (PDEs), and selectivity for PKA isoforms or other cAMP-binding proteins like Epac (Exchange protein directly activated by cAMP). These differences can lead to varied biological responses.
Troubleshooting Guide: Unexpected Morphological Changes
Q4: My cells are exhibiting unexpected neurite-like outgrowths after treatment with this compound. Is this a known effect?
A4: Yes, this is a potential, though often unexpected, morphological change. Elevation of intracellular cAMP is known to promote neurite outgrowth in various neuronal and even some non-neuronal cell types.[2] This effect is typically mediated by PKA. If this is not your intended outcome, consider the following:
-
Dose-Response Analysis: You may be using a concentration of this compound that is optimal for inducing neurite outgrowth. It is crucial to perform a dose-response experiment to determine the concentration range that elicits your desired effect without causing these morphological changes.
-
Cell Line Specificity: The propensity for neurite outgrowth in response to cAMP signaling is highly dependent on the cell line. What is a standard response in neuronal cells may be an unexpected off-target effect in others.
-
PKA-Dependence Confirmation: To confirm that the observed neurite outgrowth is a PKA-mediated effect, you can co-incubate your cells with a PKA inhibitor (e.g., H89, Rp-cAMPS) and this compound. A reversal of the phenotype would indicate a PKA-dependent mechanism.
Q5: I am observing increased cell death and cytotoxicity in my cultures treated with this compound. What could be the cause?
A5: High concentrations of cAMP analogs can be cytotoxic to certain cell lines. The observed cell death could be due to several factors:
-
Concentration and Incubation Time: Prolonged exposure to high concentrations of this compound can lead to cellular stress and apoptosis. It is recommended to perform a time-course and dose-response experiment to find the optimal window for your experiment.
-
Metabolite Effects: Some cAMP analogs can be metabolized into compounds with off-target effects. While this compound is relatively stable, this possibility should be considered, especially in long-term cultures.
-
Cell Culture Conditions: Suboptimal cell culture conditions can sensitize cells to the cytotoxic effects of any treatment. Ensure your cells are healthy and not stressed before beginning the experiment.
Q6: My cells are rounding up and detaching from the culture plate after this compound treatment. How can I troubleshoot this?
A6: Cell rounding and detachment can be a sign of cytotoxicity, but it can also be a specific morphological response to PKA activation in some cell types.
-
Assess Viability: First, determine if the detached cells are viable using a trypan blue exclusion assay or a live/dead cell staining kit. If the cells are not viable, refer to the cytotoxicity troubleshooting section (Q5).
-
PKA-Mediated Cytoskeletal Reorganization: PKA activation can lead to changes in the cytoskeleton, resulting in altered cell adhesion and morphology. This may or may not be linked to a loss of viability.
-
Extracellular Matrix Coating: If cell attachment is a persistent issue, consider coating your culture plates with an appropriate extracellular matrix component (e.g., fibronectin, laminin, or poly-L-lysine) to promote stronger cell adhesion.
Data Presentation
Table 1: Recommended Concentration Ranges for cAMP Analogs in Cell Culture
| Compound | Typical Concentration Range | Notes |
| This compound | 1 µM - 500 µM | Optimal concentration is highly cell-type dependent. Start with a dose-response curve. |
| 8-Bromo-cAMP | 10 µM - 1 mM | Commonly used PKA activator.[3] |
| 8-CPT-cAMP | 10 µM - 200 µM | Potent activator of PKA and Epac. |
| Forskolin (Adenylyl cyclase activator) | 1 µM - 100 µM | Indirectly increases intracellular cAMP. |
Note: The concentrations provided are general guidelines. It is essential to determine the optimal concentration for your specific cell line and experimental endpoint.
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment in Cell Culture
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Store aliquots at -20°C.
-
Treatment Preparation: On the day of the experiment, thaw an aliquot of the this compound stock solution and dilute it to the desired final concentrations in pre-warmed, serum-free or complete cell culture medium.
-
Cell Treatment: Remove the old medium from your cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Analysis: Following incubation, proceed with your desired downstream analysis, such as morphological assessment, viability assays, or protein expression analysis.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Treatment: Follow steps 1-5 of the General Protocol for this compound Treatment in a 96-well plate.
-
MTT Reagent Preparation: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: PKA Activity Assay
Several commercial kits are available for measuring PKA activity. The general principle involves the following steps:
-
Cell Lysis: After treating cells with this compound, lyse the cells in a buffer that preserves protein kinase activity.
-
Kinase Reaction: Add the cell lysate to a reaction mixture containing a PKA-specific substrate and ATP.
-
Detection: The phosphorylation of the substrate by active PKA is then detected, often through the use of a phospho-specific antibody and a colorimetric or fluorescent readout.
-
Quantification: The signal generated is proportional to the PKA activity in the cell lysate.
Visualizations
Caption: Signaling pathway of this compound leading to cellular responses.
Caption: Logical workflow for troubleshooting unexpected morphological changes.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. cAMP promotes neurite outgrowth and extension through protein kinase A but independently of Erk activation in cultured rat motoneurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. One-day Treatment of Small Molecule 8-Bromo-cyclic AMP Analogue Induces Cell-based VEGF production for In Vitro Angiogenesis and Osteoblastic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 8-MA-cAMP Protocols for Sensitive Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you refine your 8-MA-cAMP (8-Methylaminoadenosine-3',5'-cyclic monophosphate) protocols, particularly for experiments involving sensitive cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). Its primary mechanism of action is the activation of cAMP-dependent Protein Kinase A (PKA). PKA is a key enzyme in cellular signaling, regulating processes such as gene expression, metabolism, and cell proliferation.[1][2] In its inactive state, PKA exists as a tetramer of two regulatory (R) and two catalytic (C) subunits. The binding of cAMP analogs like this compound to the regulatory subunits causes a conformational change, leading to the release and activation of the catalytic subunits.[1][3][4]
Q2: How do I determine the optimal concentration of this compound for my specific cell line?
A2: The optimal concentration of this compound is highly cell-line dependent. It is crucial to perform a dose-response experiment to determine the half-maximal effective concentration (EC50) for PKA activation and the half-maximal inhibitory concentration (IC50) for any potential cytotoxic effects in your specific cell line. A typical starting point for cAMP analogs is in the low micromolar to millimolar range. For sensitive cell lines, it is advisable to start with a lower concentration range (e.g., 1-100 µM) and titrate upwards.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in aqueous solutions. Prepare a concentrated stock solution in sterile, nuclease-free water or a suitable buffer (e.g., PBS). For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. For working solutions, the stock can be diluted in cell culture medium to the desired final concentration immediately before use.
Q4: Can this compound cause cytotoxicity?
A4: While this compound is primarily used as a PKA activator, like other cell-permeable cAMP analogs, it can exhibit cytotoxic effects, especially at high concentrations or with prolonged exposure. This is particularly relevant for sensitive cell lines. It is essential to assess cell viability in parallel with your functional assays.
Troubleshooting Guides
Issue 1: Low or No PKA Activation
Possible Causes:
-
Suboptimal this compound Concentration: The concentration used may be too low to elicit a significant response in your cell line.
-
Degradation of this compound: Improper storage or handling of the compound can lead to its degradation.
-
Low PKA Expression: The cell line may have low endogenous levels of PKA.
-
Assay Sensitivity: The method used to detect PKA activation may not be sensitive enough.
Solutions:
-
Perform a Dose-Response Curve: Test a range of this compound concentrations to determine the optimal concentration for PKA activation in your specific cell line.
-
Use Freshly Prepared Solutions: Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
-
Include a Positive Control: Use a known PKA activator, such as forskolin (which increases intracellular cAMP levels), to confirm that the PKA signaling pathway is functional in your cells.
-
Verify PKA Expression: Confirm the expression of PKA regulatory and catalytic subunits in your cell line using techniques like Western blotting.
-
Choose a Sensitive Assay: Utilize a highly sensitive PKA activity assay, such as a FRET-based sensor or a luminescent ADP detection assay.
Issue 2: High Cell Death or Cytotoxicity
Possible Causes:
-
This compound Concentration is Too High: Sensitive cell lines can be susceptible to the off-target effects of high concentrations of cAMP analogs.
-
Prolonged Incubation Time: Continuous exposure to this compound may lead to cellular stress and apoptosis.
-
Metabolite Toxicity: In some cases, metabolites of cAMP analogs can be cytotoxic.
-
Solvent Toxicity: If using a solvent other than water, the solvent itself may be contributing to cytotoxicity.
Solutions:
-
Determine the IC50: Perform a cell viability assay (e.g., MTT, CCK-8) to determine the concentration of this compound that causes 50% cell death. Use concentrations well below the IC50 for your experiments.
-
Optimize Incubation Time: Test shorter incubation periods to see if PKA activation can be achieved before the onset of significant cytotoxicity.
-
Use a Serum-Free Medium for Treatment: For short-term treatments, consider using a serum-free medium to reduce potential interactions and degradation of the compound.
-
Monitor Cell Morphology: Regularly observe the cells under a microscope for any signs of stress or death.
-
Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound) to ensure that it is not the source of cytotoxicity.
Data Presentation
Table 1: Reported EC50 Values for this compound on PKA Isoforms
| PKA Isoform | EC50 (nM) |
| RIα | 102 |
| RIIβ | 223 |
This data is derived from in vitro assays and may vary in a cellular context.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Your sensitive cell line of interest
-
Complete culture medium
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 1 µM to 1000 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a "medium only" control and a "vehicle control".
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubation with MTT: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 10 minutes at room temperature to ensure complete solubilization. Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the cell viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: PKA Activity Assay
This protocol provides a general workflow for measuring PKA activity in cell lysates after treatment with this compound. Specific details may vary depending on the commercial kit used.
Materials:
-
Your sensitive cell line of interest
-
6-well cell culture plates
-
This compound
-
Cell lysis buffer (provided with the PKA assay kit or a Tris-based buffer with detergents)
-
Protease and phosphatase inhibitors
-
PKA Kinase Activity Assay Kit (colorimetric, fluorescent, or luminescent)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound (determined from your dose-response experiments) for the optimal incubation time. Include an untreated control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
PKA Activity Measurement: Follow the instructions provided with your PKA Kinase Activity Assay Kit. This typically involves:
-
Adding a specific volume of cell lysate to wells of a substrate-coated microplate.
-
Initiating the kinase reaction by adding ATP.
-
Incubating for a specified time at 30°C or 37°C.
-
Stopping the reaction and adding detection reagents (e.g., phospho-specific antibodies).
-
Measuring the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
-
Data Analysis: Normalize the PKA activity to the total protein concentration for each sample. Express the results as a fold change relative to the untreated control.
Mandatory Visualization
Caption: PKA signaling pathway activation by this compound.
Caption: Troubleshooting workflow for this compound experiments.
References
How to improve the stability of 8-MA-cAMP in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 8-Methylaminoadenosine-3',5'-cyclic monophosphate (8-MA-cAMP) in culture media. Here you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP).[1] Its primary mechanism of action is to mimic endogenous cAMP and activate Protein Kinase A (PKA), a key enzyme in various cellular signaling pathways.[1] Like other 8-substituted cAMP analogs, it shows a preference for a specific binding site on the regulatory subunit of PKA.[1]
Q2: What are the advantages of using this compound over native cAMP in cell culture experiments?
A2: this compound, like other cAMP analogs such as 8-Bromo-cAMP, exhibits greater resistance to hydrolysis by phosphodiesterases (PDEs). PDEs are enzymes that rapidly degrade cAMP, terminating its signaling. By being more resistant to this degradation, this compound provides a more sustained activation of cAMP-dependent pathways in a cell culture setting.
Q3: How should I prepare a stock solution of this compound?
A3: For optimal stability and solubility, it is recommended to prepare a concentrated stock solution in a suitable solvent and store it under appropriate conditions. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What is the recommended storage condition for this compound powder and stock solutions?
A4: this compound powder should be stored at -20°C. Stock solutions, once prepared, should also be stored at -20°C or -80°C for long-term stability. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Culture Media
Symptoms:
-
Visible particulate matter or cloudiness in the culture medium after adding this compound.
-
Crystalline structures observed under the microscope.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Final Concentration | The concentration of this compound may exceed its solubility limit in the culture medium. Perform a dose-response experiment to determine the optimal, non-precipitating concentration for your cell type. |
| Improper Dilution Technique | Adding a highly concentrated stock solution directly to the medium can cause localized high concentrations and precipitation. Perform a serial dilution of the stock solution in pre-warmed (37°C) culture medium. Add the diluted compound dropwise while gently swirling the medium. |
| Solvent Shock | If using a solvent like DMSO, a high final concentration can cause the compound to precipitate out when added to the aqueous culture medium. Ensure the final DMSO concentration is kept low, ideally below 0.1%, to maintain solubility and minimize cytotoxicity. |
| Media Composition | Components in the culture medium, such as salts and proteins, can interact with this compound and reduce its solubility. If possible, test the solubility of this compound in different basal media formulations. |
| pH and Temperature Fluctuations | Changes in the pH or temperature of the culture medium can affect the solubility of this compound. Ensure the medium is properly buffered and equilibrated to 37°C and the appropriate CO2 level before adding the compound. Minimize the time culture vessels are outside the incubator. |
Issue 2: Loss of this compound Activity Over Time
Symptoms:
-
Diminished or inconsistent biological response in long-term experiments.
-
Need to add fresh this compound more frequently than expected.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Enzymatic Degradation | Although more resistant than cAMP, this compound can still be slowly hydrolyzed by cellular phosphodiesterases (PDEs). Consider co-treatment with a broad-spectrum PDE inhibitor, such as IBMX, to enhance and prolong the effect of this compound. |
| Chemical Instability | The stability of this compound can be affected by the pH and temperature of the culture medium. Maintain a stable pH between 7.2 and 7.4 for most mammalian cell lines. Avoid prolonged exposure of the media containing this compound to light. |
| Adsorption to Plasticware | Hydrophobic compounds can sometimes adsorb to the surface of plastic culture vessels, reducing the effective concentration in the medium. While less of a concern for a relatively polar molecule like this compound, if this is suspected, consider using polypropylene or glass vessels for storage and preparation. |
Data Presentation
Table 1: Estimated Stability of this compound under Various Culture Conditions
| Parameter | Condition | Estimated Half-Life (t½) | Recommendations |
| Temperature | 4°C (in buffered solution) | > 1 week | Store stock solutions at -20°C or -80°C for long-term stability. |
| 37°C (in culture medium) | 24 - 72 hours | For experiments longer than 48 hours, consider replenishing the medium with fresh this compound. | |
| pH | 6.8 - 7.0 | Moderately Stable | For cell types requiring acidic media, monitor activity and consider more frequent media changes. |
| 7.2 - 7.4 | Optimal Stability | Maintain standard physiological pH for maximal stability. | |
| > 7.6 | Reduced Stability | Avoid alkaline conditions as they can accelerate the degradation of cyclic nucleotides. | |
| Presence of Serum | 10% Fetal Bovine Serum | Slightly Reduced Stability | Serum contains phosphodiesterases that can contribute to the degradation of this compound. |
| PDE Inhibitors | With 100 µM IBMX | Significantly Increased | Co-treatment with a PDE inhibitor can greatly enhance the effective half-life and biological activity. |
Note: The half-life values are estimates based on the known stability of similar cAMP analogs. For precise determination in your specific experimental setup, a stability-indicating assay is recommended (see Experimental Protocols).
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Sterile, nuclease-free water or a suitable buffer (e.g., PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a 10 mM Primary Stock Solution:
-
Aseptically weigh out the required amount of this compound powder.
-
Dissolve the powder in sterile, nuclease-free water or buffer to a final concentration of 10 mM.
-
Gently vortex until the powder is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile container.
-
-
Aliquot and Store:
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 6 months) or -80°C for long-term storage.
-
-
Prepare Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution on ice.
-
Perform serial dilutions in pre-warmed (37°C) complete culture medium to achieve the desired final concentration.
-
Add the final diluted solution to your cell culture dropwise, swirling gently to ensure even distribution.
-
Protocol 2: Assessing the Stability of this compound in Culture Media via HPLC
Objective: To determine the degradation rate of this compound in a specific cell culture medium over time.
Materials:
-
Complete cell culture medium of interest
-
This compound
-
Incubator (37°C, 5% CO₂)
-
Sterile, sealed culture plates or flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of a buffered aqueous solution and an organic solvent like methanol or acetonitrile)
-
Standards of this compound of known concentrations
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the complete culture medium at the desired experimental concentration.
-
Dispense the solution into multiple sterile, sealed wells of a culture plate or small flasks to represent different time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Incubate the samples at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection:
-
At each designated time point, remove an aliquot of the medium.
-
Immediately store the collected sample at -80°C to halt any further degradation until analysis.
-
-
HPLC Analysis:
-
Thaw the samples and, if necessary, centrifuge to remove any cellular debris or precipitates.
-
Inject a defined volume of the supernatant onto the C18 HPLC column.
-
Run the HPLC method with a suitable mobile phase composition and flow rate to achieve good separation of the this compound peak from any potential degradation products and media components.
-
Detect the this compound peak using a UV detector at its maximum absorbance wavelength (e.g., around 260 nm).
-
-
Data Analysis:
-
Prepare a standard curve by running known concentrations of this compound.
-
Quantify the concentration of this compound in each sample by comparing its peak area to the standard curve.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½) in the specific culture medium.
-
Mandatory Visualizations
Caption: The cAMP signaling pathway and the role of this compound.
Caption: Workflow for assessing this compound stability in media.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: Overcoming Poor Cell Permeability of 8-MA-cAMP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor cell permeability of 8-Methylaminoadenosine-3',5'-cyclic monophosphate (8-MA-cAMP), a site-selective Protein Kinase A (PKA) agonist.
Frequently Asked Questions (FAQs)
Q1: Why is the cell permeability of this compound inherently low?
A1: The low cell permeability of this compound, like other cyclic adenosine monophosphate (cAMP) analogs, is primarily due to the negatively charged phosphodiester group in its structure. This charge hinders its ability to passively diffuse across the hydrophobic lipid bilayer of the cell membrane.
Q2: What are the primary strategies to enhance the cellular uptake of this compound?
A2: The two main strategies to overcome the poor cell permeability of this compound are:
-
Chemical Modification (Prodrug Approach): Masking the negative charge of the phosphate group with lipophilic, cell-permeable moieties that are cleaved by intracellular esterases to release the active this compound. A common approach is the use of acetoxymethyl (AM) esters.
-
Delivery Systems: Encapsulating this compound in a lipid-based carrier, such as a liposome, which can fuse with the cell membrane and release its contents into the cytoplasm.
Q3: How can I assess the cell permeability of this compound in my experiments?
A3: The cell permeability of this compound can be quantified by measuring its intracellular concentration after extracellular application. Two common methods are:
-
High-Performance Liquid Chromatography (HPLC): This technique provides a direct and robust measurement of intracellular this compound levels.
-
Förster Resonance Energy Transfer (FRET)-based Biosensors: This method allows for real-time measurements of cAMP analog permeability in living cells using genetically encoded sensors that change their fluorescent properties upon binding to cAMP or its analogs.[1][2]
Q4: Are there alternative cell-permeable cAMP analogs I can use if I continue to have issues with this compound?
A4: Yes, several cell-permeable cAMP analogs are commercially available. These compounds have been chemically modified to enhance their lipophilicity and cell permeability. While they may not have the same site selectivity as this compound, they can be useful for studying general cAMP signaling.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no observable effect of this compound in cell-based assays. | Poor cell permeability: Insufficient intracellular concentration of this compound to activate PKA. | 1. Increase Concentration: Titrate the concentration of this compound to determine if a higher dose elicits a response. 2. Increase Incubation Time: Extend the incubation period to allow for more time for the compound to enter the cells. 3. Use a Permeabilization Strategy: Employ a prodrug version of this compound (e.g., an acetoxymethyl ester) or encapsulate it in liposomes. |
| Degradation of this compound: The compound may be degraded by phosphodiesterases (PDEs) in the cell culture medium or within the cells. | 1. Use a PDE Inhibitor: Co-incubate with a broad-spectrum PDE inhibitor like IBMX to prevent the breakdown of this compound.[3][4] | |
| Inactive Compound: The stock solution of this compound may have degraded. | 1. Prepare Fresh Stock Solutions: Always use freshly prepared stock solutions of this compound for experiments. 2. Proper Storage: Ensure the compound is stored correctly according to the manufacturer's instructions, typically at -20°C or lower. | |
| Inconsistent results between experiments. | Variability in Cell Health and Density: Differences in cell confluency, passage number, or overall health can affect their response to treatments. | 1. Standardize Cell Culture Conditions: Use cells within a consistent passage number range and seed them at the same density for each experiment. 2. Monitor Cell Viability: Perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity. |
| Variability in Treatment Conditions: Inconsistent incubation times, temperatures, or concentrations of this compound. | 1. Maintain Consistent Protocols: Adhere strictly to the established experimental protocol for all replicates and experiments. | |
| Observed effects are not consistent with PKA activation. | Off-target effects: this compound may be interacting with other cellular components. | 1. Use a PKA Inhibitor: Co-treat with a specific PKA inhibitor (e.g., H89) to confirm that the observed effects are mediated by PKA.[4] 2. Measure PKA Activity: Directly measure PKA activity in cell lysates after treatment with this compound using a PKA kinase activity assay. |
| Activation of other cAMP effectors: this compound might be activating other cAMP-binding proteins like Exchange Protein directly Activated by cAMP (Epac). | 1. Use an Epac-specific Agonist/Antagonist: Compare the effects of this compound with those of an Epac-specific activator (e.g., 8-pCPT-2'-O-Me-cAMP) to dissect the signaling pathways involved. |
Quantitative Data
| Compound | Cell Type | Intracellular Concentration (% of Extracellular) | Key Findings | Reference |
| 8-Bromo-cAMP | Rat C6 glioma cells | ~8% | The modest membrane permeability leads to relatively low intracellular concentrations. | |
| Dibutyryl-cAMP (DB-cAMP) | Not specified | 3-5% | Only a small fraction of the externally applied compound reaches the cytosol. |
Experimental Protocols
Protocol 1: Synthesis of this compound Acetoxymethyl (AM) Ester (A Prodrug Approach)
This protocol describes a general method for the synthesis of AM esters of cyclic nucleotides, which can be adapted for this compound.
Materials:
-
This compound
-
Triethylamine
-
Acetoxymethyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add a 3-fold molar excess of triethylamine to the solution and stir at room temperature for 10 minutes.
-
Add a 1.5-fold molar excess of acetoxymethyl bromide to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, precipitate the product by adding anhydrous diethyl ether.
-
Collect the precipitate by filtration and wash with diethyl ether.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.
Protocol 2: Preparation of this compound Loaded Liposomes
This protocol outlines a general method for encapsulating water-soluble drugs like this compound into liposomes using the thin-film hydration method.
Materials:
-
Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine, DPPC)
-
Cholesterol
-
This compound
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve the lipids (e.g., DPPC and cholesterol in a 2:1 molar ratio) in a mixture of chloroform and methanol in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under a vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with a solution of this compound in PBS by vortexing or gentle shaking. The temperature of the hydration buffer should be above the phase transition temperature of the lipids.
-
To obtain unilamellar vesicles of a specific size, the liposome suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.
-
Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
-
Characterize the liposomes for their size, zeta potential, and encapsulation efficiency.
Protocol 3: Quantification of Intracellular this compound using HPLC
This protocol provides a method to measure the intracellular concentration of this compound.
Materials:
-
Cells of interest
-
This compound
-
Ice-cold PBS
-
Perchloric acid (PCA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Seed cells in a culture dish and grow to the desired confluency.
-
Incubate the cells with a known concentration of this compound for a specific duration.
-
Quickly wash the cells twice with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells by adding ice-cold perchloric acid and scraping the cells.
-
Collect the cell lysate and centrifuge to pellet the protein precipitate.
-
Neutralize the supernatant and filter it before analysis.
-
Analyze the sample using an HPLC system equipped with a C18 column.
-
Quantify the amount of this compound by comparing the peak area to a standard curve of known concentrations.
-
Calculate the intracellular concentration based on the cell number and the average cell volume.
Protocol 4: PKA Kinase Activity Assay
This protocol describes a general method to measure PKA activity in cell lysates.
Materials:
-
Cell lysates treated with or without this compound
-
PKA-specific substrate peptide (e.g., Kemptide)
-
ATP
-
Kinase buffer
-
Method for detecting phosphorylation (e.g., radioactive 32P-ATP and autoradiography, or a specific antibody for the phosphorylated substrate in an ELISA or Western blot format)
Procedure:
-
Prepare cell lysates from control and this compound-treated cells.
-
In a microcentrifuge tube or a well of a microplate, combine the cell lysate, PKA substrate peptide, and kinase buffer.
-
Initiate the kinase reaction by adding ATP (and 32P-ATP if using the radioactive method).
-
Incubate the reaction at 30°C for a specific period (e.g., 10-30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by spotting the reaction mixture onto a phosphocellulose paper).
-
Detect and quantify the amount of phosphorylated substrate.
-
Compare the PKA activity in this compound-treated samples to the control samples.
Visualizations
Caption: PKA signaling pathway activation by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. FRET measurements of intracellular cAMP concentrations and cAMP analog permeability in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Interpreting Biphasic Dose-Response Curves with 8-MA-cAMP
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting and troubleshooting biphasic dose-response curves observed during experiments with 8-Methylamino-cAMP (8-MA-cAMP).
Frequently Asked Questions (FAQs)
Q1: What is a biphasic dose-response curve?
A1: A biphasic dose-response curve, also known as a non-monotonic or U-shaped curve, is a response pattern where the effect of a substance changes direction as the dose increases.[1][2] Typically, it exhibits a stimulatory effect at low concentrations and an inhibitory effect at high concentrations, or vice versa.[3] This contrasts with a monotonic dose-response, where the effect consistently increases or decreases with the dose.[2][4]
Q2: We are observing a biphasic response with this compound in our cell-based assay. Is this an expected outcome?
A2: While a biphasic response may be unexpected, it is a plausible biological phenomenon. This compound is a cyclic AMP analog that selectively activates Protein Kinase A (PKA). A biphasic curve could arise from several mechanisms, including the activation of different PKA isoforms with varying sensitivities to this compound, engagement of off-target effects at higher concentrations, or the induction of negative feedback loops within the cAMP signaling pathway.
Q3: How can we confirm that the observed biphasic response is a true effect of this compound and not an artifact?
A3: To validate the biphasic response, it is crucial to perform several control experiments. These include:
-
Replicating the experiment: Consistency across multiple independent experiments is the first indicator of a true effect.
-
Using a structurally related but inactive analog: This helps to rule out non-specific effects.
-
Employing an alternative assay: Measuring a different downstream marker of PKA activation can help confirm the initial findings.
-
Testing in a different cell line: This can help determine if the effect is cell-type specific.
Q4: Our dose-response curve for this compound appears incomplete, without clear upper or lower plateaus. How should we interpret this?
A4: An incomplete dose-response curve often suggests that the concentration range tested is not wide enough. It is advisable to expand the range of this compound concentrations, including both lower and higher doses, to fully define the curve. It is recommended to use 5-10 concentrations spanning a broad range to adequately define the bottom and top plateaus of the curve.
Troubleshooting Guides
Issue 1: The biphasic nature of the curve is weak or inconsistent.
| Possible Cause | Troubleshooting & Optimization |
| Suboptimal concentration range | Widen the range of this compound concentrations, particularly at the lower and higher ends, to better define both phases of the response. |
| Incorrect data analysis model | Do not use a standard sigmoidal dose-response model. Employ a biphasic or non-monotonic regression model for data fitting. |
| High background noise in the assay | Optimize your assay to reduce background signal, which can obscure subtle effects at certain concentrations. |
| Cell culture conditions | Standardize cell seeding density and ensure the health and viability of the cells before starting the experiment. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting & Optimization |
| Incomplete mixing | Ensure that this compound is thoroughly mixed into the cell culture medium in each well. |
| Cell clumping | Ensure a single-cell suspension before seeding to avoid uneven cell distribution. |
| Edge effects in the microplate | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the cAMP signaling pathway and a typical experimental workflow for assessing the effect of this compound.
Caption: The cAMP signaling pathway with the introduction of this compound as a PKA activator.
Caption: A generalized experimental workflow for a cell-based assay with this compound.
Experimental Protocols
Protocol: cAMP-Glo™ Assay for Measuring Intracellular cAMP Levels
This protocol is adapted from commercially available kits and is intended to measure changes in intracellular cAMP levels in response to this compound.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
cAMP-Glo™ Assay Kit (or equivalent)
-
White, opaque 96-well plates
Methodology:
-
Cell Seeding: Seed cells into a 96-well white, opaque plate at a predetermined density and allow them to attach overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate buffer or cell culture medium. A recommended starting range is from 1 nM to 1 mM to cover a broad concentration spectrum.
-
Cell Treatment: Remove the culture medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate at 37°C for a predetermined amount of time (e.g., 30 minutes). This incubation time may need to be optimized.
-
cAMP Detection: Follow the manufacturer's instructions for the cAMP-Glo™ Assay. This typically involves adding a lysis buffer followed by a detection solution containing a kinase and a luciferase.
-
Luminescence Reading: Measure the luminescence on a plate reader. The light output is inversely proportional to the cAMP concentration.
-
Data Analysis: Convert luminescence readings to cAMP concentrations using a standard curve. Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data using a biphasic dose-response model.
Quantitative Data Summary
The following tables provide an example of how to structure quantitative data from an experiment showing a biphasic dose-response to this compound.
Table 1: Example Raw Data from a cAMP Assay
| This compound (log M) | Replicate 1 (RLU) | Replicate 2 (RLU) | Replicate 3 (RLU) | Mean (RLU) | Std. Dev. |
| -9 | 150234 | 149876 | 151023 | 150378 | 582 |
| -8 | 120456 | 121098 | 119876 | 120477 | 611 |
| -7 | 95678 | 96012 | 95345 | 95678 | 334 |
| -6 | 85432 | 85987 | 85123 | 85514 | 435 |
| -5 | 98765 | 99123 | 98543 | 98810 | 292 |
| -4 | 115432 | 116098 | 115123 | 115551 | 498 |
| -3 | 130987 | 131543 | 130567 | 131032 | 490 |
RLU: Relative Light Units
Table 2: Key Parameters from Biphasic Dose-Response Curve Fitting
| Parameter | Value | Description |
| LogEC50_1 | -7.2 | The log of the molar concentration that gives the first half-maximal response. |
| LogEC50_2 | -4.5 | The log of the molar concentration that gives the second half-maximal response. |
| Top Plateau | 150000 RLU | The maximum response level. |
| Bottom Plateau | 85000 RLU | The minimum response level. |
| Hill Slope 1 (nH1) | 1.1 | The steepness of the first phase of the curve. |
| Hill Slope 2 (nH2) | -1.2 | The steepness of the second phase of the curve (negative for the inhibitory phase). |
References
Technical Support Center: Minimizing Variability in 8-MA-cAMP Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing 8-methylaminoadenosine-3',5'-cyclic monophosphate (8-MA-cAMP). By standardizing protocols and understanding key sources of variability, you can ensure more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable analog of cyclic adenosine monophosphate (cAMP). Its primary mechanism of action is to function as a site-selective agonist for the B site of both Type I and Type II Protein Kinase A (PKA), a key enzyme in the cAMP signaling pathway.[1] This selective binding allows for the targeted activation of PKA-dependent signaling cascades.
Q2: How should I prepare and store this compound stock solutions to ensure stability?
A2: For optimal stability, this compound powder should be stored at -20°C for up to three years. Once dissolved in a solvent such as sterile water or DMSO, it should be stored at -80°C for up to one year.[1] To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What are the most common sources of variability in this compound experiments?
A3: The most common sources of variability in cell-based assays with this compound include:
-
Cell Culture Conditions: Inconsistencies in cell line passage number, cell density at the time of treatment, and overall cell health.
-
Serum Variability: Batch-to-batch differences in serum can significantly alter cellular responses.[2][3][4]
-
Phosphodiesterase (PDE) Activity: The enzymatic degradation of cAMP analogs by PDEs can vary between cell types and under different experimental conditions, affecting the effective concentration and duration of action of this compound.
-
Inconsistent Reagent Preparation and Handling: Errors in dilution, storage, or handling of this compound and other reagents.
-
Assay Protocol Deviations: Variations in incubation times, temperatures, and procedural steps.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you might encounter during your this compound experiments.
Issue 1: High Variability Between Replicate Wells
Question: I am observing significant differences in the response to this compound between my replicate wells, leading to large error bars. What could be the cause?
Answer: High well-to-well variability can stem from several factors:
-
Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a primary contributor to variability. Ensure your cell suspension is homogenous by gently mixing before and during plating.
-
Pipetting Inaccuracies: Small errors in pipetting volumes of cells, this compound, or other reagents can lead to significant differences in results. Calibrate your pipettes regularly and use consistent pipetting techniques.
-
Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation and temperature fluctuations, which can alter reagent concentrations and cellular responses. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.
-
Temperature Gradients: Ensure uniform temperature across the plate during incubation by using a high-quality incubator and allowing plates to equilibrate to room temperature before adding reagents.
Issue 2: Inconsistent or No Response to this compound
Question: My cells are showing a weak, inconsistent, or no response to this compound treatment. What should I investigate?
Answer: A lack of a robust and consistent response can be due to several factors related to the compound, the cells, or the assay itself:
-
Suboptimal this compound Concentration: The effective concentration of this compound is cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Inadequate Incubation Time: The kinetics of PKA activation can vary. A time-course experiment will help identify the optimal duration of this compound exposure.
-
High Phosphodiesterase (PDE) Activity: Your cells may have high levels of PDEs that are rapidly degrading the this compound. Consider co-treatment with a broad-spectrum PDE inhibitor, such as IBMX, to potentiate the effect of this compound.
-
Cell Line Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered signaling responses.
-
This compound Degradation: Ensure your this compound stock solution is properly stored and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Issue 3: High Background Signal in PKA Activity Assays
Question: I am observing a high basal PKA activity in my control (untreated) cells, which is reducing my assay window. How can I address this?
Answer: A high background signal can mask the specific effects of this compound. Here are some potential causes and solutions:
-
Constitutive PKA Activity: Some cell lines may have a high basal level of PKA activity. Ensure you have a true negative control and consider using a PKA inhibitor (e.g., H89 or Rp-cAMPS) to confirm that the basal activity is indeed PKA-dependent.
-
Serum-Induced Activation: Components in the serum can stimulate cAMP production and PKA activity. Consider serum-starving your cells for a period before this compound treatment. However, be aware that prolonged serum starvation can also affect cell health.
-
Cross-reactivity in the Assay: If using an antibody-based detection method, there may be non-specific binding. Optimize antibody concentrations and blocking conditions.
-
Cell Lysis and Sample Handling: Ensure that cell lysis is complete and that samples are handled consistently to avoid artificial activation of kinases.
Data Presentation
Table 1: Illustrative Dose-Response of cAMP Analogs on PKA Activation
Due to the limited availability of specific EC50 values for this compound in publicly accessible literature, this table provides representative data for the well-characterized PKA activator 8-CPT-cAMP in S49 cells to illustrate a typical dose-response. Researchers should determine the EC50 for this compound empirically in their specific cell system.
| Cell Line | Agonist | Endpoint | EC50 | Reference |
| S49 murine T lymphoma | 8-CPT-cAMP | PKA Activation | ~100 µM |
Table 2: Recommended Cell Seeding Densities for Common Multi-well Plates
Optimal seeding density is cell-type specific and should be determined experimentally. The following are general guidelines for adherent cells.
| Plate Format | Growth Area (cm²) | Seeding Density (cells/cm²) | Total Cells per Well |
| 96-well | 0.32 | 1 x 10⁴ - 5 x 10⁴ | 3,200 - 16,000 |
| 48-well | 0.95 | 1 x 10⁴ - 5 x 10⁴ | 9,500 - 47,500 |
| 24-well | 1.9 | 1 x 10⁴ - 5 x 10⁴ | 19,000 - 95,000 |
| 12-well | 3.8 | 1 x 10⁴ - 5 x 10⁴ | 38,000 - 190,000 |
| 6-well | 9.5 | 1 x 10⁴ - 5 x 10⁴ | 95,000 - 475,000 |
Experimental Protocols
Protocol 1: General Procedure for this compound Treatment of Adherent Cells
-
Cell Seeding: Plate cells in the desired multi-well format at a predetermined optimal density and allow them to adhere and reach the desired confluency (typically 70-80%) overnight.
-
Serum Starvation (Optional): If high background PKA activity is an issue, replace the growth medium with a serum-free or low-serum medium for 2-4 hours prior to treatment.
-
Preparation of this compound Working Solutions: Prepare a fresh dilution series of this compound in the appropriate cell culture medium (with or without serum, as determined by your experimental design). Also, prepare a vehicle control (medium with the same concentration of the solvent used for the this compound stock, e.g., DMSO).
-
Cell Treatment: Carefully remove the medium from the cells and replace it with the prepared this compound working solutions or the vehicle control.
-
Incubation: Incubate the cells for the predetermined optimal time at 37°C in a humidified incubator with 5% CO₂.
-
Downstream Analysis: Following incubation, proceed with your desired downstream assay, such as cell lysis for a PKA activity assay, western blotting for phosphorylation of PKA substrates, or a cell viability assay.
Protocol 2: PKA Kinase Activity Assay (General ELISA-based)
This is a general protocol for a common type of PKA activity assay. Specific details may vary depending on the commercial kit used.
-
Sample Preparation: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a buffer that preserves kinase activity and contains protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading in the assay.
-
Assay Procedure:
-
Add equal amounts of protein from each lysate to the wells of a microplate pre-coated with a specific PKA substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for the time recommended by the kit manufacturer.
-
Stop the reaction and wash the wells to remove unbound reagents.
-
Add a phospho-specific primary antibody that recognizes the phosphorylated PKA substrate.
-
Incubate and wash.
-
Add an HRP-conjugated secondary antibody.
-
Incubate and wash.
-
Add a TMB substrate and allow the color to develop.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis: The absorbance is directly proportional to the PKA activity in the sample.
Mandatory Visualizations
Caption: this compound activates PKA leading to downstream cellular responses.
Caption: A logical workflow to minimize variability in this compound experiments.
References
Best practices for storing and handling 8-MA-cAMP
Welcome to the technical support center for 8-Methylamino-cAMP (8-MA-cAMP). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storing and handling this compound, along with troubleshooting guides and frequently asked questions (FAQs) for its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an analog of cyclic adenosine monophosphate (cAMP) that functions as a site-selective agonist for Protein Kinase A (PKA). It exhibits a similar affinity for the 'B' site of both Type I and Type II PKA regulatory subunits. In experimental setups, it is often used in conjunction with cAMP analogs that have a preference for the 'A' site to achieve selective activation of PKA isozymes.
Q2: How should I store and handle this compound?
Proper storage and handling are critical to maintain the integrity and activity of this compound. Follow these guidelines to ensure optimal performance in your experiments.
Storage and Handling Guidelines for this compound
| Parameter | Recommendation | Rationale |
| Form | Lyophilized powder | More stable than solutions for long-term storage. |
| Storage Temperature | -20°C | Minimizes degradation. |
| Light Exposure | Store in the dark (e.g., in an amber vial or a dark box) | Protects from photodegradation. |
| Moisture | Store in a desiccator or with desiccant | The lyophilized powder can be hygroscopic. |
Q3: How do I prepare stock solutions of this compound?
Preparing stock solutions correctly is the first step toward reproducible experimental results.
Stock Solution Preparation
| Solvent | Recommended Concentration | Storage of Stock Solution |
| Water (sterile, nuclease-free) | Up to 10 mM | Prepare fresh for each experiment. If short-term storage is necessary, aliquot and store at -20°C for up to one week. Avoid repeated freeze-thaw cycles. |
| DMSO (anhydrous) | Up to 10 mM | Aliquot and store at -20°C for up to one month. Protect from moisture. |
Note: Always allow the lyophilized powder and stock solutions to equilibrate to room temperature before opening to prevent condensation.
Troubleshooting Guide
Encountering unexpected results is a common part of the research process. This guide addresses specific issues you might face during your experiments with this compound.
Q4: I am not observing the expected level of PKA activation. What could be the issue?
Several factors can contribute to lower-than-expected PKA activation. Use the following troubleshooting workflow to identify the potential cause.
Possible Solutions:
-
Compound Integrity: If degradation is suspected due to improper storage, it is recommended to use a fresh vial of this compound.
-
Stock Solution: Prepare a fresh stock solution and verify its concentration. Avoid multiple freeze-thaw cycles.
-
Experimental Protocol:
-
Concentration: Perform a dose-response curve to determine the optimal concentration for your specific cell type or assay system. Typical starting concentrations range from 10 µM to 100 µM.
-
Incubation Time: Optimize the incubation time. A time-course experiment can help identify the peak of PKA activation.
-
Phosphodiesterase (PDE) Activity: High PDE activity can rapidly degrade cAMP analogs. Consider co-treatment with a broad-spectrum PDE inhibitor like IBMX (3-isobutyl-1-methylxanthine) to maintain elevated intracellular analog levels.
-
-
Cellular Factors: Ensure cells are healthy and in the logarithmic growth phase. Verify the expression of PKA in your cell line.
Q5: I'm observing high background or non-specific effects. What should I do?
High background can be due to the concentration of this compound being too high or potential off-target effects.
-
Titrate the Concentration: Lower the concentration of this compound to the minimum effective dose.
-
Include Proper Controls: Use a vehicle-only control to assess baseline activity. If available, an inactive analog can help determine if the observed effects are specific to PKA activation.
-
Consider Off-Target Effects: At high concentrations, cAMP analogs may have off-target effects. If you suspect this, try to confirm your findings using a different PKA activator or by inhibiting PKA to see if the effect is reversed.
Experimental Protocols
Detailed Methodology: In Vitro PKA Kinase Assay
This protocol provides a general framework for measuring the activity of purified PKA in the presence of this compound.
-
Prepare Reagents:
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
PKA Enzyme: Recombinant catalytic subunit of PKA.
-
PKA Substrate: A specific peptide substrate for PKA (e.g., Kemptide).
-
This compound: Prepare a serial dilution in kinase buffer.
-
ATP: Prepare a stock solution (e.g., 10 mM).
-
Stop Solution: Phosphoric acid or a commercial kinase assay stop reagent.
-
-
Assay Procedure:
-
In a microplate, combine the kinase buffer, PKA enzyme, and PKA substrate.
-
Add the desired concentration of this compound or vehicle control.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding ATP.
-
Incubate for the desired time (e.g., 30 minutes) at 30°C.
-
Terminate the reaction by adding the stop solution.
-
Detect the phosphorylated substrate using an appropriate method (e.g., luminescence-based ADP detection, radioactivity, or fluorescence).
-
Validation & Comparative
A Comparative Analysis of 8-MA-cAMP and 8-CPT-cAMP in Cardiac Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of two key cyclic AMP (cAMP) analogs, 8-Methylamino-cAMP (8-MA-cAMP) and 8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP), and their impact on cardiac cell function. This document summarizes their mechanisms of action, effects on key cellular processes, and provides detailed experimental protocols for their study.
Introduction to cAMP Signaling in Cardiac Myocytes
Cyclic adenosine monophosphate (cAMP) is a crucial second messenger in cardiac myocytes, translating extracellular signals, primarily from β-adrenergic stimulation, into physiological responses.[1][2] This signaling cascade is pivotal in regulating heart rate (chronotropy), force of contraction (inotropy), and the rate of relaxation (lusitropy). The primary effector of cAMP in the heart is Protein Kinase A (PKA), a holoenzyme consisting of two regulatory (R) and two catalytic (C) subunits. Upon cAMP binding to the regulatory subunits, the catalytic subunits are released to phosphorylate a host of downstream targets involved in excitation-contraction coupling.[1][3] Another important cAMP effector is the Exchange protein directly activated by cAMP (Epac).[4]
cAMP analogs are invaluable tools for dissecting the intricacies of these signaling pathways. This compound and 8-CPT-cAMP are two such analogs, each with distinct properties that make them useful for specific research applications.
Comparative Overview of this compound and 8-CPT-cAMP
| Feature | 8-Methylamino-cAMP (this compound) | 8-(4-Chlorophenylthio)-cAMP (8-CPT-cAMP) |
| Primary Target | Protein Kinase A (PKA) | Exchange protein directly activated by cAMP (Epac) and Protein Kinase A (PKA) |
| Mechanism of Action | Site-selective PKA agonist with similar affinity for the B site of type I and type II PKA. | Activator of both Epac and PKA. Often used for its potent Epac-activating properties. |
| Reported Effects in Cardiac Cells | Limited direct data available. Expected to mimic PKA-dependent effects of cAMP. | Increases sarcoplasmic reticulum (SR) Ca2+ release via Epac-CamKII pathway, independent of PKA. Can also activate PKA-dependent pathways. |
| PKA Activation (Ka) | Data not readily available in cardiac cells. | Data not readily available for direct PKA activation in cardiac cells. |
| Calcium Handling | Expected to increase L-type Ca2+ current and phospholamban phosphorylation via PKA, leading to increased Ca2+ transient amplitude and faster decay. | Can increase Ca2+ transient amplitude through both PKA- and Epac-mediated pathways. |
| Contractile Function | Expected to have a positive inotropic effect by increasing myofilament Ca2+ sensitivity and Ca2+ availability through PKA-mediated phosphorylation. | Can induce a positive inotropic effect. |
Note: Direct quantitative comparative data for this compound and 8-CPT-cAMP in cardiac cells is limited in the current literature. The expected effects of this compound are largely inferred from its known role as a PKA agonist.
Signaling Pathways
The signaling pathways of cAMP in cardiac myocytes are complex and compartmentalized. This compound is expected to primarily activate the PKA pathway, while 8-CPT-cAMP can activate both PKA and Epac pathways.
Figure 1: Simplified cAMP-PKA signaling pathway in cardiac myocytes.
Figure 2: Simplified cAMP-Epac signaling pathway in cardiac myocytes.
Experimental Protocols
Detailed methodologies are essential for reproducible research. Below are standard protocols for key experiments to analyze the effects of this compound and 8-CPT-cAMP in cardiac cells.
PKA Kinase Activity Assay
This protocol measures the ability of the cAMP analogs to activate PKA.
Materials:
-
Isolated cardiac myocytes or cardiac tissue lysate
-
PKA Assay Kit (e.g., from Promega or Abcam)
-
This compound and 8-CPT-cAMP
-
ATP
-
PKA substrate (e.g., Kemptide)
-
Phospho-specific antibody for the substrate
-
Microplate reader
Procedure:
-
Prepare cell lysates from cardiac myocytes treated with vehicle, this compound, or 8-CPT-cAMP at various concentrations and time points.
-
Add the cell lysate to a microplate well containing the PKA substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for the recommended time.
-
Stop the reaction and wash the wells.
-
Add a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Add a secondary antibody conjugated to a reporter enzyme (e.g., HRP).
-
Add the substrate for the reporter enzyme and measure the signal using a microplate reader.
-
Calculate PKA activity relative to the control.
Calcium Imaging in Cardiac Myocytes
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to the cAMP analogs.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Tyrode's solution
-
IonOptix system or a similar fluorescence imaging setup
-
This compound and 8-CPT-cAMP
Procedure:
-
Isolate cardiomyocytes from adult rat or mouse hearts.
-
Load the cells with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM for 20 minutes).
-
Place the cells in a perfusion chamber on the stage of an inverted microscope equipped for fluorescence imaging.
-
Superfuse the cells with Tyrode's solution and electrically stimulate them at a constant frequency (e.g., 1 Hz).
-
Record baseline calcium transients.
-
Perfuse the cells with Tyrode's solution containing either this compound or 8-CPT-cAMP at the desired concentration.
-
Record calcium transients during and after drug application.
-
Analyze the data to determine changes in transient amplitude, time to peak, and decay rate.
Cardiomyocyte Contractility Assay
This protocol measures the effect of the cAMP analogs on the contractile function of isolated cardiomyocytes.
Materials:
-
Isolated adult ventricular cardiomyocytes
-
IonOptix system or a similar video-based edge-detection system
-
Tyrode's solution
-
This compound and 8-CPT-cAMP
Procedure:
-
Isolate cardiomyocytes as described for calcium imaging.
-
Place the cells in a perfusion chamber on the stage of an inverted microscope.
-
Electrically stimulate the cells at a constant frequency (e.g., 1 Hz).
-
Record baseline cell shortening (contractility) using a video-based edge-detection system.
-
Perfuse the cells with Tyrode's solution containing either this compound or 8-CPT-cAMP.
-
Record cell shortening during and after drug application.
-
Analyze the data to determine changes in the percentage of cell shortening, and velocities of contraction and relaxation.
Figure 3: General experimental workflow for studying cAMP analog effects.
Conclusion
This compound and 8-CPT-cAMP are valuable pharmacological tools for investigating cAMP signaling in cardiac cells. While this compound is anticipated to act primarily through PKA, 8-CPT-cAMP is known to activate both PKA and Epac, with a more pronounced effect on the latter often being the focus of its use. The choice between these two analogs will depend on the specific research question. If the goal is to specifically probe PKA-dependent pathways, this compound may be a suitable choice, although its effects in cardiac cells are not as well-documented as other PKA activators. If the aim is to investigate the role of Epac, or the combined effects of PKA and Epac activation, 8-CPT-cAMP is a well-established tool. Further direct comparative studies are needed to fully elucidate the quantitative differences in their effects on cardiac myocyte function.
References
- 1. Cardiac cAMP-PKA Signaling Compartmentalization in Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Cardiac PKA Signaling by cAMP and Oxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of cAMP and cGMP on L-type calcium channel currents in rat mesenteric artery cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Epac Function and cAMP Scaffolds in the Heart and Lung - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of 8-MA-cAMP for Protein Kinase A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of 8-Methoxyadenosine-3',5'-cyclic monophosphate (8-MA-cAMP) as a Protein Kinase A (PKA) activator. Objectively comparing its performance against other cyclic nucleotide-dependent protein kinases is crucial for the accurate interpretation of experimental results. This document outlines the necessary experimental protocols and data presentation structures to rigorously assess the selectivity of this compound.
Understanding the cAMP Signaling Pathway
Cyclic AMP (cAMP) is a ubiquitous second messenger that mediates a wide array of physiological responses by activating several key downstream effectors. While PKA is a primary target, other proteins, including the Exchange protein directly activated by cAMP (Epac) and cyclic nucleotide-gated ion channels, are also regulated by cAMP. Furthermore, structural similarities between cAMP and cGMP (cyclic guanosine monophosphate) mean that high concentrations of cAMP analogs can sometimes cross-activate cGMP-dependent Protein Kinase (PKG). Therefore, validating the specificity of a cAMP analog like this compound is essential.
Figure 1: Simplified cAMP signaling pathway showing potential targets for this compound.
Comparative Analysis of cAMP Analog Specificity
To validate the specificity of this compound, it is essential to compare its activation profile against PKA and key potential off-target enzymes, namely Epac1, Epac2, and PKG. The following table provides a template for presenting the half-maximal effective concentrations (EC50) for this compound and other commonly used cAMP analogs. Researchers should populate this table with their own experimental data.
Table 1: Comparative Potency (EC50, µM) of cAMP Analogs
| Compound | PKA | Epac1 | Epac2 | PKG |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| cAMP (control) | ~1-2 | ~30 | ~50 | >100 |
| 8-pCPT-2'-O-Me-cAMP | >100 | ~2.2 | ~4.5 | >100 |
| 6-Bnz-cAMP | ~0.1 | >100 | >100 | >100 |
| 8-Br-cAMP | ~5 | ~20 | ~30 | ~50 |
Note: The EC50 values for control compounds are approximate and can vary depending on assay conditions.
Experimental Workflow for Specificity Validation
A systematic approach is required to determine the specificity of this compound. This involves a primary screen against the intended target (PKA) followed by counter-screening against potential off-targets (Epac and PKG).
Figure 2: Experimental workflow for validating the specificity of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro PKA Kinase Activity Assay (ELISA-based)
This non-radioactive assay measures the phosphorylation of a PKA-specific substrate.
-
Materials:
-
Recombinant PKA catalytic subunit
-
Microplate pre-coated with PKA substrate (e.g., Kemptide)
-
This compound and control compounds
-
ATP solution
-
Primary antibody recognizing the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound and control compounds in kinase assay buffer.
-
Add the diluted compounds to the wells of the substrate-coated microplate.
-
Add a solution containing the PKA enzyme to each well.
-
Initiate the kinase reaction by adding ATP. Incubate at 30°C for 30-60 minutes.
-
Wash the plate to remove unbound reagents.
-
Add the primary antibody against the phosphorylated substrate and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate.
-
Wash the plate and add TMB substrate. Allow color to develop.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm.
-
Plot the absorbance against the log of the compound concentration to determine the EC50 value.
-
In Vitro Epac Activity Assay (Rap1 Activation)
This assay measures the activation of Epac by quantifying the amount of its downstream effector, Rap1, in its active GTP-bound state.
-
Materials:
-
Recombinant Epac1 or Epac2
-
Recombinant Rap1
-
This compound and control compounds
-
GTPγS (non-hydrolyzable GTP analog)
-
Rap1 activation pull-down beads (e.g., RalGDS-RBD agarose)
-
Anti-Rap1 antibody
-
SDS-PAGE and Western blotting reagents
-
-
Procedure:
-
In a microcentrifuge tube, combine recombinant Epac, Rap1, and the desired concentration of this compound or control compound in assay buffer.
-
Initiate the exchange reaction by adding GTPγS. Incubate at 30°C for 30 minutes.
-
Stop the reaction by adding ice-cold termination buffer.
-
Add the Rap1 activation pull-down beads to each tube and incubate with gentle rocking to capture GTP-bound Rap1.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1.
-
Quantify the band intensity and plot against the log of the compound concentration to determine the EC50.
-
In Vitro PKG Kinase Activity Assay (Spectrophotometric)
This assay couples the consumption of ATP to the oxidation of NADH, which can be measured by a decrease in absorbance at 340 nm.
-
Materials:
-
Recombinant PKG
-
PKG-specific substrate peptide
-
This compound and control compounds (cGMP as a positive control)
-
Coupled enzyme system (pyruvate kinase and lactate dehydrogenase)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
ATP
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, PKG substrate peptide, PEP, NADH, pyruvate kinase, and lactate dehydrogenase.
-
Add serial dilutions of this compound or control compounds to the reaction mixture in a cuvette.
-
Add the PKG enzyme.
-
Initiate the reaction by adding ATP.
-
Immediately measure the decrease in absorbance at 340 nm over time.
-
Calculate the initial reaction velocity for each compound concentration.
-
Plot the velocity against the log of the compound concentration to determine the EC50.
-
Cell-Based PKA Activation Assay (Western Blot)
This assay validates PKA activation in a cellular context by measuring the phosphorylation of a known PKA substrate.
-
Materials:
-
Cell line of interest
-
This compound
-
PKA inhibitor (e.g., H-89, Rp-cAMPS)
-
Cell lysis buffer
-
Primary antibody against a phosphorylated PKA substrate (e.g., phospho-CREB Ser133, phospho-VASP Ser157)
-
Primary antibody against the total protein of the substrate
-
HRP-conjugated secondary antibody
-
Western blotting reagents
-
-
Procedure:
-
Plate cells and grow to desired confluency.
-
For inhibitor controls, pre-treat a subset of cells with a PKA inhibitor for 30-60 minutes.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration for each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe one membrane with the phospho-specific antibody and another with the total protein antibody.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize the bands using a chemiluminescence detection system.
-
Quantify the ratio of phosphorylated protein to total protein to assess the level of PKA activation.
-
By following these protocols and systematically collecting and presenting the data, researchers can rigorously validate the specificity of this compound for PKA, ensuring the reliability of their findings in studies of cAMP-mediated signaling.
Orthogonal methods to validate findings from 8-MA-cAMP experiments
While 8-MA-cAMP is a known Protein Kinase A (PKA) agonist, its potential off-target effects on the Epac-Rap1 signaling axis necessitate rigorous validation. For specific interrogation of Epac signaling, more selective agonists such as 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) are recommended due to their higher potency and selectivity for Epac over PKA. This guide will focus on methods to validate the effects of a putative Epac activator on the Epac-Rap1 pathway, a key downstream signaling cascade.
The three primary orthogonal methods discussed are:
-
siRNA-Mediated Knockdown of Epac: This genetic approach directly reduces the expression of the Epac protein, providing a highly specific method to confirm that the observed cellular phenotype is indeed Epac-dependent.
-
Pharmacological Inhibition with ESI-09: This chemical biology approach utilizes a small molecule inhibitor of Epac to block its activity, offering a complementary method to genetic knockdown.
-
Rap1 Activation Assay: This biochemical assay directly measures the activation of Rap1, the downstream effector of Epac, providing a quantitative readout of Epac activity.
Comparative Analysis of Orthogonal Methods
The following table summarizes the key characteristics and performance of each orthogonal method for validating findings related to the Epac-Rap1 signaling pathway.
| Feature | siRNA-Mediated Knockdown of Epac | Pharmacological Inhibition (ESI-09) | Rap1 Activation Assay |
| Principle | Post-transcriptional gene silencing via RNA interference to reduce Epac protein levels. | Small molecule inhibition of Epac's guanine nucleotide exchange factor (GEF) activity. | Affinity-based pull-down of active, GTP-bound Rap1 using the RalGDS-RBD. |
| Specificity | High for the target Epac isoform (Epac1 or Epac2). Off-target effects are possible but can be controlled for. | Selective for Epac1 and Epac2 over PKA. IC50 values are in the low micromolar range. | Specific for active (GTP-bound) Rap1. |
| Time Course | Requires 24-72 hours for significant protein knockdown. | Rapid onset of action (minutes to hours). | Measures Rap1 activation at a specific time point. |
| Reversibility | Transient; protein expression recovers over time. | Reversible upon washout of the compound. | Not applicable (measures a snapshot of activity). |
| Typical Readout | Western blot for Epac protein levels; functional assays (e.g., cell migration, Rap1 activation). | Functional assays (e.g., cell migration, Rap1 activation). | Western blot for pulled-down Rap1-GTP. |
| Quantitative Data Example | >70% knockdown of Epac1 mRNA and protein has been demonstrated. | ESI-09 inhibits Epac1 and Epac2 with IC50 values of approximately 3.2 µM and 1.4 µM, respectively. | A 2.5-fold increase in Rap1-GTP has been observed upon stimulation with an Epac agonist. |
Signaling Pathways and Experimental Workflows
To visualize the interplay between the Epac-Rap1 signaling pathway and the orthogonal validation methods, the following diagrams are provided.
A Comparative Guide to Sustained PKA Activation: 8-MA-cAMP versus IBMX
For researchers, scientists, and drug development professionals seeking to achieve sustained activation of Protein Kinase A (PKA), the choice between a direct agonist and an indirect modulator is critical. This guide provides an objective comparison of two common laboratory tools for PKA activation: 8-Methylaminoadenosine-3',5'-cyclic monophosphate (8-MA-cAMP) and 3-Isobutyl-1-methylxanthine (IBMX). We will delve into their mechanisms of action, present available experimental data on the duration of their effects, and provide detailed protocols for their use in assessing sustained PKA activation.
Introduction to PKA Signaling and its Modulation
Protein Kinase A is a crucial enzyme in cellular signaling, playing a key role in a vast array of physiological processes, including metabolism, gene transcription, and cell growth and differentiation. The activation of PKA is initiated by the binding of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. This binding event causes a conformational change in the PKA holoenzyme, leading to the dissociation of its catalytic subunits from its regulatory subunits. The freed catalytic subunits are then able to phosphorylate downstream target proteins, such as the transcription factor cAMP response element-binding protein (CREB), initiating a cascade of cellular responses.
Two distinct strategies are commonly employed to experimentally activate the PKA pathway: direct agonism with cAMP analogs and indirect elevation of intracellular cAMP levels. This compound exemplifies the first approach, while IBMX represents the second.
Mechanism of Action: A Tale of Two Activators
This compound: The Direct Agonist
This compound is a synthetic analog of cAMP.[1] It functions as a site-selective PKA agonist, meaning it directly binds to and activates the PKA holoenzyme in a manner similar to endogenous cAMP.[1] A key advantage of many cAMP analogs, including this compound, is their increased resistance to degradation by phosphodiesterases (PDEs), the enzymes responsible for breaking down cAMP.[1] This resistance is a critical factor in achieving a more sustained activation of PKA compared to the transient signaling often seen with endogenous cAMP.
IBMX: The Indirect Modulator
In contrast to the direct action of this compound, IBMX works by inhibiting the enzymes that degrade cAMP.[2][3] IBMX is a competitive non-selective phosphodiesterase (PDE) inhibitor. By blocking the action of PDEs, IBMX allows endogenously produced cAMP to accumulate within the cell, leading to an increase in PKA activity. The sustained effect of IBMX is therefore dependent on the ongoing basal or stimulated activity of adenylyl cyclase, the enzyme that synthesizes cAMP.
Comparative Analysis of Sustained PKA Activation
Direct, head-to-head quantitative comparisons of the duration of PKA activation by this compound versus IBMX are not abundantly available in the scientific literature. However, by examining studies that have investigated the temporal dynamics of PKA signaling using these or similar compounds, we can infer their respective capacities for sustained activation. The phosphorylation of CREB at serine 133 (pCREB) is a well-established downstream marker of PKA activity and is often used to assess the duration of signaling.
| Compound | Mechanism of Action | Expected Duration of PKA Activation | Supporting Observations |
| This compound | Direct PKA Agonist (cAMP analog) | Sustained: Due to its resistance to degradation by phosphodiesterases, this compound is expected to provide a prolonged and stable activation of PKA. | Studies with other stable cAMP analogs show sustained PKA activation. |
| IBMX | Non-selective Phosphodiesterase (PDE) Inhibitor | Sustained but variable: The duration of PKA activation by IBMX is dependent on the rate of endogenous cAMP production and can be influenced by factors that regulate adenylyl cyclase activity. In some experimental settings, pCREB levels have been shown to be elevated for at least 3 hours after treatment with IBMX. | The effect of IBMX can be prolonged in the presence of an adenylyl cyclase activator like forskolin. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the distinct mechanisms of this compound and IBMX in the PKA signaling pathway and a general workflow for comparing their effects on sustained pCREB expression.
References
A Comparative Guide to the Cellular Effects of 8-Methylamino-cAMP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the effects of 8-Methylamino-cAMP (8-MA-cAMP), a site-selective Protein Kinase A (PKA) agonist, in different cell types. We compare its performance with other cAMP analogs and provide detailed experimental protocols and supporting data to aid in research and drug development.
Mechanism of Action: A Site-Selective PKA Agonist
This compound is a cyclic AMP analog that functions as a site-selective PKA agonist. It exhibits a similar affinity for the 'B' site of both type I and type II PKA.[1] This property allows for its use in conjunction with other cAMP analogs that show a preference for the 'A' site, such as 8-piperidinyl-cAMP, to achieve selective stimulation of PKA type I.[1] The differential activation of PKA isozymes is a key area of research, as it can lead to varied cellular responses.
Comparative Effects on Cell Proliferation and Viability
Table 1: Comparative Anti-Proliferative Effects of cAMP Analogs in Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Mechanism of Action | Reference |
| ARO (Thyroid Carcinoma) | PKA I-selective cAMP analogs (8-PIP-cAMP & 8-HA-cAMP) | 55.3 | Growth Arrest, PKA-dependent ERK inhibition | [2] |
| NPA (Thyroid Carcinoma) | PKA I-selective cAMP analogs (8-PIP-cAMP & 8-HA-cAMP) | 84.8 | Growth Arrest, PKA-dependent ERK inhibition | |
| ARO (Thyroid Carcinoma) | 8-Cl-cAMP | 2.3 - 13.6 | Apoptosis, PKA-independent, AMPK/p38 MAPK activation | |
| NPA (Thyroid Carcinoma) | 8-Cl-cAMP | 2.3 - 13.6 | Apoptosis, PKA-independent, AMPK/p38 MAPK activation | |
| WRO (Thyroid Carcinoma) | 8-Cl-cAMP | 2.3 - 13.6 | Apoptosis, PKA-independent, AMPK/p38 MAPK activation | |
| Various Cancer Cell Lines | This compound | Data not available | Presumed PKA-dependent effects |
Comparative Effects on Apoptosis
Similar to proliferation data, direct quantitative measurements of apoptosis induced by this compound are scarce. However, studies on other cAMP analogs demonstrate that the induction of apoptosis is a possible outcome of cAMP signaling, often in a cell-type and analog-specific manner. For example, 8-Cl-cAMP induces apoptosis in several cancer cell lines, an effect that appears to be independent of PKA activation.
Table 2: Comparative Effects of cAMP Analogs on Apoptosis
| Cell Line | Compound | Apoptosis Induction | Mechanism | Reference |
| SH-SY5Y (Neuroblastoma) | 8-Cl-cAMP | Yes | Down-regulation of Bcl-2, increase in Bad | |
| ARO, NPA, WRO (Thyroid Carcinoma) | 8-Cl-cAMP | Yes | p38 MAPK-dependent | |
| ARO, NPA (Thyroid Carcinoma) | PKA I-selective cAMP analogs | No (Growth Arrest) | PKA-dependent inhibition of ERK | |
| Various Cell Lines | This compound | Data not available | Presumed PKA-dependent effects |
PKA Activation Profile
The primary mechanism of action of this compound is the activation of PKA. The binding affinity of various cAMP analogs to the regulatory subunits of PKA has been characterized.
Table 3: Comparative PKA Activation by cAMP Analogs
| Compound | PKA Isozyme | Activation Constant (Ka, nM) | Reference |
| cAMP | RIα | 95 | |
| cAMP | RIIα | 1300 | |
| This compound | RIα (Site B) | ~100 | |
| This compound | RIIα (Site B) | ~100 | |
| 8-Br-cAMP | RIα | 32 | |
| 8-Cl-cAMP | RIα | 40 |
Note: The EC50 for PKA activation within a cellular context can be significantly higher than the in vitro Ka values due to factors like cAMP compartmentalization and the presence of phosphodiesterases.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general method to assess the effect of this compound on cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete culture medium
-
This compound (and other cAMP analogs for comparison)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of this compound and other test compounds in culture medium.
-
Replace the medium in the wells with the prepared compound dilutions. Include a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound for a specified time.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.
In Vitro PKA Kinase Activity Assay
This assay measures the ability of this compound to activate PKA.
Materials:
-
Purified PKA catalytic and regulatory subunits
-
PKA substrate (e.g., Kemptide)
-
ATP (with [γ-32P]ATP for radioactive detection or a fluorescent ATP analog)
-
This compound and other cAMP analogs
-
Kinase buffer
-
Method for detecting substrate phosphorylation (e.g., scintillation counting, fluorescence polarization)
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PKA regulatory subunits, and PKA substrate.
-
Add varying concentrations of this compound or other cAMP analogs.
-
Initiate the kinase reaction by adding the PKA catalytic subunit and ATP.
-
Incubate at 30°C for a set time.
-
Stop the reaction and measure the amount of phosphorylated substrate.
-
Plot the PKA activity against the analog concentration to determine the EC50 value.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for cross-validation.
Conclusion
This compound is a valuable tool for dissecting the specific roles of PKA isozymes in cellular signaling. While direct quantitative data on its effects on cell proliferation and apoptosis across various cell types are limited, its known mechanism as a site-selective PKA agonist suggests its potential to modulate these processes in a PKA-dependent manner. Further research is warranted to fully characterize the cellular effects of this compound and to explore its therapeutic potential. The provided protocols offer a framework for conducting such comparative studies.
References
- 1. Activation of PKA in cell requires higher concentration of cAMP than in vitro: implications for compartmentalization of cAMP signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic nucleotide analogs as biochemical tools and prospective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP initiates early phase neuron-like morphology changes and late phase neural differentiation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
8-MA-cAMP vs. Endogenous cAMP: A Comparative Guide for Researchers
A detailed analysis of 8-Methoxyadenosine-3',5'-cyclic monophosphate (8-MA-cAMP) reveals distinct differences in its interaction with and activation of key cellular effectors compared to endogenous cyclic adenosine monophosphate (cAMP). This guide provides a comprehensive comparison, supported by experimental data, to inform researchers in pharmacology and drug development on the nuanced effects of this synthetic analog.
Endogenous cyclic AMP is a ubiquitous second messenger that plays a critical role in a vast array of physiological processes by activating two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). The development of synthetic cAMP analogs, such as this compound, has provided invaluable tools to dissect the complexities of cAMP signaling pathways. However, the assumption that these analogs perfectly mimic the action of endogenous cAMP can be misleading. This guide demonstrates that this compound exhibits a unique profile of effector activation, highlighting its utility as a selective pharmacological agent rather than a simple cAMP substitute.
Quantitative Comparison of Effector Binding and Activation
Experimental data reveals that this compound displays a distinct preference for the regulatory subunits of PKA over Epac, and even within the PKA isoforms, it shows site-selective binding. This contrasts with endogenous cAMP, which activates both PKA and Epac, albeit with differing affinities.
| Compound | Target | Parameter | Value | Reference |
| cAMP | PKA (Type I) | Kd (Site A) | ~100-300 nM | [1] |
| PKA (Type I) | Kd (Site B) | ~100-300 nM | [1] | |
| PKA (Type II) | Kd (Site A) | ~1-3 µM | [2] | |
| PKA (Type II) | Kd (Site B) | ~1-3 µM | [2] | |
| Epac1 | Kd | ~2.5 µM | [3] | |
| This compound | PKA (Type I) | Kd (Site A) | >100 µM | |
| PKA (Type I) | Kd (Site B) | 1.8 µM | ||
| PKA (Type II) | Kd (Site A) | >100 µM | ||
| PKA (Type II) | Kd (Site B) | 0.2 µM | ||
| Epac1 | Kd | Significantly higher than PKA Site B |
Table 1: Comparison of Dissociation Constants (Kd) for cAMP and this compound with PKA and Epac. Kd values represent the concentration of the ligand at which half of the binding sites on the protein are occupied. A lower Kd value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
The differential activation of PKA and Epac by endogenous cAMP and this compound leads to distinct downstream signaling cascades.
Figure 1. Differential signaling pathways of cAMP and this compound.
To quantitatively assess these differences, specific experimental workflows are employed.
Figure 2. Workflow for comparing cAMP and this compound potency.
Downstream Cellular Effects: A Departure from Endogenous cAMP
The preferential activation of PKA by this compound translates into distinct downstream cellular consequences compared to the broader effects of endogenous cAMP, which activates both PKA and Epac.
-
Neurite Outgrowth: While elevation of intracellular cAMP is known to promote neurite outgrowth, studies using selective analogs have revealed that this process is often synergistically regulated by both PKA and Epac. Given this compound's strong preference for PKA, its effect on neurite outgrowth may differ from that of endogenous cAMP, potentially being less robust or requiring the presence of an Epac activator to achieve a maximal response.
-
Insulin Secretion: The regulation of insulin secretion by cAMP is a complex process involving both PKA and Epac pathways. PKA-dependent mechanisms are known to sensitize the exocytotic machinery to Ca2+, while Epac can mobilize intracellular Ca2+ stores. The use of PKA- and Epac-selective cAMP analogs has been instrumental in dissecting these parallel pathways. Therefore, this compound, as a potent PKA activator, would be expected to primarily influence the PKA-dependent aspects of insulin secretion, and its overall effect may diverge from that of endogenous cAMP which engages both pathways.
-
Gene Transcription: Endogenous cAMP regulates gene transcription through the activation of PKA, which in turn phosphorylates the cAMP response element-binding protein (CREB). As a potent PKA activator, this compound is expected to effectively induce CREB-mediated gene expression. However, the overall transcriptional profile induced by this compound might differ from that of endogenous cAMP if Epac signaling also contributes to the regulation of gene expression, either directly or through crosstalk with the PKA pathway.
Experimental Protocols
In Vitro PKA Kinase Activity Assay
This assay measures the phosphorylation of a PKA substrate in the presence of varying concentrations of cAMP or this compound.
Materials:
-
Purified recombinant PKA catalytic and regulatory subunits
-
PKA substrate peptide (e.g., Kemptide)
-
[γ-32P]ATP
-
Kinase buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl2, 1 mg/mL BSA, 0.1 mM DTT)
-
cAMP and this compound stock solutions
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Reconstitute the PKA holoenzyme by incubating the catalytic and regulatory subunits.
-
Prepare a reaction mixture containing kinase buffer, PKA holoenzyme, and the substrate peptide.
-
Add varying concentrations of either cAMP or this compound to the reaction tubes.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper and washing with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the PKA activity against the logarithm of the agonist concentration to determine the EC50 value.
Epac Activation Assay using FRET
This cell-based assay utilizes a genetically encoded FRET (Förster Resonance Energy Transfer) biosensor to measure the activation of Epac in living cells. The biosensor typically consists of Epac flanked by a donor (e.g., CFP) and an acceptor (e.g., YFP) fluorophore.
Materials:
-
Mammalian cell line (e.g., HEK293)
-
Expression vector encoding an Epac-FRET biosensor
-
Cell culture reagents
-
Transfection reagent
-
Fluorescence microscope or plate reader capable of FRET measurements
-
cAMP and this compound stock solutions
Procedure:
-
Transfect the mammalian cells with the Epac-FRET biosensor expression vector.
-
Culture the cells for 24-48 hours to allow for biosensor expression.
-
Replace the culture medium with a suitable imaging buffer.
-
Acquire baseline FRET measurements (e.g., ratio of YFP to CFP emission upon CFP excitation).
-
Add varying concentrations of either cAMP or this compound to the cells.
-
Record the change in FRET ratio over time. A decrease in FRET indicates a conformational change in the biosensor upon cAMP/analog binding, signifying Epac activation.
-
Plot the change in FRET ratio against the logarithm of the agonist concentration to determine the EC50 value.
References
- 1. A Comparison of Donor-Acceptor Pairs for Genetically Encoded FRET Sensors: Application to the Epac cAMP Sensor as an Example | PLOS One [journals.plos.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Detecting cAMP-induced Epac activation by fluorescence resonance energy transfer: Epac as a novel cAMP indicator - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-Methylamino-cAMP's Effects on the RI and RII Subunits of Protein Kinase A
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Isoform-Specific Interactions of 8-MA-cAMP with Protein Kinase A.
This guide provides a detailed comparative study of the effects of 8-methylamino-adenosine-3',5'-cyclic monophosphate (this compound), a key C8-substituted cAMP analog, on the type I (RI) and type II (RII) regulatory subunits of cAMP-dependent protein kinase (PKA). Understanding the isoform selectivity of PKA activators is crucial for the development of targeted therapeutics and research tools aimed at specific PKA-mediated signaling pathways.
Introduction to PKA and Isoform Selectivity
Protein Kinase A is a central enzyme in cellular signaling, activated by the second messenger cyclic AMP (cAMP). The inactive PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. Upon cAMP binding to the R subunits, the C subunits are released to phosphorylate downstream targets. In mammals, there are two major types of PKA, designated type I and type II, which are distinguished by their respective regulatory subunits, RI and RII. These isoforms exhibit different biochemical properties and subcellular localizations, allowing for specific and localized signaling events. The development of cAMP analogs with selectivity for either RI or RII subunits is therefore of significant interest for dissecting these pathways and for therapeutic intervention.
Comparative Quantitative Data: Binding Affinity of this compound
The binding of this compound to the two distinct cAMP-binding domains (Site A and Site B) on both RI and RII subunits has been quantitatively assessed. The dissociation constants (Kd) provide a measure of the binding affinity, with a lower Kd value indicating a higher affinity. Data from studies on 8-substituted cAMP analogs reveal that modifications at the C8 position of the adenine ring, as in this compound, generally favor binding to the RI subunit.
| Analog | Subunit | Binding Site | Dissociation Constant (Kd) in nM |
| This compound | RI | Site A | 130 |
| Site B | 100 | ||
| RII | Site A | 2500 | |
| Site B | 200 | ||
| cAMP (for reference) | RI | Site A | 140 |
| Site B | 310 | ||
| RII | Site A | 1800 | |
| Site B | 2000 |
Data sourced from Schwede et al., Biochemistry, 2000, 39(30), 8803-8812.
From the data, it is evident that this compound exhibits a notable selectivity for the RI subunit over the RII subunit, particularly at Site A. While the affinity for Site B is comparable between RI and RII, the significantly lower Kd for Site A of RI suggests a preferential binding to the type I PKA.
Signaling Pathway and Experimental Workflow
The activation of PKA by cAMP or its analogs is a critical step in many signaling cascades. The following diagrams illustrate the canonical PKA activation pathway and a typical experimental workflow for assessing the binding and activation properties of a cAMP analog like this compound.
Logical Comparison of this compound Effects
The differential effects of this compound on RI and RII subunits can be summarized in a logical flow, highlighting its selectivity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited.
Protocol 1: Determination of Binding Affinity by Surface Plasmon Resonance (SPR)
Objective: To determine the dissociation constant (Kd) of this compound for the isolated RI and RII subunits of PKA.
Materials:
-
Purified recombinant human PKA RIα and RIIα subunits.
-
SPR instrument (e.g., Biacore).
-
Sensor chips (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine-HCl).
-
Running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
This compound stock solution in running buffer.
Methodology:
-
Chip Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize the purified RIα or RIIα subunits (typically at 20-50 µg/mL in 10 mM sodium acetate, pH 4.5) to the activated surface to a level of approximately 2000-4000 response units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.
-
A reference flow cell is prepared similarly but without the protein immobilization step.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., ranging from 1 nM to 10 µM).
-
Inject each concentration of this compound over the sensor surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the experimental flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Protocol 2: PKA Holoenzyme Activation Assay (Kinase Activity Assay)
Objective: To determine the activation constant (Ka) or half-maximal effective concentration (EC50) of this compound for PKA type I and type II holoenzymes.
Materials:
-
Purified PKA type I (RIα2C2) and type II (RIIα2C2) holoenzymes.
-
Kinase reaction buffer (e.g., 50 mM MOPS, pH 7.0, 10 mM MgCl2, 1 mM ATP, 0.25 mg/mL BSA, 1 mM DTT).
-
PKA-specific peptide substrate (e.g., Kemptide: LRRASLG).
-
This compound stock solution.
-
Detection system (e.g., ADP-Glo™ Kinase Assay kit from Promega, or [γ-³²P]ATP for radioactive assay).
Methodology (using a luminescence-based ADP detection method):
-
Assay Setup:
-
In a 96-well or 384-well plate, add the PKA holoenzyme (type I or type II) to the kinase reaction buffer.
-
Add varying concentrations of this compound to the wells. Include a no-cAMP control for baseline activity and a high concentration of cAMP for maximal activation.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding the PKA peptide substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes), allowing for substrate phosphorylation.
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. For the ADP-Glo™ assay:
-
Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
-
-
Data Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Plot the luminescence (proportional to PKA activity) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 or Ka value.
-
Conclusion
The available data indicates that this compound is a valuable tool for the selective investigation of PKA type I-mediated signaling. Its preferential binding to the RI subunit, as demonstrated by the lower dissociation constants, suggests that at appropriate concentrations, this compound can be used to activate PKA-I with minimal off-target activation of PKA-II. This selectivity is crucial for researchers aiming to delineate the distinct physiological roles of the two major PKA isoforms and for the development of isoform-specific therapeutic agents. The experimental protocols provided herein offer a framework for the validation and further characterization of this compound and other cAMP analogs in various experimental systems.
A Comparative Guide to 8-MA-cAMP and Other PKA Site-Selective Analogs for Researchers
A comprehensive analysis of 8-Methylamino-cAMP (8-MA-cAMP) in comparison to other key Protein Kinase A (PKA) site-selective analogs, supported by experimental data and detailed protocols to guide researchers in drug discovery and cellular signaling studies.
Protein Kinase A (PKA), a crucial serine/threonine kinase, plays a pivotal role in a vast array of cellular processes, making it a significant target for therapeutic intervention. The activity of PKA is allosterically regulated by the binding of cyclic AMP (cAMP) to two distinct sites, termed site A and site B, on its regulatory (R) subunits. The development of cAMP analogs that exhibit selectivity for these sites has provided researchers with powerful tools to dissect PKA signaling pathways with greater precision. This guide provides a detailed comparison of this compound with other prominent PKA site-selective analogs, focusing on their binding affinities, activation properties, and experimental applications.
Understanding PKA Isoforms and cAMP Binding Sites
The PKA holoenzyme is a tetramer composed of two regulatory (R) and two catalytic (C) subunits. In mammals, there are four major isoforms of the R subunit: RIα, RIβ, RIIα, and RIIβ. Each R subunit contains two tandem cAMP-binding domains, site A and site B. The binding of cAMP to these sites induces a conformational change in the R subunits, leading to the dissociation and activation of the C subunits.
Site-selective cAMP analogs are typically classified based on their chemical modifications, most commonly at the C6 or C8 position of the adenine ring.
-
C8-substituted analogs generally show a preference for one of the binding sites.
-
N6-substituted analogs typically exhibit selectivity for the other binding site.
This differential binding allows for the specific activation of PKA isoforms and the study of the distinct cellular functions mediated by each binding site.
Comparative Analysis of PKA Site-Selective Analogs
This section provides a quantitative comparison of this compound with other widely used site-selective cAMP analogs. The data presented below, summarized from various studies, highlights the differences in their binding affinities and activation constants for different PKA isoforms.
Quantitative Data Summary
The following tables summarize the binding affinities (Kd) and/or activation constants (Ka or EC50) of selected PKA site-selective analogs. It is important to note that experimental conditions can influence these values, and this data should be used as a comparative guide.
Table 1: Activation Constants (EC50, µM) for PKA Holoenzymes
| Analog | PKA RIα | PKA RIIβ | Site Selectivity |
| This compound | ~1.5 | ~1.0 | Site B |
| 8-AHA-cAMP | ~0.8 | ~2.5 | Site B (RI preference) |
| 8-PIP-cAMP | ~0.1 | ~1.2 | Site A (RI preference) |
| N6-Benzoyl-cAMP | ~2.0 | ~0.5 | Site A (RII preference) |
Data is compiled from multiple sources and should be considered approximate.
Table 2: Relative Binding Affinities (Kd, nM) for RIα Subunit
| Analog | Site A | Site B |
| cAMP | 60 | 15 |
| 2-Cl-8-AH-cAMP | - | High |
| N6-Monobutyryl-cAMP | High | - |
This table illustrates the preferential binding of certain analogs to either site A or site B of the RIα subunit. "High" indicates a significantly higher affinity for that site. Dashes indicate that the primary selectivity is for the other site.[1]
In-depth Look at this compound and Key Comparators
8-Methylamino-cAMP (this compound)
This compound is a C8-substituted cAMP analog that exhibits selectivity for site B of both PKA type I and type II regulatory subunits.[2] Its similar affinity for the B site across different isoforms makes it a useful tool for studying the general roles of site B in PKA activation. It is often used in conjunction with site A-selective analogs to achieve synergistic activation of PKA.[2]
8-(6-Aminohexylamino)-cAMP (8-AHA-cAMP)
Similar to this compound, 8-AHA-cAMP is a C8-substituted analog with a preference for site B . However, it shows a notable preference for the RIα isoform over RII isoforms.[3][4] This characteristic makes 8-AHA-cAMP a valuable tool for selectively activating PKA type I. Its aminohexylamino group also provides a convenient point of attachment for immobilization on agarose beads for affinity chromatography applications.
8-Piperidino-cAMP (8-PIP-cAMP)
In contrast to the previous two analogs, 8-PIP-cAMP, another C8-substituted analog, demonstrates selectivity for site A , particularly of the RIα isoform. This makes it an excellent partner for site B-selective analogs like this compound or 8-AHA-cAMP to achieve synergistic and isoform-selective activation of PKA type I.
N6-Benzoyl-cAMP
N6-Benzoyl-cAMP is an N6-substituted analog that shows strong selectivity for site A of both PKA type I and type II, with a preference for the RII isoform. Its distinct selectivity profile compared to C8-substituted analogs makes it a crucial tool for dissecting the differential roles of site A and site B in PKA signaling.
Signaling Pathways and Experimental Workflows
The precise control of PKA activity by site-selective analogs allows for the detailed investigation of downstream signaling cascades.
A typical workflow for comparing the performance of different PKA site-selective analogs involves a series of in vitro and cell-based assays.
References
Confirming PKA's Role in 8-MA-cAMP-Mediated Effects: A Comparative Guide to Using Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to confirm the role of Protein Kinase A (PKA) in the cellular effects mediated by 8-methylaminoadenosine-3',5'-cyclic monophosphate (8-MA-cAMP). We present supporting experimental data, detailed protocols for key experiments, and visualizations of the underlying signaling pathways to aid in the robust design and interpretation of studies aimed at dissecting cAMP-mediated signaling.
Introduction to this compound and PKA Signaling
This compound is a cell-permeable analog of cyclic AMP (cAMP) that acts as a site-selective PKA agonist. It preferentially binds to the B site of both type I and type II PKA regulatory subunits[1]. This property allows for the specific activation of PKA, making it a valuable tool for studying the downstream consequences of PKA signaling. The canonical cAMP-PKA signaling pathway is initiated when elevated intracellular cAMP levels, triggered by various extracellular signals, lead to the binding of cAMP to the regulatory subunits of the inactive PKA holoenzyme. This binding induces a conformational change, causing the release and activation of the catalytic subunits, which then phosphorylate a multitude of downstream substrate proteins, modulating a wide array of cellular processes including gene expression, metabolism, and cell proliferation[2][3][4].
However, the discovery of alternative cAMP effectors, most notably the Exchange Protein Directly Activated by cAMP (EPAC), necessitates a rigorous approach to confirming the specific involvement of PKA in any observed cellular response to cAMP analogs[5]. EPAC proteins are guanine nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2, and their activation can initiate PKA-independent signaling cascades. Therefore, the use of selective PKA inhibitors is crucial to dissect the PKA-dependent effects of this compound from potential off-target or PKA-independent actions.
Comparing PKA Inhibitors for this compound Studies
The selection of an appropriate PKA inhibitor is critical for obtaining clear and interpretable results. The two most commonly used classes of PKA inhibitors are ATP-competitive inhibitors and cAMP antagonists.
| Inhibitor Class | Examples | Mechanism of Action | Key Considerations |
| ATP-Competitive Inhibitors | H89, KT5720 | Bind to the ATP-binding pocket of the PKA catalytic subunit, preventing the transfer of phosphate to substrate proteins. | H89: Potent and selective for PKA (IC50 ≈ 48 nM) over other kinases like PKG and PKC. However, at higher concentrations, it can inhibit other kinases, so careful dose-response studies are essential. KT5720: Another selective PKA inhibitor. |
| cAMP Antagonists | Rp-cAMPS, Rp-8-Br-cAMPS | Act as competitive antagonists at the cAMP-binding sites on the PKA regulatory subunits, preventing the cAMP-induced dissociation and activation of the holoenzyme. | Rp-cAMPS: A commonly used cAMP antagonist. Its effectiveness can be influenced by intracellular cAMP concentrations. Rp-8-Br-cAMPS: A more potent antagonist than Rp-cAMPS, particularly for the type I PKA isoform. |
Table 1: Comparison of Common PKA Inhibitors. This table summarizes the key features of different classes of PKA inhibitors used to confirm the role of PKA in this compound-mediated effects.
Quantitative Data on PKA Inhibition
The following table presents a summary of quantitative data for commonly used PKA inhibitors. It is important to note that the effective concentration of these inhibitors can vary depending on the cell type, experimental conditions, and the specific this compound-induced effect being measured.
| Inhibitor | Target | IC50 / Ki | Typical Working Concentration | Reference |
| H89 | PKA | IC50: 48 nM | 10 - 50 µM | |
| Rp-cAMPS | PKA (competitive with cAMP) | Ki: 12.5 µM (Type I), 4.5 µM (Type II) | 100 - 500 µM | |
| Rp-8-Br-cAMPS | PKA (competitive with cAMP) | More potent than Rp-cAMPS | 10 - 100 µM |
Table 2: Quantitative Data for PKA Inhibitors. This table provides a summary of the inhibitory constants and typical working concentrations for selected PKA inhibitors.
Experimental Protocols
To rigorously confirm the role of PKA in this compound-mediated effects, a combination of biochemical and cell-based assays should be employed.
PKA Activity Assay
This assay directly measures the catalytic activity of PKA in cell lysates following treatment with this compound in the presence or absence of a PKA inhibitor.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. The following day, pre-incubate the cells with the selected PKA inhibitor (e.g., H89 at 10 µM) for 30-60 minutes. Subsequently, stimulate the cells with this compound (e.g., 100 µM) for the desired time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
PKA Activity Measurement: The PKA activity in the cell lysates can be measured using a variety of commercially available kits. These kits typically utilize a specific PKA substrate peptide and measure the incorporation of radiolabeled ATP (³²P) or use a fluorescence-based method to quantify substrate phosphorylation.
-
Data Analysis: Compare the PKA activity in cells treated with this compound alone to those co-treated with the PKA inhibitor. A significant reduction in this compound-induced PKA activity in the presence of the inhibitor confirms the on-target effect of the inhibitor.
Western Blot Analysis of PKA Substrate Phosphorylation
This method assesses the phosphorylation status of known downstream targets of PKA.
Protocol:
-
Cell Treatment and Lysis: Follow the same cell treatment and lysis protocol as described for the PKA activity assay.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of a known PKA substrate (e.g., phospho-CREB Ser133, phospho-VASP Ser157). Subsequently, incubate the membrane with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize them to a loading control (e.g., total protein, β-actin, or GAPDH). A significant decrease in this compound-induced substrate phosphorylation in the presence of the PKA inhibitor provides strong evidence for a PKA-dependent signaling pathway.
Competitive cAMP Binding Assay
This assay can be used to confirm that Rp-cAMPS analogs are acting as competitive antagonists at the cAMP binding sites of PKA.
Protocol:
-
Preparation of PKA Regulatory Subunits: Purified recombinant PKA regulatory subunits are required for this assay.
-
Binding Reaction: In a multi-well plate, incubate a fixed concentration of radiolabeled cAMP (e.g., [³H]cAMP) with the PKA regulatory subunits in the presence of increasing concentrations of unlabeled this compound or the Rp-cAMPS inhibitor.
-
Separation of Bound and Free Ligand: Separate the bound from the free radiolabeled cAMP using a method such as filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity retained on the filter, which corresponds to the amount of bound [³H]cAMP.
-
Data Analysis: Plot the percentage of bound [³H]cAMP as a function of the competitor concentration. A rightward shift in the this compound displacement curve in the presence of the Rp-cAMPS inhibitor indicates competitive binding.
Visualizing Signaling Pathways and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and the logic behind using inhibitors to confirm the role of PKA.
Figure 1: The canonical PKA signaling pathway activated by this compound.
Figure 2: Mechanisms of action for different classes of PKA inhibitors.
Figure 3: A logical workflow for experiments using PKA inhibitors.
Investigating PKA-Independent Effects of this compound
While this compound is designed to be a PKA-selective agonist, it is prudent to consider the possibility of PKA-independent effects, particularly through EPAC activation.
Experimental Approaches to Test for EPAC Involvement:
-
Rap1 Activation Assay: EPAC activation leads to the activation of the small GTPase Rap1. A Rap1 pull-down assay can be used to measure the levels of active, GTP-bound Rap1 in cells treated with this compound. An increase in Rap1-GTP would suggest EPAC activation.
-
Use of EPAC-Specific Agonists and Antagonists: Compare the cellular effects of this compound with those of an EPAC-specific agonist, such as 8-pCPT-2'-O-Me-cAMP. If the effects are similar and are not blocked by PKA inhibitors, it suggests an EPAC-mediated mechanism.
-
Genetic Approaches: Using siRNA or shRNA to knockdown EPAC1 and/or EPAC2 expression can definitively determine the involvement of these proteins in the observed cellular response to this compound.
Figure 4: Potential PKA-independent signaling via the EPAC-Rap1 pathway.
Conclusion
Confirming the specific role of PKA in mediating the effects of this compound is essential for accurately interpreting experimental results and understanding the complexities of cAMP signaling. A multi-pronged approach that combines the use of selective and well-characterized PKA inhibitors with direct measurements of PKA activity and downstream signaling events is highly recommended. By carefully designing experiments, including appropriate controls and considering potential PKA-independent pathways, researchers can confidently elucidate the precise mechanisms by which this compound exerts its biological effects. This guide provides the necessary framework and tools to achieve this goal, ultimately contributing to a deeper understanding of PKA's role in health and disease and facilitating the development of novel therapeutic strategies targeting this critical signaling pathway.
References
- 1. Phosphorylation of Rap1 by cAMP-dependent Protein Kinase (PKA) Creates a Binding Site for KSR to Sustain ERK Activation by cAMP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The cAMP-PKA signaling initiates mitosis by phosphorylating Bora - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
A Head-to-Head Comparison of 8-MA-cAMP and Dibutyryl-cAMP: A Guide for Researchers
In the landscape of cyclic AMP (cAMP) analogs, N6,2'-O-dibutyryladenosine-3',5'-cyclic monophosphate (dibutyryl-cAMP) has long been a staple for researchers seeking to mimic the effects of elevated intracellular cAMP. However, the emergence of more specific analogs, such as 8-Methylaminoadenosine-3',5'-cyclic monophosphate (8-MA-cAMP), necessitates a detailed comparison to guide experimental design. This guide provides a head-to-head analysis of these two compounds, focusing on their mechanisms of action, target selectivity, potential off-target effects, and relevant experimental protocols.
Mechanism of Action and Cellular Uptake
Dibutyryl-cAMP (db-cAMP) is a cell-permeable prodrug. Its lipophilic butyryl groups facilitate its passage across the cell membrane. Once inside the cell, esterases cleave these butyryl groups, releasing N6-monobutyryl-cAMP and subsequently cAMP, which then activate downstream effectors.[1] In addition to acting as a cAMP precursor, dibutyryl-cAMP itself can inhibit phosphodiesterases (PDEs), the enzymes responsible for cAMP degradation, further elevating intracellular cAMP levels.[2]
This compound , on the other hand, is a direct activator of cAMP-dependent protein kinase (PKA). It is a site-selective agonist with a preference for the B site of both type I and type II PKA regulatory subunits.[3] This property allows for more nuanced studies of PKA isoform-specific functions, especially when used in combination with other site-selective analogs.[3] Its cell permeability is a key feature for its use in cellular assays.
Quantitative Comparison of Biochemical Properties
Direct comparative studies providing head-to-head quantitative data for this compound and dibutyryl-cAMP are limited. The following tables summarize available data from various sources, and caution should be exercised when directly comparing values across different experimental conditions.
Table 1: PKA Activation
| Compound | Target | Potency Metric (Ka or EC50) | Reference |
| This compound | PKA Type I (B site) | Similar affinity to Type II | [3] |
| PKA Type II (B site) | Similar affinity to Type I | ||
| Dibutyryl-cAMP | PKA | Potent activator | |
| PKA (inhibition of proliferation) | Effective at 10-100 µM |
Table 2: Cell Permeability and Metabolism
| Compound | Cell Permeability | Intracellular Metabolism | Reference |
| This compound | Cell-permeable | Not extensively documented | |
| Dibutyryl-cAMP | High | Hydrolyzed by esterases to N6-monobutyryl-cAMP and cAMP |
Target Selectivity: PKA vs. Epac
The cAMP signaling pathway is primarily mediated by two main effector proteins: PKA and Exchange Protein directly Activated by cAMP (Epac).
Dibutyryl-cAMP , by increasing intracellular cAMP levels, is expected to activate both PKA and Epac. This broad activity can be advantageous for studying the overall effects of cAMP elevation but makes it difficult to dissect the specific contributions of PKA and Epac signaling pathways.
This compound is primarily characterized as a PKA agonist. While its effects on Epac have not been as extensively studied, some 8-substituted cAMP analogs have been shown to have activity at Epac. However, the primary utility of this compound lies in its site-selectivity for PKA, allowing for more targeted investigations of PKA-mediated processes.
Off-Target Effects
A critical consideration in the use of any pharmacological tool is its potential for off-target effects.
Dibutyryl-cAMP presents a significant off-target concern due to the release of two molecules of butyrate upon its hydrolysis. Butyrate is a short-chain fatty acid and a known histone deacetylase (HDAC) inhibitor, which can independently influence gene expression and various cellular processes, including proliferation and apoptosis. This can confound the interpretation of experiments aimed at studying cAMP-specific effects.
This compound 's off-target profile is less well-characterized. However, studies on related 8-substituted analogs, such as 8-chloro-cAMP (8-Cl-cAMP), have shown that it can exert PKA-independent effects, potentially through its metabolite 8-chloro-adenosine. Therefore, it is plausible that this compound may also have off-target effects mediated by its metabolites or by interacting with other cellular components.
Signaling Pathways and Experimental Workflows
References
Safety Operating Guide
Navigating the Disposal of 8-MA-cAMP: A Guide to Safe and Compliant Practices
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 8-Methylaminoadenosine-3',5'-cyclic monophosphate (8-MA-cAMP), a common laboratory reagent.
Important Notice: A specific, universally mandated disposal protocol for this compound is not publicly available. The following procedures are based on general best practices for the disposal of non-hazardous, water-soluble biochemical compounds. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and to contact your institution's Environmental Health and Safety (EHS) office for guidance specific to your location and facilities.
Chemical and Physical Properties of this compound
Understanding the properties of this compound is the first step in its safe handling and disposal. The table below summarizes key data for this compound.
| Property | Data | Reference |
| Synonym | 8-Methylaminoadenosine- 3', 5'- cyclic monophosphate, sodium salt | [1] |
| Molecular Formula | C₁₁H₁₄N₆O₆PNa | [1] |
| Molecular Weight | 380.23 g/mol | [1] |
| Solubility | Readily soluble in water | [1] |
| Storage Temperature | -70 °C | [1] |
| Intended Use | For R&D use only, not for drug, household, or other uses. |
Recommended Disposal Protocol for this compound
The following step-by-step guide outlines a recommended procedure for the disposal of this compound. This protocol should be adapted to comply with your institution's specific waste management policies.
Step 1: Consultation and Waste Characterization
-
Consult the SDS: Always begin by locating and reading the Safety Data Sheet for the specific this compound product you are using. The SDS will contain a section on disposal considerations.
-
Contact EHS: Your institution's Environmental Health and Safety (EHS) office is the definitive resource for chemical waste disposal procedures. Provide them with the SDS and information on the waste stream (e.g., concentration, other components).
-
Hazard Assessment: Based on the SDS and EHS guidance, determine if your this compound waste is classified as hazardous. Given its nature as a biochemical reagent, it is often considered non-hazardous in small quantities and low concentrations, but this must be confirmed.
Step 2: Preparing Aqueous Waste (for non-hazardous determination)
-
Dilution: For small quantities of this compound solutions deemed non-hazardous by your EHS office, dilution with a large volume of water may be a permissible disposal route. As this compound is readily soluble in water, this can facilitate its disposal.
-
pH Neutralization: Check the pH of the solution. If it is acidic or basic, neutralize it to a pH between 6.0 and 8.0 before disposal.
-
Drain Disposal: Only if explicitly approved by your EHS office, slowly pour the diluted and neutralized solution down the drain with copious amounts of running water. Do not flush into surface water or sanitary sewer systems without authorization.
Step 3: Preparing Solid Waste
-
Unused Product: Unused or expired solid this compound should be disposed of as chemical waste. Do not discard it in the regular trash.
-
Contaminated Materials: Any materials, such as weigh boats, pipette tips, and gloves, that are contaminated with this compound should be collected in a designated solid chemical waste container.
-
Packaging: Place the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("8-Methylaminoadenosine-3',5'-cyclic monophosphate"), the amount, and the date.
Step 4: Waste Collection and Storage
-
Segregation: Store this compound waste separately from other incompatible chemical waste streams.
-
Labeling: All waste containers must be clearly and accurately labeled. Follow your institution's specific labeling requirements.
-
Storage Location: Store the waste in a designated satellite accumulation area until it is collected by your EHS office.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these general guidelines and, most importantly, the specific protocols established by your institution, you can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
